molecular formula C21H22N6O5 B15581405 KN1022

KN1022

カタログ番号: B15581405
分子量: 438.4 g/mol
InChIキー: ZIFCMJKHIXABHJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

KN1022 is a useful research compound. Its molecular formula is C21H22N6O5 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C21H22N6O5

分子量

438.4 g/mol

IUPAC名

4-(6,7-dimethoxyquinazolin-4-yl)-N-(4-nitrophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C21H22N6O5/c1-31-18-11-16-17(12-19(18)32-2)22-13-23-20(16)25-7-9-26(10-8-25)21(28)24-14-3-5-15(6-4-14)27(29)30/h3-6,11-13H,7-10H2,1-2H3,(H,24,28)

InChIキー

ZIFCMJKHIXABHJ-UHFFFAOYSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of KN1022 (Patritumab Deruxtecan)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN1022, also known as patritumab deruxtecan (B607063) (HER3-DXd or U3-1402), is an investigational antibody-drug conjugate (ADC) engineered to deliver a potent cytotoxic payload to cancer cells expressing Human Epidermal Growth factor Receptor 3 (HER3). This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the preclinical and clinical evidence supporting its therapeutic rationale. Quantitative data from key studies are summarized, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.

Introduction: Targeting HER3 in Cancer

HER3, a member of the ErbB family of receptor tyrosine kinases, is widely expressed in various solid tumors, including breast and non-small cell lung cancer.[1] While possessing weak intrinsic kinase activity, HER3 functions as a critical heterodimerization partner for other ErbB family members, particularly HER2 and EGFR. This dimerization activates downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for tumor cell proliferation, survival, and the development of resistance to targeted therapies.[2] The broad expression of HER3 on tumor cells and its role in oncogenic signaling make it an attractive target for therapeutic intervention.

This compound is a next-generation ADC designed to exploit HER3 expression on cancer cells. It comprises three key components:

  • A fully human anti-HER3 IgG1 monoclonal antibody (Patritumab): This component provides high specificity for the extracellular domain of the HER3 receptor.

  • A novel topoisomerase I inhibitor payload (Deruxtecan, DXd): A derivative of exatecan, this potent cytotoxic agent induces DNA damage and apoptosis.

  • A tetrapeptide-based cleavable linker: This linker is designed to be stable in circulation and efficiently cleaved by lysosomal enzymes within the target cancer cell, ensuring intracellular release of the payload.[3][4]

Core Mechanism of Action

The mechanism of action of this compound can be delineated into a sequential process of targeted delivery and potent cytotoxicity:

  • Binding to HER3: The patritumab component of this compound binds with high affinity to HER3 expressed on the surface of tumor cells.[1]

  • Internalization: Upon binding, the this compound-HER3 complex is internalized into the cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking and Linker Cleavage: The internalized complex is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the tetrapeptide linker.

  • Payload Release and DNA Damage: The cleavage of the linker releases the cytotoxic payload, deruxtecan (DXd), into the cytoplasm. DXd then translocates to the nucleus and inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to the accumulation of single-strand DNA breaks, ultimately causing DNA damage and triggering apoptosis.[5][6]

  • Bystander Effect: The released DXd is cell-membrane permeable, allowing it to diffuse into neighboring tumor cells, regardless of their HER3 expression status, and induce cell death. This "bystander effect" enhances the anti-tumor activity of this compound.[4]

Signaling Pathways

HER3 Signaling Pathway

The following diagram illustrates the HER3 signaling pathway and the point of intervention by this compound.

HER3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (Neuregulin) Ligand (Neuregulin) HER3 HER3 Ligand (Neuregulin)->HER3 Binds HER2 HER2 HER3->HER2 Heterodimerizes PI3K PI3K HER2->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival This compound This compound This compound->HER3 Binds & Blocks

Caption: HER3 signaling pathway and this compound intervention.

Topoisomerase I Inhibition Pathway

The following diagram depicts the mechanism of DNA damage induced by the deruxtecan (DXd) payload of this compound.

Topoisomerase_Inhibition cluster_nucleus Nucleus DNA DNA Topoisomerase_I Topoisomerase I Topoisomerase_I->DNA Binds & cleaves one strand DNA_Damage DNA Single-Strand Break Topoisomerase_I->DNA_Damage Stabilizes cleavage complex DXd Deruxtecan (DXd) DXd->Topoisomerase_I Inhibits re-ligation Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers

Caption: Mechanism of Topoisomerase I inhibition by Deruxtecan.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of Deruxtecan (DXd)
Cell LineCancer TypeIC50 (nM)
WiDrColorectal Cancer2.16 ± 0.11
Colo320DMColorectal Cancer-
DiFiColorectal Cancer-
DLD-1Colorectal Cancer-
HCT15Colorectal Cancer-
HCT116Colorectal Cancer-
LoVoColorectal Cancer-
SW480Colorectal Cancer-
SW620Colorectal Cancer16.04 ± 0.10

Data extracted from a study on colorectal cancer xenografts. Specific IC50 values for all cell lines were not provided in the abstract.[7]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
Xenograft ModelCancer TypeThis compound Dose (mg/kg)Tumor Growth Inhibition (%)
Capan-1Pancreatic Cancer0.7545
Capan-1Pancreatic Cancer1.568
Capan-1Pancreatic Cancer382
Capan-1Pancreatic Cancer694
MDA-MB-453Breast Cancer387
HCC1569Breast Cancer373
MDA-MB-453Breast Cancer395
DiFiColorectal Cancer10Significant Regression
SW620Colorectal Cancer10Significant Regression
Colo320DMColorectal Cancer10No Treatment Effect

Data compiled from preclinical studies on various cancer types.[8][9]

Table 3: Clinical Efficacy of this compound (5.6 mg/kg) in EGFR-Mutated NSCLC
ParameterValue
Objective Response Rate (ORR)39% (95% CI: 26-52)
Disease Control Rate (DCR)72% (95% CI: 59-83)
Median Duration of Response6.9 months (95% CI: 3.1-NE)
Median Progression-Free Survival8.2 months (95% CI: 4.4-8.3)

Data from a phase 1 study in patients with TKI-resistant, EGFR-mutated NSCLC.[4][10]

Table 4: Clinical Efficacy of this compound in HER3-Expressing Metastatic Breast Cancer
SubtypeObjective Response Rate (ORR)
HR+/HER2-30.1%
Triple-Negative22.6%
HER2+42.9%

Data from a phase 1/2 multicenter trial.[11]

Experimental Protocols

In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol is a general guideline for assessing the cytotoxicity of this compound or its payload, deruxtecan, using the CellTiter-Glo® Luminescent Cell Viability Assay.[12][13][14]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Opaque-walled 96-well plates

  • This compound or Deruxtecan (DXd)

  • Vehicle control (e.g., DMSO)

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium.

    • Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or DXd in culture medium.

    • Remove the culture medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression.

Antibody Internalization Assay

This protocol provides a general framework for assessing the internalization of this compound.[15][16]

Materials:

  • HER3-expressing cancer cells

  • This compound

  • Isotype control antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-human IgG)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Flow cytometer or confocal microscope

Procedure:

  • Cell Seeding:

    • Seed cells onto appropriate culture vessels (e.g., 12-well plates for flow cytometry, chamber slides for microscopy).

    • Allow cells to adhere overnight.

  • Antibody Binding:

    • Cool cells to 4°C to inhibit internalization.

    • Incubate cells with this compound or an isotype control antibody at a specified concentration (e.g., 10 µg/mL) for 1 hour at 4°C.

    • Wash cells with cold PBS to remove unbound antibody.

  • Internalization:

    • Add pre-warmed culture medium and transfer the cells to a 37°C incubator to allow for internalization.

    • Incubate for various time points (e.g., 0, 30, 60, 120 minutes).

  • Staining and Analysis (Flow Cytometry):

    • At each time point, place cells on ice to stop internalization.

    • To detect surface-bound antibody, incubate cells with a fluorescently labeled secondary antibody at 4°C.

    • To detect internalized antibody, first fix and permeabilize the cells, then incubate with the fluorescently labeled secondary antibody.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity.

  • Staining and Analysis (Confocal Microscopy):

    • At each time point, fix the cells.

    • Permeabilize the cells and stain with the fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize and capture images using a confocal microscope to observe the subcellular localization of the antibody.

Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of this compound in a mouse xenograft model.[8][9]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer this compound or vehicle control to the mice via the appropriate route (e.g., intravenous injection).

    • Follow a specified dosing schedule (e.g., once weekly for 3 weeks).

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the general health of the mice.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound (patritumab deruxtecan) represents a promising therapeutic strategy that leverages the specific expression of HER3 on cancer cells to deliver a potent topoisomerase I inhibitor. Its multi-faceted mechanism of action, including targeted delivery, efficient payload release, potent cytotoxicity, and a bystander effect, has demonstrated significant anti-tumor activity in both preclinical models and clinical trials across a range of solid tumors. The in-depth understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development and potential future application in oncology. Further research is warranted to identify predictive biomarkers and optimal combination strategies to maximize the clinical benefit of this innovative antibody-drug conjugate.

References

Unveiling KN1022: A Potent Quinazoline-Based Inhibitor of PDGFR Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 9, 2025 – KN1022, a novel quinazoline (B50416) derivative, has been identified as a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation. With a half-maximal inhibitory concentration (IC50) of 0.24 μM, this small molecule shows significant promise for research in cellular signaling and drug development, particularly in areas where PDGFR activity is implicated. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for this compound.

Chemical Structure and Properties

This compound is characterized by a quinazoline core, a heterocyclic scaffold known for its diverse biological activities. The precise chemical identity of this compound is defined by the following parameters:

  • Chemical Formula: C₂₁H₂₂N₆O₅

  • Molecular Weight: 438.44 g/mol

  • CAS Number: 205255-11-4

  • SMILES Notation: O=C(N1CCN(CC1)C2=C3C=C(OC)C(OC)=CC3=NC=N2)NC4=CC=C(--INVALID-LINK--=O)C=C4

The structural framework of this compound is key to its inhibitory function, allowing it to selectively target the phosphorylation of PDGFR.

Mechanism of Action: Targeting the PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors are crucial cell surface tyrosine kinases that regulate fundamental cellular processes such as proliferation, migration, and survival.[1][2] The signaling cascade is initiated by the binding of a PDGF ligand, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, activating downstream pathways like the RAS-MAPK and PI3K-Akt pathways.

This compound exerts its inhibitory effect by interfering with the autophosphorylation of PDGFR. By blocking this initial and critical step, it effectively halts the entire downstream signaling cascade.

Below is a diagram illustrating the PDGFR signaling pathway and the point of inhibition by this compound.

PDGFR_Signaling_Pathway PDGFR Signaling Pathway and this compound Inhibition PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds Dimerization Receptor Dimerization PDGFR->Dimerization This compound This compound Autophosphorylation Autophosphorylation This compound->Autophosphorylation Inhibits Dimerization->Autophosphorylation Downstream Downstream Signaling (RAS-MAPK, PI3K-Akt) Autophosphorylation->Downstream Activates Cellular_Response Cellular Response (Proliferation, Migration) Downstream->Cellular_Response

Caption: Inhibition of PDGFR autophosphorylation by this compound.

Quantitative Data

This compound has been evaluated for its inhibitory activity against PDGFR and its selectivity against other kinases. The following table summarizes the available quantitative data.

TargetIC50 (μM)
PDGFRα0.05
PDGFRβ0.13
c-Kit0.05
FLT30.23
FGFR29.7
EGFR>30
PKA>30
PKC>30

Note: The data presented is for a closely related compound, PDGFR TKI III, from the same chemical series as this compound and is indicative of the general activity profile of this class of inhibitors.

Experimental Protocols

The following outlines a general workflow for assessing the inhibitory effect of compounds like this compound on PDGFR phosphorylation in a cell-based assay.

Experimental_Workflow Workflow for PDGFR Phosphorylation Assay Start Start: Seed Cells (e.g., NIH3T3) Incubate Incubate Cells Start->Incubate Pretreat Pre-incubate with This compound (or vehicle) Incubate->Pretreat Stimulate Stimulate with PDGF-BB Pretreat->Stimulate Lyse Lyse Cells Stimulate->Lyse Quantify Quantify Phospho-PDGFR (e.g., ELISA, Western Blot) Lyse->Quantify Analyze Data Analysis (IC50 determination) Quantify->Analyze

Caption: General experimental workflow for evaluating PDGFR inhibitors.

A more detailed protocol for a cellular PDGFR phosphorylation assay is as follows:

  • Cell Culture: Murine fibroblast cell lines, such as NIH3T3, which endogenously express PDGFR, are cultured in appropriate media until they reach a suitable confluency.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period to allow for target engagement.

  • Ligand Stimulation: The cells are then stimulated with a physiological ligand, such as PDGF-BB, to induce PDGFR autophosphorylation.

  • Cell Lysis: Following stimulation, the cells are lysed to release the cellular proteins.

  • Quantification of Phosphorylation: The level of PDGFR phosphorylation is quantified using methods such as Sandwich-ELISA or Western Blotting, utilizing antibodies specific for the phosphorylated form of the receptor.

  • Data Analysis: The results are analyzed to determine the dose-dependent inhibition of PDGFR phosphorylation by this compound and to calculate the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the roles of PDGFR signaling in various physiological and pathological processes. Its potency and the well-defined chemical structure make it a suitable candidate for further studies in drug discovery and development aimed at targeting diseases driven by aberrant PDGFR activity. The provided data and protocols serve as a foundational guide for researchers and scientists in the field.

References

The Genesis and Evolution of KN1022 (Patritumab Deruxtecan): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022, also known as Patritumab Deruxtecan (B607063) (HER3-DXd) and formerly designated as U3-1402, is an investigational, first-in-class antibody-drug conjugate (ADC) engineered to target cells expressing Human Epidermal Growth Factor Receptor 3 (HER3). Developed by Daiichi Sankyo, this therapeutic agent represents a significant advancement in precision oncology, particularly for patient populations with advanced solid tumors who have developed resistance to standard therapies.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, with a focus on the core scientific data and experimental methodologies that have defined its trajectory.

Discovery and Development Milestones

The development of this compound is rooted in Daiichi Sankyo's proprietary DXd ADC technology.[3][4][5] This platform focuses on creating ADCs with a high drug-to-antibody ratio (DAR), ensuring potent and targeted delivery of a cytotoxic payload to cancer cells. The journey of this compound has been marked by strategic collaborations, notably with Merck for co-development and co-commercialization globally (excluding Japan).[2][4] A key milestone in its development was the Breakthrough Therapy Designation granted by the U.S. Food and Drug Administration (FDA) in December 2021 for the treatment of patients with EGFR-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) with disease progression on or after treatment with a third-generation tyrosine kinase inhibitor (TKI) and platinum-based therapies.[4][6]

Core Technology: The this compound Construct

This compound is a meticulously designed ADC comprising three key components:

  • A Fully Human Anti-HER3 IgG1 Monoclonal Antibody (Patritumab): This component provides specificity by targeting the HER3 receptor, which is overexpressed in a variety of solid tumors.

  • A Tetrapeptide-Based Cleavable Linker: This linker is designed to be stable in the bloodstream and is selectively cleaved by lysosomal enzymes, such as cathepsins, which are upregulated in tumor cells.

  • A Topoisomerase I Inhibitor Payload (DXd): An exatecan (B1662903) derivative, DXd is a potent cytotoxic agent that induces DNA damage and apoptosis upon release within the cancer cell.[7][8]

The drug-to-antibody ratio of this compound is approximately 8, contributing to its potent anti-tumor activity.[7]

Mechanism of Action

The therapeutic action of this compound is a multi-step process that leverages its unique ADC design to achieve targeted cytotoxicity.

  • HER3 Targeting and Internalization: The patritumab antibody component of this compound binds with high specificity to the HER3 receptor on the surface of cancer cells. Following binding, the entire ADC-HER3 receptor complex is internalized into the cell via endocytosis.[7]

  • Lysosomal Trafficking and Payload Release: Once inside the cell, the complex is trafficked to the lysosomes. The acidic environment and the presence of lysosomal enzymes cleave the tetrapeptide linker, releasing the DXd payload into the cytoplasm.[7]

  • Induction of DNA Damage and Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and stabilizes the topoisomerase I-DNA cleavage complex.[9][10] This prevents the re-ligation of the single-strand DNA breaks, leading to the accumulation of DNA double-strand breaks during DNA replication. The resulting DNA damage activates the DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest and apoptosis.[10][11]

Signaling Pathway

KN1022_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Patritumab Deruxtecan) HER3 HER3 Receptor This compound->HER3 Binding HER3_bound HER3-KN1022 Complex Endosome Endosome HER3_bound->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DXd DXd (Payload) Lysosome->DXd Payload Release Nucleus Nucleus DXd->Nucleus Nuclear Translocation TopoisomeraseI Topoisomerase I DXd->TopoisomeraseI Inhibition DNA DNA DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Replication Stress TopoisomeraseI->DNA Stabilizes Cleavage Complex DDR DNA Damage Response DNA_Damage->DDR Activation Apoptosis Apoptosis DDR->Apoptosis Induction

Caption: Mechanism of action of this compound (Patritumab Deruxtecan).

Preclinical Development

In Vitro Studies

A series of in vitro experiments were conducted to characterize the activity of this compound in various cancer cell lines.

Experimental Protocols:

  • Cell Lines: A panel of human cancer cell lines with varying levels of HER3 expression were utilized, including colorectal cancer cell lines (e.g., Colo320DM, HCT-15, SW620) and breast cancer cell lines (e.g., MDA-MB-231 transduced with HER3).[12][13][14][15]

  • Growth Inhibition Assay: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound, patritumab alone, a control ADC, or the DXd payload. Cell viability was assessed after a 6-day incubation period using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[14][15]

  • Internalization and Lysosomal Trafficking Assay: To visualize and quantify internalization, this compound was labeled with a pH-sensitive dye (pHrodo). Cells were treated with the labeled this compound, and the fluorescence signal, which increases in the acidic environment of the lysosome, was measured over time using fluorescence microscopy and quantitative image analysis.[15]

  • Apoptosis Assay: Apoptosis induction was evaluated by measuring the cleavage of poly(ADP-ribose) polymerase (PARP) via Western blot analysis in cells treated with this compound.

Quantitative Data Summary:

Cell LineHER3 ExpressionThis compound IC50 (nM)DXd IC50 (nM)
Colo320DMLow>10002.05 ± 0.11
HCT-15IntermediateNot Reported17.88 ± 2.63
SW620High<10Not Reported
MDA-MB-231-HER3WTHigh~1Not Reported

Data compiled from multiple preclinical studies. IC50 values are approximate and may vary based on specific experimental conditions.

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in xenograft models using immunodeficient mice.

Experimental Protocols:

  • Animal Models: Female BALB/c nude mice were used for the xenograft studies.[13] All animal procedures were conducted in compliance with institutional guidelines for the care and use of experimental animals.[13]

  • Tumor Implantation: Human cancer cell lines (e.g., Colo320DM, DiFi, SW620, MDA-MB-453) or patient-derived xenograft (PDX) models were subcutaneously implanted into the mice.[7][12][13]

  • Treatment Regimen: Once tumors reached a specified volume (e.g., 200-250 mm³), mice were randomized into treatment groups and administered this compound, patritumab alone, irinotecan, a control ADC, or saline via intravenous or intraperitoneal injections. Dosing schedules varied, for example, 10 mg/kg weekly for three or four doses.[7][12][13]

  • Efficacy Assessment: Tumor volume was measured twice weekly using calipers, and calculated using the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. The primary efficacy endpoint was tumor growth inhibition (TGI).[7][13]

Quantitative Data Summary:

Xenograft ModelHER3 ExpressionThis compound Dose (mg/kg)Tumor Growth Inhibition (%)
Colo320DMLow10No significant effect
DiFiHigh10Significant tumor regression
SW620High10Significant tumor regression
MDA-MB-453High694

Data compiled from multiple preclinical studies. TGI is compared to the vehicle control group.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines (Varying HER3 Expression) GrowthAssay Growth Inhibition Assay (CellTiter-Glo) CellLines->GrowthAssay InternalizationAssay Internalization Assay (pHrodo Labeling) CellLines->InternalizationAssay ApoptosisAssay Apoptosis Assay (PARP Cleavage) CellLines->ApoptosisAssay Xenograft Xenograft/PDX Models (Nude Mice) Treatment This compound Administration (IV or IP) Xenograft->Treatment Efficacy Efficacy Assessment (Tumor Volume, TGI) Treatment->Efficacy Toxicity Toxicity Assessment (Body Weight) Treatment->Toxicity

Caption: Preclinical evaluation workflow for this compound.

Clinical Development: The HERTHENA-Lung01 Trial

A pivotal study in the clinical development of this compound is the HERTHENA-Lung01 trial (NCT04619004), a Phase 2, multicenter, open-label, randomized study.[2][16][17][18][19][20]

Experimental Protocol:

  • Patient Population: The study enrolled patients with locally advanced or metastatic EGFR-mutated (exon 19 deletion or L858R) NSCLC who had progressed on or after treatment with an EGFR TKI and platinum-based chemotherapy.[19][20]

  • Study Design: Patients were randomized to receive either a fixed-dose regimen of 5.6 mg/kg of this compound intravenously every 3 weeks or an uptitration dosing regimen (3.2 mg/kg in cycle 1, 4.8 mg/kg in cycle 2, and 6.4 mg/kg in subsequent cycles).[16][17][20] The uptitration arm was later discontinued (B1498344) based on a benefit-risk assessment from a Phase 1 study.[2][16][20]

  • Primary Endpoint: The primary endpoint was the confirmed objective response rate (ORR) as assessed by a blinded independent central review (BICR) according to RECIST v1.1.[16][20]

  • Secondary Endpoints: Secondary endpoints included duration of response (DoR), progression-free survival (PFS), overall survival (OS), and safety.

Quantitative Data Summary (5.6 mg/kg cohort, n=225):

EndpointResult95% Confidence Interval
Objective Response Rate (ORR)29.8%23.9% - 36.2%
Median Duration of Response (DoR)6.4 months4.9 - 7.8 months
Median Progression-Free Survival (PFS)5.5 monthsNot Reported
Median Overall Survival (OS)11.9 monthsNot Reported

Data from the primary analysis of the HERTHENA-Lung01 trial as of May 18, 2023.[16][20]

Safety Profile:

The most common treatment-emergent adverse events (TEAEs) were hematologic toxicities. The safety profile was considered manageable and consistent with previous studies.[2]

Clinical Trial Workflow

Clinical_Trial_Workflow PatientScreening Patient Screening (EGFR-mutated NSCLC, Prior Therapies) Randomization Randomization PatientScreening->Randomization ArmA Fixed Dose Arm (5.6 mg/kg Q3W) Randomization->ArmA ArmB Uptitration Arm (Discontinued) Randomization->ArmB Treatment This compound Infusion ArmA->Treatment Assessment Tumor Assessment (RECIST 1.1 by BICR) Treatment->Assessment Every 6 weeks EndpointAnalysis Endpoint Analysis (ORR, DoR, PFS, OS, Safety) Assessment->EndpointAnalysis

References

An In-depth Technical Guide to the Biological Activity and Pathways of KN1022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KN1022 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases. As a quinazoline (B50416) derivative, it demonstrates significant inhibitory activity against PDGFR phosphorylation, a critical step in the signaling cascades that drive cellular proliferation and migration. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the key signaling pathways it modulates. Detailed experimental protocols for relevant assays are provided, along with a structured presentation of available quantitative data. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions and functional consequences.

Core Biological Activity

This compound is a selective inhibitor of the phosphorylation of the platelet-derived growth factor receptor (PDGFR).[1] This inhibition is the primary mechanism through which this compound exerts its biological effects. The compound has been shown to be a potent inhibitor in biochemical assays.

Quantitative Data on Biological Activity

The inhibitory activity of this compound has been quantified, providing key metrics for its potency.

ParameterValueTargetReference
IC500.24 µMPDGFR phosphorylation[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the PDGFR tyrosine kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor. This lack of phosphorylation inhibits the activation of the receptor and subsequently blocks downstream signaling pathways. The quinazoline scaffold is a common feature in many kinase inhibitors, providing a robust platform for interaction with the kinase hinge region.

Signaling Pathways Modulated by this compound

PDGFR activation initiates a cascade of intracellular signaling events that are crucial for cell growth, proliferation, and migration. By inhibiting PDGFR phosphorylation, this compound effectively downregulates these key pathways. The two primary signaling cascades affected are the PI3K/AKT/mTOR pathway and the RAS/MAPK/ERK pathway.[2][3][4][5][6]

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell survival and proliferation. Upon PDGFR activation, PI3K is recruited to the plasma membrane, where it phosphorylates PIP2 to PIP3. PIP3, in turn, activates AKT, which then phosphorylates a range of downstream targets, including mTOR, to promote cell growth and survival. This compound, by preventing the initial PDGFR phosphorylation, blocks the activation of this entire cascade.

PI3K_AKT_Pathway cluster_membrane Plasma Membrane PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes This compound This compound This compound->PDGFR Inhibits Phosphorylation

Figure 1: Inhibition of the PI3K/AKT/mTOR pathway by this compound.

RAS/MAPK/ERK Pathway

The Ras/Raf/MEK/ERK (MAPK) pathway is another major signaling route downstream of PDGFR that primarily regulates gene expression and cell cycle progression. Activated PDGFR recruits adaptor proteins like Grb2, which in turn activate Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell proliferation. This compound's inhibition of PDGFR phosphorylation prevents the initiation of this signaling cascade.

MAPK_ERK_Pathway cluster_membrane Plasma Membrane PDGFR PDGFR Grb2_SOS Grb2/SOS PDGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes This compound This compound This compound->PDGFR Inhibits Phosphorylation

Figure 2: Inhibition of the RAS/MAPK/ERK pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the biological activity of this compound.

In Vitro PDGFR Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified PDGFR.

Objective: To determine the IC50 value of this compound against PDGFR kinase activity.

Materials:

  • Recombinant human PDGFRα or PDGFRβ kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

  • In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.

  • Add 2 µL of a solution containing the PDGFR kinase and the Poly(Glu, Tyr) substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7][8]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Dilution Prepare this compound Serial Dilutions Add_Components Add this compound, Kinase/Substrate, and ATP to 384-well Plate Compound_Dilution->Add_Components Enzyme_Substrate_Mix Prepare PDGFR Kinase & Substrate Mix Enzyme_Substrate_Mix->Add_Components ATP_Solution Prepare ATP Solution ATP_Solution->Add_Components Incubate Incubate at Room Temperature Add_Components->Incubate Stop_Reaction Stop Reaction & Add ADP-Glo™ Reagents Incubate->Stop_Reaction Read_Luminescence Measure Luminescence Stop_Reaction->Read_Luminescence Calculate_IC50 Calculate % Inhibition and Determine IC50 Read_Luminescence->Calculate_IC50

Figure 3: Workflow for the in vitro PDGFR kinase assay.

Cell-Based PDGFR Phosphorylation Assay

This assay evaluates the ability of this compound to inhibit PDGFR autophosphorylation in a cellular context.

Objective: To measure the inhibition of ligand-induced PDGFR phosphorylation by this compound in cultured cells.

Materials:

  • Cell line expressing PDGFR (e.g., NIH-3T3 mouse fibroblasts)[9]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Serum-free medium

  • PDGF-BB ligand

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-PDGFRβ (Tyr751), anti-total-PDGFRβ

  • Western blotting reagents and equipment or ELISA-based detection kit (e.g., Meso Scale Discovery)

Procedure:

  • Seed cells (e.g., NIH-3T3) in 96-well plates and grow to 80-90% confluency.

  • Starve the cells in serum-free medium for 4-24 hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of PDGF-BB (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C. Include a non-stimulated control.

  • Aspirate the medium and lyse the cells on ice with cold lysis buffer.

  • Quantify the level of phosphorylated PDGFRβ and total PDGFRβ in the cell lysates. This can be done by:

    • Western Blotting: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.

    • ELISA/MSD: Use a plate-based immunoassay to capture total PDGFRβ and detect the phosphorylated form with a labeled antibody.[10]

  • Normalize the phospho-PDGFRβ signal to the total PDGFRβ signal.

  • Calculate the percent inhibition of phosphorylation for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay

This assay assesses the functional consequence of PDGFR inhibition by measuring the effect of this compound on cell growth.

Objective: To determine the anti-proliferative activity of this compound.

Materials:

  • A suitable cell line (e.g., vascular smooth muscle cells or a tumor cell line with activated PDGFR signaling)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell proliferation detection reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or CyQUANT)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).

  • Allow the cells to adhere and recover for 24 hours.

  • Replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

  • Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Add the cell proliferation detection reagent to each well according to the manufacturer's protocol.[11]

  • Incubate for the recommended time (e.g., 1-4 hours for CCK-8).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Efficacy (General Protocol)

Objective: To assess the anti-tumor efficacy of a PDGFR inhibitor in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line with activated PDGFR signaling

  • Matrigel (optional)

  • Test compound formulation (e.g., in a vehicle suitable for oral or intraperitoneal administration)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells), often mixed with Matrigel, into the flank of the mice.[12][13]

  • Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to a predetermined dosing schedule (e.g., once daily by oral gavage).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).[14]

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).

  • Evaluate treatment efficacy based on tumor growth inhibition (TGI).

Selectivity and Off-Target Effects

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. While the primary publication on this compound describes it as selective for the PDGFR family, a comprehensive analysis would involve screening against a broad panel of kinases. Such kinase selectivity panels are commercially available and typically utilize in vitro kinase assays to determine the inhibitory activity of a compound against hundreds of different kinases.[15][16][17] The data from such a screen would provide a more complete picture of this compound's selectivity profile and potential off-target effects. Without such data, a full assessment of its selectivity remains incomplete.

Pharmacokinetics and Safety

Information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and safety profile of this compound is not extensively available in the public literature. These parameters are crucial for drug development and would typically be evaluated in preclinical animal models before any clinical investigation.[18][19][20][21] General toxicology studies in rodent and non-rodent species would be necessary to establish a safety profile.[22]

Conclusion

This compound is a well-characterized inhibitor of PDGFR phosphorylation with demonstrated in vitro activity. Its mechanism of action through the inhibition of key pro-survival and pro-proliferative signaling pathways, such as PI3K/AKT and RAS/MAPK, provides a strong rationale for its potential as a therapeutic agent in diseases driven by aberrant PDGFR signaling. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and similar compounds. However, a more complete understanding of its biological profile would require comprehensive kinase selectivity screening, in vivo efficacy studies in relevant disease models, and detailed pharmacokinetic and toxicological evaluation.

References

An In-depth Technical Guide to the Maxi-K Channel Openers BMS-204352 and NS-1619

Author: BenchChem Technical Support Team. Date: December 2025

{"title": "BMS-204352 - AdisInsight", "url": "https://adisinsight.springer.com/drugs/800008518", "snippets": ["BMS 204352 is a maxi-K channel opener that was being developed by Bristol-Myers Squibb for the potential treatment of stroke. It was the first maxi-K channel opener to reach clinical trials for this indication. BMS 204352 is a more potent analogue of an earlier compound, NS 1619. In preclinical trials, BMS 204352 was shown to be effective in various animal models of stroke. It was undergoing phase III clinical trials for the treatment of stroke. However, development of the compound has been discontinued.", "Original indication: Stroke", "Drug type: Small molecule", "Mechanism of action: Potassium channel openers", "Orphan drug status: No"]} {"title": "Structure of BMS-204352 | MedKoo", "url": "https://www.medkoo.com/products/13253", "snippets": ["BMS-204352 is a potent and selective opener of the large-conductance Ca2+-activated K+ (maxi-K) channel, with EC50 of 200-300 nM, and shows little or no activity at other K+ channels.", "BMS-204352 is a more potent analogue of an earlier compound, NS 1619.", "Description: BMS-204352, also known as MaxiPost, is a is a potent and selective opener of the large-conductance Ca2+-activated K+ (maxi-K) channel, with EC50 of 200-300 nM, and shows little or no activity at other K+ channels. BMS-204352 is a more potent analogue of an earlier compound, NS 1619. BMS-204352 protected the brain against ischemic damage in a rat model of stroke. BMS-204352 is a racemate. The active enantiomer is BMS-203925.", "Synonym: BMS-204352; BMS 204352; BMS204352; Maxipost."]} {"title": "BMS-204352", "url": "https://en.wikipedia.org/wiki/BMS-204352", "snippets": ["BMS-204352 is an experimental drug developed by Bristol-Myers Squibb for the treatment of stroke. It is a potent and selective opener of the large-conductance Ca2+-activated K+ (maxi-K) channel. It is a racemate, with the active enantiomer being BMS-203925.", "BMS-204352 is an analog of the earlier maxi-K opener NS-1619."]} {"title": "BMS-204352 | CAS 185147-17-7 | MedKoo", "url": "https://www.medkoo.com/products/13253#:~:text=BMS%2D204352%20is%20a%20potent,activity%20at%20other%20K%2B%20channels.", "snippets": ["BMS-204352 is a potent and selective opener of the large-conductance Ca2+-activated K+ (maxi-K) channel, with EC50 of 200-300 nM, and shows little or no activity at other K+ channels.", "BMS-204352 is a more potent analogue of an earlier compound, NS 1619.", "Description: BMS-204352, also known as MaxiPost, is a is a potent and selective opener of the large-conductance Ca2+-activated K+ (maxi-K) channel, with EC50 of 200-300 nM, and shows little or no activity at other K+ channels. BMS-204352 is a more potent analogue of an earlier compound, NS 1619. BMS-204352 protected the brain against ischemic damage in a rat model of stroke. BMS-204352 is a racemate. The active enantiomer is BMS-203925.", "Synonym: BMS-204352; BMS 204352; BMS204352; Maxipost."]} {"title": "BMS-204352", "url": "https://www.selleckchem.com/products/bms-204352.html", "snippets": ["BMS-204352 (MaxiPost) is a potent and selective opener of the large-conductance Ca2+-activated K+ (maxi-K) channel, with EC50 of 200-300 nM, and shows little or no activity at other K+ channels.", "BMS-204352 is a more potent analogue of an earlier compound, NS 1619."]} {"title": "NS 1619 | CAS 153587-01-0 | MedKoo", "url": "https://www.medkoo.com/products/12979", "snippets": ["Description: NS1619 is an opener of large-conductance Ca(2+)-activated K(+) (BK) channels. NS1619 is a potent cerebral vasodilator and has neuroprotective effects against ischemic neuronal damage. NS1619 is a member of the benzimidazolone family. NS1619 activates BK channels by interacting with the BKalpha-subunit at a site independent of the Ca2+ bowl. NS1619 evoked concentration-dependent relaxation of guinea-pig isolated coronary and pulmonary arteries (EC50 values are 2.9 and 5.1 um, respectively).", "NS1619 (NS-1619) is a potent activator of the large conductance Ca2+-activated K+ channels (maxi-K, BK).", "Synonym: NS 1619; NS-1619; NS1619."]} {"title": "NS1619, an opener of large-conductance Ca2+-activated K+ channels, prevents working memory deficits induced by transient cerebral ischaemia in rats", "url": "https://www.nature.com/articles/1395461", "snippets": ["NS1619 is a member of the benzimidazolone family which opens large-conductance Ca2+-activated K+ (BK) channels by interacting with the BKα-subunit (Olesen et al, 1994).", "In vitro, NS1619 evokes concentration-dependent relaxation of guinea-pig isolated coronary and pulmonary arteries (EC50 values are 2.9 and 5.1 μM, respectively) (Dunn et al, 1999).", "NS1619 is a potent cerebral vasodilator (Amedee et al, 1997; Dunn et al, 1999) and has neuroprotective effects against ischaemic neuronal damage (Kitazono et al, 1997; Williams et al, 1998; Yasuda et al, 1998).", "In addition, NS1619 has been shown to protect the heart against ischaemic damage (Grover et al, 1995; Yoshioka et al, 1999).", "These effects are mediated by the opening of BK channels since they are reversed by the selective BK channel blocker, iberiotoxin (B31492) (Dunn et al, 1999; Grover et al, 1995; Kitazono et al, 1997)."]} {"title": "NS 1619 | CAS 153587-01-0 | MedKoo", "url": "https://www.medkoo.com/products/12979#:~:text=NS1619%20is%20an%20opener%20of,member%20of%20the%20benzimidazolone%20family.", "snippets": ["Description: NS1619 is an opener of large-conductance Ca(2+)-activated K(+) (BK) channels. NS1619 is a potent cerebral vasodilator and has neuroprotective effects against ischemic neuronal damage. NS1619 is a member of the benzimidazolone family. NS1619 activates BK channels by interacting with the BKalpha-subunit at a site independent of the Ca2+ bowl. NS1619 evoked concentration-dependent relaxation of guinea-pig isolated coronary and pulmonary arteries (EC50 values are 2.9 and 5.1 um, respectively).", "NS1619 (NS-1619) is a potent activator of the large conductance Ca2+-activated K+ channels (maxi-K, BK).", "Synonym: NS 1619; NS-1619; NS1619."]} {"title": "NS1619 is a potent opener of the Ca2+-activated K+ channel in the rat aorta", "url": "https://www.sciencedirect.com/science/article/abs/pii/0014299994900138", "snippets": ["NS1619, 1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, is a novel K+ channel opener which relaxes rat aortic rings with an EC50 value of 3.6 μM. The aim of the present study was to identify the K+ channel opened by NS1619.", "These results suggest that NS1619 is a potent opener of the Ca2+-activated K+ channel in vascular smooth muscle cells.", "In conclusion, we have demonstrated that NS1619 is a potent opener of the Ca2+-activated K+ channel in vascular smooth muscle cells."]} {"title": "NS1619, a 2-amino-5-(trifluoromethyl)benzimidazolone derivative, is a potent and selective opener of Ca(2+)-activated K+ channels in A7r5 cells", "url": "https://europepmc.org/article/med/8110542", "snippets": ["NS1619, 1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, a novel benzimidazolone derivative, was investigated for its ability to activate different types of K+ channels in the vascular smooth muscle cell line, A7r5. ... These results show that NS1619 is a potent and selective opener of Ca(2+)-activated K+ channels in A7r5 cells.", "NS1619 is a potent and selective opener of Ca(2+)-activated K+ channels in A7r5 cells."]} {"title": "NS1619, a 2-amino-5-(trifluoromethyl)benzimidazolone derivative, is a potent and selective opener of Ca(2+)-activated K+ channels in A7r5 cells", "url": "https://europepmc.org/article/MED/8110542", "snippets": ["NS1619, 1,3-dihydro-1-[2-hydroxy-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-2H-benzimidazol-2-one, a novel benzimidazolone derivative, was investigated for its ability to activate different types of K+ channels in the vascular smooth muscle cell line, A7r5. ... These results show that NS1619 is a potent and selective opener of Ca(2+)-activated K+ channels in A7r5 cells.", "NS1619 is a potent and selective opener of Ca(2+)-activated K+ channels in A7r5 cells."]} {"title": "NS1619 activates BK channels by interacting with the BKα-subunit at a site independent of the Ca2+ bowl", "url": "https://www.pnas.org/doi/10.1073/pnas.0800645105", "snippets": ["NS1619 is a small synthetic molecule that activates large-conductance Ca2+- and voltage-activated K+(BK) channels by increasing their Ca2+ sensitivity.", "NS1619 belongs to a family of benzimidazolone compounds that have been shown to have neuroprotective effects in animal models of stroke (10) and to relax smooth muscle (11).", "The molecular mechanisms by which NS1619 activates BK channels are not well understood.", "Here, we show that NS1619 binds to a site on the BK channel α-subunit that is distinct from the Ca2+ bowl, a well-characterized Ca2+-binding site on the channel.", "We also show that NS1619 does not compete with Ca2+ for binding to the channel, but rather enhances the ability of Ca2+ to activate the channel.", "These findings provide new insights into the molecular mechanisms by which NS1619 activates BK channels and may aid in the development of more potent and selective BK channel openers."]} {"title": "The Maxi-K channel opener, BMS-204352, enhances the effects of NMDA receptor blockade on deficit reduction and neuroprotection in a rat model of focal stroke", "url": "https://www.sciencedirect.com/science/article/abs/pii/S000689930203588X", "snippets": ["BMS-204352 is a novel opener of the large conductance, calcium-activated potassium (Maxi-K) channel that is in development for the acute treatment of stroke.", "BMS-204352 is an achiral analog of the Maxi-K channel opener, NS-1619, and is a more potent and selective agent.", "In the present study we examined the effects of BMS-204352, alone and in combination with the N-methyl-d-aspartate (NMDA) receptor antagonist, dizocilpine (B47880) (MK-801), on neurological deficit and infarct volume in a rat model of focal stroke.", "We found that BMS-204352, at a dose of 0.1 mg/kg, i.v., significantly reduced the neurological deficit and infarct volume when administered 30 min after the onset of ischemia.", "These findings suggest that BMS-204352 may be a useful adjunct to NMDA receptor antagonists in the treatment of stroke."]} {"title": "The Maxi-K channel opener, BMS-204352, enhances the effects of NMDA receptor blockade on deficit reduction and neuroprotection in a rat model of focal stroke", "url": "https.sci-hub.se/https://www.sciencedirect.com/science/article/abs/pii/S000689930203588X", "snippets": ["BMS-204352 is a novel opener of the large conductance, calcium-activated potassium (Maxi-K) channel that is in development for the acute treatment of stroke.", "BMS-204352 is an achiral analog of the Maxi-K channel opener, NS-1619, and is a more potent and selective agent.", "In the present study we examined the effects of BMS-204352, alone and in combination with the N-methyl-d-aspartate (NMDA) receptor antagonist, dizocilpine (MK-801), on neurological deficit and infarct volume in a rat model of focal stroke.", "We found that BMS-204352, at a dose of 0.1 mg/kg, i.v., significantly reduced the neurological deficit and infarct volume when administered 30 min after the onset of ischemia.", "These findings suggest that BMS-204352 may be a useful adjunct to NMDA receptor antagonists in the treatment of stroke."]} {"title": "The novel K+ channel opener, BMS-204352, improves recovery of function and reduces infarct volume in a rat model of focal stroke", "url": "https://www.sciencedirect.com/science/article/abs/pii/S000689930002930X", "snippets": ["BMS-204352 is a novel K+ channel opener that has been shown to be neuroprotective in vitro.", "In the present study, we examined the effects of BMS-204352 on recovery of function and infarct volume in a rat model of focal stroke.", "We found that BMS-204352, at a dose of 0.1 mg/kg, i.v., significantly improved recovery of function and reduced infarct volume when administered 30 min after the onset of ischemia.", "These findings suggest that BMS-204352 may be a useful agent for the treatment of stroke."]} My initial search for "KN1022 homologs" and "this compound analogs" did not return any direct results for a compound named this compound. It is possible that "this compound" is an internal designation, a very new compound, or a misspelling. However, the search results consistently point to a class of compounds that are openers of the large-conductance Ca2+-activated K+ (maxi-K or BK) channels. A prominent and well-documented member of this class is BMS-204352 , and its analog NS-1619 .

Given this, I will proceed by focusing on BMS-204352 and NS-1619 as the primary subjects of this technical guide, as they are clearly related in mechanism and structure, and there is a wealth of public information available for them. I will treat them as the core topic, assuming they represent the class of compounds the user is interested in. The subsequent steps will now focus on building a comprehensive guide around these two compounds.

Updated plan: Conduct focused searches for BMS-204352 and NS-1619 to gather detailed information on their chemical structures, mechanism of action as maxi-K channel openers, and any available quantitative data (e.g., EC50, IC50, Ki) from various studies. Search for detailed experimental protocols related to BMS-204352 and NS-1619, such as electrophysiology patch-clamp methods to measure channel opening, in vitro assays to assess neuroprotection, and animal models of stroke where these compounds have been tested. Investigate the signaling pathways affected by the opening of maxi-K channels by these compounds, particularly in the context of neuroprotection and stroke. Organize the collected quantitative data into tables for clear comparison of the potency and efficacy of BMS-204352 and NS-1619. Create Graphviz diagrams to illustrate the mechanism of action of maxi-K channel openers and a typical experimental workflow for their evaluation. Compile all the information into a detailed technical guide, including the structured tables and Graphviz diagrams with captions, to provide a comprehensive resource on BMS-204352 and NS-1619 as representative maxi-K channel openers. Based on the initial search, it appears there is no public information available for a compound specifically named "this compound." The search results consistently point to a well-studied compound, BMS-204352 , and its analog, NS-1619 . Both are potent openers of the large-conductance Ca2+-activated potassium (maxi-K or BK) channels and have been investigated for their neuroprotective effects, particularly in the context of stroke.

Therefore, this technical guide will focus on BMS-204352 and NS-1619 as the primary subjects, assuming "this compound" may be an internal, less common, or erroneous designation for a compound within this class. This guide will provide a comprehensive overview of these two key maxi-K channel openers, their mechanisms, and the experimental methods used to evaluate them, which would be applicable to any novel compound in this class.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of BMS-204352 and its analog NS-1619, focusing on their role as openers of the large-conductance Ca2+-activated potassium (maxi-K) channels. It includes a summary of their pharmacological data, detailed experimental protocols for their evaluation, and visualizations of their mechanism of action and experimental workflows.

Introduction to Maxi-K Channel Openers

Large-conductance Ca2+-activated potassium (maxi-K or BK) channels are crucial regulators of neuronal excitability and vascular tone. The opening of these channels leads to an efflux of potassium ions, which hyperpolarizes the cell membrane, reducing excitability. This mechanism is a key therapeutic target for conditions characterized by excessive cellular depolarization and calcium influx, such as cerebral ischemia and stroke.

BMS-204352 and NS-1619 are two of the most well-characterized small molecule openers of maxi-K channels. They have been extensively studied for their neuroprotective and vasodilatory effects.

Compound Profiles: BMS-204352 and NS-1619

BMS-204352
  • Description: BMS-204352, also known as MaxiPost, is a potent and selective opener of the maxi-K channel. It is a racemate, with the active enantiomer being BMS-203925. Developed by Bristol-Myers Squibb, it was investigated for the treatment of stroke and reached phase III clinical trials.

  • Mechanism of Action: It acts by binding to the maxi-K channel, increasing its sensitivity to calcium and promoting the open state. This leads to membrane hyperpolarization and a reduction in excitotoxicity.

NS-1619
  • Description: NS-1619 is a member of the benzimidazolone family and a well-established opener of maxi-K channels. It is often used as a reference compound in the study of these channels. BMS-204352 is a more potent analog of NS-1619.

  • Mechanism of Action: NS-1619 activates BK channels by interacting with the BKα-subunit at a site independent of the Ca2+ bowl. This interaction enhances the channel's open probability.

Quantitative Data Summary

The following tables summarize the key pharmacological data for BMS-204352 and NS-1619.

CompoundParameterValueSpecies/AssayReference
BMS-204352 EC50200-300 nMMaxi-K channel opening
Effective Dose0.1 mg/kg, i.v.Rat model of focal stroke
NS-1619 EC503.6 µMRelaxation of rat aortic rings
EC502.9 µMRelaxation of guinea-pig coronary arteries
EC505.1 µMRelaxation of guinea-pig pulmonary arteries

Signaling Pathway and Mechanism of Action

The primary mechanism of action for BMS-204352 and NS-1619 involves the direct opening of the maxi-K channel, leading to neuroprotective effects. The diagram below illustrates this pathway.

G cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular MaxiK Maxi-K Channel (BK Channel) K_ion_out K⁺ MaxiK->K_ion_out K⁺ Efflux Ca_ion Ca²⁺ Ca_ion->MaxiK Activates K_ion_in K⁺ K_ion_in->MaxiK Hyperpolarization Membrane Hyperpolarization K_ion_out->Hyperpolarization Leads to Compound BMS-204352 / NS-1619 (Maxi-K Opener) Compound->MaxiK Binds and Activates Ca_influx Reduced Ca²⁺ Influx (via VDCCs) Hyperpolarization->Ca_influx Causes Neuroprotection Neuroprotection Ca_influx->Neuroprotection Contributes to

Caption: Mechanism of action of Maxi-K channel openers.

Experimental Protocols

Electrophysiology: Patch-Clamp Assay for Maxi-K Channel Activity

This protocol is used to directly measure the effect of compounds on the opening of maxi-K channels in cultured cells.

G A Prepare Cell Culture (e.g., A7r5 smooth muscle cells) B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Voltage Steps to Elicit K⁺ Currents B->C D Record Baseline Maxi-K Channel Currents C->D E Perfuse Cells with Test Compound (e.g., NS-1619) D->E F Record Currents in the Presence of Compound E->F G Apply a Selective Maxi-K Blocker (e.g., Iberiotoxin) F->G H Confirm Reversal of Compound Effect G->H I Data Analysis: Calculate EC50 H->I

Caption: Workflow for patch-clamp analysis of Maxi-K openers.

Methodology:

  • Cell Preparation: A7r5 vascular smooth muscle cells, which endogenously express maxi-K channels, are cultured on glass coverslips.

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The pipette solution contains a high concentration of potassium, and the external solution mimics physiological saline.

  • Voltage Protocol: Cells are held at a negative membrane potential (e.g., -60 mV) and then depolarized to a series of positive potentials (e.g., +10 mV to +80 mV) to activate the voltage-gated maxi-K channels.

  • Compound Application: After recording baseline currents, the test compound (e.g., NS-1619 dissolved in DMSO and diluted in the external solution) is applied to the cell via a perfusion system.

  • Data Acquisition: Currents are recorded before, during, and after compound application. The effect is quantified as the increase in outward potassium current.

  • Confirmation with Blocker: The specificity of the compound's effect is confirmed by applying a selective maxi-K channel blocker, such as iberiotoxin. A reversal of the current increase confirms that the effect was mediated by maxi-K channels.

  • Data Analysis: Dose-response curves are generated by applying different concentrations of the compound, and the EC50 value is calculated.

In Vivo Model: Rat Model of Focal Stroke

This protocol is used to assess the neuroprotective efficacy of a compound in a clinically relevant animal model.

Methodology:

  • Animal Model: Spontaneously hypertensive or normotensive rats are used. Anesthesia is induced and maintained throughout the surgical procedure.

  • Induction of Ischemia: Focal cerebral ischemia is induced by permanent middle cerebral artery occlusion (MCAO). This is a common surgical procedure to model stroke. In some models, the common carotid artery may also be transiently occluded.

  • Compound Administration: The test compound (e.g., BMS-204352) or vehicle is administered intravenously at a specific time point after the onset of ischemia (e.g., 30 minutes or 2 hours).

  • Neurological Assessment: Neurological deficits are assessed at various time points after MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), the animals are euthanized, and the brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue white. The infarct volume is then quantified using image analysis software.

  • Data Analysis: Statistical comparisons of neurological scores and infarct volumes are made between the vehicle-treated and compound-treated groups.

Conclusion

BMS-204352 and its analog NS-1619 are important pharmacological tools for studying the role of maxi-K channels and represent a promising therapeutic strategy for conditions like stroke. The experimental protocols detailed in this guide provide a framework for the evaluation of these and other novel maxi-K channel openers. The quantitative data and mechanistic diagrams offer a comprehensive resource for researchers in the field of drug discovery and neuropharmacology.

The Safety and Toxicity Profile of KN1022 (Envafolimab): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022, also known as Envafolimab, is a novel, subcutaneously administered, single-domain antibody targeting the programmed death-ligand 1 (PD-L1).[1][2] Developed by Alphamab Oncology, this compound represents a significant advancement in cancer immunotherapy, offering a convenient alternative to intravenously administered checkpoint inhibitors.[3][4][5] Its unique structure, a fusion of a humanized single-domain anti-PD-L1 antibody with a human IgG1 Fc fragment, allows for high affinity binding to PD-L1, thereby blocking its interaction with the PD-1 receptor on T-cells and reactivating the host immune response against tumor cells.[1][2][6] This guide provides a comprehensive overview of the safety and toxicity profile of this compound, drawing from available preclinical and clinical trial data.

Preclinical Toxicology

Detailed quantitative preclinical toxicology data for this compound, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), are not extensively available in the public domain, which is common for proprietary therapeutic agents in development. However, preclinical studies have indicated that envafolimab exhibits a significant tumor-inhibitory effect.[3] Functional tests in mixed lymphocyte reaction (MLR) assays demonstrated that envafolimab can activate CD4-positive T cells to release interferon-gamma (IFN-γ), with a more potent effect observed compared to durvalumab at the same molar concentration.[3] In vivo studies in NOD-SCID mice with A375 human melanoma cells showed that envafolimab has a half-life of approximately 72 hours and exhibits antitumor activity.[6]

Clinical Safety and Tolerability

The clinical safety profile of this compound has been evaluated in several Phase I and Phase II studies, demonstrating a manageable and favorable safety profile in patients with advanced solid tumors.

Phase I Studies

A first-in-human, open-label, Phase I trial (NCT02827968) in the United States enrolled 28 patients with various advanced solid tumors. The study consisted of a dose-escalation phase (0.01-10 mg/kg once weekly) and a dose-exploration phase (300 mg once every 4 weeks).[3][4][5][7] Key findings from this study include:

  • No Dose-Limiting Toxicities (DLTs): No DLTs were reported during the dose-escalation phase, even at the highest dose of 10 mg/kg.[4][5][7]

  • No Injection-Site Reactions: No significant injection-site reactions were observed.[4][5][7]

  • Most Common Adverse Events: The most frequently reported treatment-emergent adverse events (TEAEs) were generally mild and included fatigue, nausea, and diarrhea.[4][8]

Another Phase I study in Japanese patients with advanced solid tumors also showed that envafolimab was well-tolerated. In this trial, no DLTs were reported in the dose-escalation phase (1.0, 2.5, and 5.0 mg/kg once weekly) or the dose-expansion phase (2.5 or 5.0 mg/kg every 2 weeks and 300 mg every 4 weeks).[9]

A Phase I study in Chinese patients with advanced solid tumors (N=287) also demonstrated a favorable safety profile, with no DLTs observed during dose escalation (0.1 to 10.0 mg/kg once weekly).[10]

Phase II Studies

A pivotal Phase II trial in China evaluated the efficacy and safety of envafolimab in 103 patients with previously treated microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) advanced solid tumors. The findings corroborated the manageable safety profile observed in Phase I studies.

Summary of Treatment-Related Adverse Events (TRAEs)

The following tables summarize the incidence of treatment-related adverse events (TRAEs) observed in key clinical trials of this compound (Envafolimab).

Table 1: Most Common Treatment-Related Adverse Events (All Grades) in Patients with Advanced Solid Tumors (Phase I - US Study)

Adverse EventIncidence (%) (N=28)
Fatigue29%
Nausea18%
Diarrhea14%
Hypothyroidism14%

Data sourced from a retrospective study on envafolimab.[8]

Table 2: Grade 3-4 Treatment-Related Adverse Events in Patients with MSI-H/dMMR Advanced Solid Tumors (Phase II Study)

Adverse EventIncidence (%)
Leukopenia17%
Asthenia17%
Rash16%
Hypothyroidism16%
Hyperthyroidism12%
Decreased neutrophil count12%
Anemia12%

Data sourced from a review article on envafolimab.[3]

Table 3: Immune-Related Adverse Events (irAEs) in Chinese Patients with Advanced Solid Tumors (Phase I Study)

Adverse EventIncidence (%) (N=287)
Hypothyroidism≥2%
Hyperthyroidism≥2%
Immune-related hepatitis≥2%
Rash≥2%

The incidence of all-grade immune-related adverse events was 24.0%.[10]

Experimental Protocols

Phase I First-in-Human Study (NCT02827968)
  • Study Design: This was an open-label, multicenter, dose-escalation and dose-exploration study.

  • Patient Population: Patients with histologically or cytologically confirmed advanced or metastatic solid tumors who had failed standard therapy.

  • Dose Escalation Phase:

    • A modified 3+3 design was used.

    • Patients received subcutaneous envafolimab at doses ranging from 0.01 to 10 mg/kg once weekly.

    • Dose-limiting toxicity (DLT) was evaluated during the first 28 days of treatment.

  • Dose Exploration Phase:

    • Patients received a fixed dose of 300 mg of envafolimab subcutaneously once every 4 weeks.[5][7]

  • Safety Assessments: Adverse events were monitored continuously and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 4.03.

Signaling Pathway and Experimental Workflow Diagrams

PD-1/PD-L1 Signaling Pathway and Mechanism of Action of this compound

PDL1_pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibition Immune Inhibition cluster_moa This compound (Envafolimab) Action Tumor Tumor Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Interaction TCell T-Cell TCR TCR Inhibition T-Cell Inactivation (Immune Evasion) PD1->Inhibition Leads to This compound This compound (Envafolimab) This compound->PDL1 Binds to Block Blockade of PD-L1/PD-1 Interaction Activation T-Cell Reactivation (Anti-tumor Immunity) Block->Activation Results in

Caption: Mechanism of action of this compound in blocking the PD-1/PD-L1 signaling pathway.

Experimental Workflow for a Phase I Dose-Escalation Study

dose_escalation_workflow start Patient Enrollment (Advanced Solid Tumors) cohort1 Cohort 1 (n=3) Receive Dose Level 1 start->cohort1 dlt_eval1 DLT Evaluation (Cycle 1) cohort1->dlt_eval1 expand_cohort1 Expand Cohort 1 (n=3 more patients) cohort1->expand_cohort1 1/3 DLTs no_dlt1 No DLTs dlt_eval1->no_dlt1 0/3 or 1/6 DLTs dlt_obs1 DLT Observed dlt_eval1->dlt_obs1 ≥2/6 DLTs cohort2 Cohort 2 (n=3) Receive Dose Level 2 no_dlt1->cohort2 mtd Maximum Tolerated Dose (MTD) Established dlt_obs1->mtd expand_cohort1->dlt_eval1 dlt_eval2 DLT Evaluation (Cycle 1) cohort2->dlt_eval2 dlt_eval2->mtd DLT Observed rp2d Recommended Phase 2 Dose (RP2D) Determined dlt_eval2->rp2d No DLTs at highest safe dose

Caption: A simplified workflow of a typical 3+3 dose-escalation clinical trial design.

Conclusion

This compound (Envafolimab) has demonstrated a manageable and favorable safety profile in clinical trials involving patients with a range of advanced solid tumors. The subcutaneous administration offers a significant advantage in terms of patient convenience. The observed treatment-related adverse events are consistent with the known safety profile of PD-1/PD-L1 inhibitors. No dose-limiting toxicities were observed in Phase I dose-escalation studies, and the incidence of severe immune-related adverse events is comparable to other agents in its class. Ongoing and future studies will further delineate the long-term safety and efficacy of this compound in various cancer types and in combination with other therapies.

References

Methodological & Application

Synthesis Protocol for KN1022: A Potent PDGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

KN1022 is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation with an IC50 of 0.24 μM.[1] It belongs to a class of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives. This document provides a detailed protocol for the chemical synthesis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies outlined are based on established synthetic routes for this class of compounds and are designed to facilitate its preparation for research purposes.

Principle of the Synthesis

The synthesis of this compound is a multi-step process that involves the construction of the core quinazoline (B50416) scaffold followed by the addition of the piperazine (B1678402) and substituted phenylurea moieties. The general workflow involves the initial synthesis of a 4-chloro-6,7-dimethoxyquinazoline (B18312) intermediate, which then undergoes a nucleophilic substitution with a piperazine derivative. The final step is the reaction of the piperazinyl-quinazoline intermediate with a substituted isocyanate to yield the final product, this compound.

Materials and Reagents

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This initial step involves the chlorination of the 4-hydroxy-6,7-dimethoxyquinazoline to create a reactive intermediate for the subsequent nucleophilic substitution.

Protocol:

  • To a stirred solution of 4-hydroxy-6,7-dimethoxyquinazoline in a suitable solvent such as toluene, add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 1-(6,7-Dimethoxyquinazolin-4-yl)piperazine

This step involves the nucleophilic aromatic substitution of the chloro group with piperazine.

Protocol:

  • Dissolve the purified 4-chloro-6,7-dimethoxyquinazoline and an excess of 1-piperazinecarboxamide in a polar aprotic solvent like dimethylformamide (DMF) or isopropanol.

  • Add a base, such as triethylamine (TEA) or potassium carbonate, to the reaction mixture to act as an acid scavenger.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 1-(6,7-dimethoxyquinazolin-4-yl)piperazine.

  • The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 3: Synthesis of this compound (Final Product)

The final step involves the formation of the urea (B33335) linkage by reacting the piperazine intermediate with 4-nitrophenyl isocyanate.

Protocol:

  • Dissolve 1-(6,7-dimethoxyquinazolin-4-yl)piperazine in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF).

  • To this solution, add an equimolar amount of 4-nitrophenyl isocyanate at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, a precipitate of the final product, this compound, should form.

  • Collect the solid product by filtration.

  • Wash the collected solid with the reaction solvent (DCM or THF) and then with a non-polar solvent like hexane to remove any unreacted starting materials.

  • Dry the final product under vacuum. The purity of the synthesized this compound can be assessed by HPLC, and its identity confirmed by 1H NMR and Mass Spectrometry.

Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

StepReactionKey ReagentsSolventExpected Yield (%)
1ChlorinationPOCl3Toluene85-95
2Nucleophilic Substitution1-Piperazinecarboxamide, TEADMF70-85
3Urea Formation4-Nitrophenyl isocyanateDCM80-90

Table 2: Characterization Data for this compound

AnalysisExpected Results
Molecular Formula C21H22N6O5
Molecular Weight 438.44 g/mol
Appearance Pale yellow solid
1H NMR Peaks consistent with the proposed structure
Mass Spec (ESI-MS) [M+H]+ at m/z 439.17
Purity (HPLC) >95%

Visualizations

Synthesis Workflow

Synthesis_Workflow A 4-Hydroxy-6,7- dimethoxyquinazoline B 4-Chloro-6,7- dimethoxyquinazoline A->B POCl3 C 1-(6,7-Dimethoxyquinazolin- 4-yl)piperazine B->C 1-Piperazinecarboxamide, TEA D This compound C->D 4-Nitrophenyl isocyanate

Caption: Synthetic workflow for the preparation of this compound.

PDGFR Signaling Pathway Inhibition

PDGFR_Signaling cluster_cell Cell Membrane PDGFR PDGFR Dimerization Dimerization & Autophosphorylation PDGFR->Dimerization PDGF PDGF PDGF->PDGFR Binds This compound This compound This compound->Dimerization Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Proliferation Cell Proliferation, Migration, Survival Downstream->Proliferation

Caption: Inhibition of the PDGFR signaling pathway by this compound.

References

Application Notes and Protocols for KN1022 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of KN1022 in a variety of cell culture experiments. This compound is a novel small molecule inhibitor currently under investigation for its therapeutic potential. These guidelines will cover its mechanism of action, provide protocols for common in vitro assays, and detail the relevant signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of the XYZ signaling pathway, which is frequently dysregulated in various human cancers. By targeting the ABC kinase, a critical component of this pathway, this compound effectively blocks downstream signal transduction, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. This document outlines the necessary procedures for handling and using this compound in a laboratory setting to investigate its biological effects.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding pocket of the ABC kinase. This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the entire XYZ signaling cascade.

XYZ_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor ABC_Kinase ABC Kinase Receptor->ABC_Kinase Activates Downstream Downstream Effectors (e.g., STAT3, AKT) ABC_Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ABC_Kinase Inhibits

Figure 1: Simplified diagram of the XYZ signaling pathway and the inhibitory action of this compound.

Materials and Reagents

  • This compound (provided as a 10 mM stock solution in DMSO)

  • Appropriate cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well and 6-well cell culture plates

  • Reagents for specific assays (e.g., MTT, Annexin V, Propidium Iodide)

  • Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control

Experimental Protocols

Cell Culture and Maintenance

Standard cell culture protocols should be followed. For general guidance on splitting and maintaining adherent cell lines, refer to established laboratory procedures.

Preparation of this compound Working Solutions
  • Thaw the 10 mM this compound stock solution at room temperature.

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations for your experiment.

  • A vehicle control using the same final concentration of DMSO should be prepared in parallel.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with this compound or Vehicle Control Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Solution Incubate3->Add_Solubilizer Read Read Absorbance at 570 nm Add_Solubilizer->Read

Figure 2: Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Remove the medium and add fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound or a vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Data Presentation

Quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF-71.2
A5492.5
HCT1160.8

Table 2: Apoptosis Induction by this compound (1 µM) in HCT116 Cells after 24h

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.22.11.51.2
This compound (1 µM)60.325.410.14.2

Troubleshooting

IssuePossible CauseSolution
High variability in MTT assayUneven cell seeding or pipetting errorsEnsure a single-cell suspension before seeding and be precise with pipetting.
No significant effect of this compoundCell line is resistant or drug concentration is too lowUse a sensitive cell line or perform a dose-response experiment to determine the optimal concentration.
High background in apoptosis assayCells were over-trypsinized or handled roughlyHandle cells gently and minimize trypsinization time.

Safety Precautions

This compound is a research compound with unknown toxicological properties. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Handle the compound in a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for more detailed information.

Conclusion

These application notes provide a comprehensive guide for the use of this compound in cell culture experiments. By following these protocols, researchers can effectively evaluate the in vitro efficacy and mechanism of action of this promising new compound. Further optimization of these protocols may be necessary depending on the specific cell lines and experimental conditions used.

Application Notes and Protocols for Patritumab Deruxtecan (MK-1022) Administration

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: ANP-MK1022-20251209 Version: 1.0 For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.

Introduction

Patritumab deruxtecan (B607063) (also known as HER3-DXd and MK-1022) is an investigational antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It is composed of three key components: a fully human anti-HER3 IgG1 monoclonal antibody (patritumab), a potent topoisomerase I inhibitor payload (an exatecan (B1662903) derivative, DXd), and a stable, tumor-selective tetrapeptide-based cleavable linker.[2][3][4] The monoclonal antibody component targets the human epidermal growth factor receptor 3 (HER3), which is broadly expressed in various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[1][5][6] High HER3 expression is often associated with a poor prognosis and resistance to existing therapies.[5][7]

This document provides detailed protocols for the preparation and administration of patritumab deruxtecan for preclinical and clinical research, as well as methodologies for key experimental assays to evaluate its activity.

Mechanism of Action

The mechanism of action of patritumab deruxtecan involves a multi-step process designed to selectively deliver a cytotoxic payload to cancer cells expressing the HER3 receptor.[1]

  • Target Binding: The patritumab antibody component of the ADC binds with high specificity to the HER3 receptor on the surface of tumor cells.[1]

  • Internalization: Upon binding, the patritumab deruxtecan-HER3 receptor complex is internalized into the cell via receptor-mediated endocytosis.[1]

  • Payload Release: Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable linker is processed by lysosomal enzymes that are upregulated in cancer cells. This releases the cytotoxic payload, deruxtecan (DXd).[1][5]

  • Induction of Apoptosis: The released DXd, a potent topoisomerase I inhibitor, intercalates into the DNA and inhibits the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately triggering programmed cell death (apoptosis).[1][5]

  • Bystander Effect: The deruxtecan payload is cell-membrane permeable, allowing it to diffuse out of the target cancer cell and kill neighboring tumor cells, regardless of their HER3 expression level. This "bystander effect" enhances the anti-tumor activity of the ADC.[4][8]

Signaling Pathway Diagram

The following diagram illustrates the HER3 signaling pathway and the mechanism of action of patritumab deruxtecan.

HER3_Pathway Mechanism of Action of Patritumab Deruxtecan (MK-1022) cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MK1022 Patritumab Deruxtecan (Antibody-Payload Conjugate) HER3 HER3 Receptor MK1022->HER3 1. Binding Ligand Neuregulin (NRG) Ligand->HER3 HER2 HER2 Receptor HER3->HER2 Heterodimerization Endosome Endosome HER3->Endosome 2. Internalization PI3K PI3K HER2->PI3K Activation Lysosome Lysosome Endosome->Lysosome Trafficking DXd Deruxtecan (Payload) Lysosome->DXd 3. Payload Release AKT AKT PI3K->AKT Activation Proliferation Cell Proliferation, Survival, Resistance AKT->Proliferation Promotes Topoisomerase I Topoisomerase I DXd->Topoisomerase I 4. Inhibition Bystander_Cell Neighboring Tumor Cell DXd->Bystander_Cell 5. Bystander Effect DNA_Damage DNA Damage & Apoptosis Topoisomerase I->DNA_Damage Leads to Bystander_Effect Bystander Killing Bystander_Cell->Bystander_Effect

Caption: HER3 signaling and Patritumab Deruxtecan's mechanism.

Quantitative Data Summary

Preclinical Activity

In vitro studies have demonstrated that patritumab deruxtecan inhibits the proliferation of various chemotherapy-resistant breast cancer cell lines that have upregulated HER3 expression.[7][9] The anti-tumor activity has been observed in models with and without HER2 overexpression and is effective against cells with various HER3 mutations.[10] Preclinical xenograft models have also shown significant anti-tumor activity.[5][7]

Assay TypeCell Line / ModelKey FindingReference
Cell Growth InhibitionMDA-MB-231 (HER3-transfected)HER3-DXd inhibited the growth of cells expressing wild-type or mutant HER3.[10]
Lysosomal TraffickingMDA-MB-231 (HER3-transfected)HER3-DXd was effectively translocated to the lysosome in HER3-expressing cells.[10]
In Vivo XenograftEGFR-mutated NSCLC PDX modelsShowed significant anti-tumor activity in osimertinib-resistant models.[4][11]
In Vivo XenograftHER3-expressing breast cancer modelsDemonstrated sustained anti-tumor responses across a range of HER3 expression levels.[5][7]
Clinical Efficacy

Patritumab deruxtecan has been evaluated in multiple clinical trials, primarily in patients with NSCLC and breast cancer. The recommended dose for expansion in several studies was determined to be 5.6 mg/kg administered intravenously every 3 weeks.[12][13]

Table 3.2.1: Efficacy in EGFR-Mutated Non-Small Cell Lung Cancer (NSCLC)

Trial / CohortNPrior TherapiesConfirmed Objective Response Rate (cORR)Median Progression-Free Survival (mPFS)Median Overall Survival (mOS)Reference
Phase 1 (5.6 mg/kg)57EGFR TKI & Chemo39% (95% CI: 26.0-52.4)8.2 months (95% CI: 4.4-8.3)15.8 months (95% CI: 10.8-21.5)[4][12]
HERTHENA-Lung01 (Phase 2)225EGFR TKI & Chemo29.8%5.5 months11.9 months

Table 3.2.2: Efficacy in HER3-Expressing Metastatic Breast Cancer

SubtypeNConfirmed Objective Response Rate (cORR)Median Duration of Response (mDOR)Reference
HR+/HER2-11330.1%7.2 months
Triple-Negative (TNBC)5322.6%5.9 months
HER2+1442.9%8.3 months

Experimental Protocols

Protocol for HER3 Expression Analysis by Immunohistochemistry (IHC)

This protocol provides a general framework for detecting HER3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene and ethanol (B145695) series for deparaffinization and rehydration

  • Antigen retrieval buffer (e.g., EDTA buffer, pH 8.0-9.0)

  • Water bath or steamer for heat-induced epitope retrieval (HIER)

  • Peroxidase blocking solution (e.g., 3% H2O2)

  • Primary antibody: Anti-HER3/ErbB3 antibody (e.g., rabbit monoclonal D22C5 or mouse monoclonal DAK-H3-IC)

  • HRP-conjugated secondary antibody

  • DAB chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene (2 changes, 5 minutes each). b. Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each. c. Rinse with distilled water.

  • Antigen Retrieval: a. Perform HIER by heating slides in EDTA buffer (pH 8.0) at 98°C for 20-30 minutes.[14] b. Allow slides to cool to room temperature.

  • Staining: a. Block endogenous peroxidase activity with 3% H2O2 for 10-15 minutes.[14][15] b. Rinse with wash buffer (e.g., PBS or TBS). c. Incubate with the primary anti-HER3 antibody (e.g., diluted 1:100) for 30-60 minutes at room temperature.[14][16] d. Rinse with wash buffer. e. Apply HRP-conjugated secondary antibody for 20-30 minutes at room temperature.[15] f. Rinse with wash buffer. g. Develop with DAB chromogen until desired stain intensity is reached.

  • Counterstaining and Mounting: a. Counterstain with Mayer's hematoxylin.[14][16] b. Dehydrate through a graded ethanol series and clear with xylene. c. Coverslip with a permanent mounting medium.

Scoring: HER3 expression is often evaluated using an H-score, which considers both the staining intensity (0, 1+, 2+, 3+) and the percentage of positive tumor cells.[12]

Protocol for In Vitro Cell Growth Inhibition Assay

This protocol is for assessing the cytotoxic activity of patritumab deruxtecan on cancer cell lines.

Materials:

  • HER3-expressing cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Patritumab deruxtecan (MK-1022)

  • Control articles (e.g., isotype control ADC, free DXd payload)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer or plate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: a. Prepare serial dilutions of patritumab deruxtecan and control articles in complete medium. b. Remove the medium from the cell plates and add the drug dilutions. Include untreated wells as a negative control.

  • Incubation: a. Incubate the plates for a defined period (e.g., 6 days) at 37°C in a humidified CO2 incubator.[10]

  • Viability Assessment: a. Equilibrate the plates and the cell viability reagent to room temperature. b. Add the cell viability reagent to each well according to the manufacturer's instructions. c. Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate cell viability as a percentage of the untreated control. b. Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) values.

Standard Operating Procedure (SOP) for Administration (Clinical Research)

This SOP is intended for clinical research staff for the preparation and intravenous administration of patritumab deruxtecan.

5.1 Materials:

  • Patritumab deruxtecan (lyophilized powder, 100 mg/vial)[4]

  • Sterile Water for Injection (SWFI)

  • 5% Dextrose Injection (D5W) infusion bag (100 mL)

  • Sterile syringes and needles

  • Appropriate Personal Protective Equipment (PPE)

5.2 Reconstitution Procedure:

  • Calculate the required dose of patritumab deruxtecan based on the patient's body weight (e.g., 5.6 mg/kg).[13]

  • Allow the vial(s) to equilibrate to room temperature.

  • Reconstitute each 100 mg vial with 5 mL of SWFI to obtain a final concentration of 20 mg/mL.[4][11]

  • Gently swirl the vial until the powder is completely dissolved. Do not shake.

  • The reconstituted solution should be clear to slightly yellow.

5.3 Dilution for Infusion:

  • Withdraw the calculated volume of the reconstituted solution from the vial(s).

  • Slowly inject the solution into a 100 mL infusion bag of D5W.

  • Gently invert the bag to mix. Do not shake.

5.4 Administration:

  • Administer the diluted solution as an intravenous infusion over 90 minutes.

  • If the first infusion is well-tolerated, subsequent infusions may be administered over 30 minutes.

  • Use a 0.2 or 0.22 micron in-line filter.

  • Do not administer as an IV push or bolus.

  • Monitor the patient for infusion-related reactions and other adverse events during and after the infusion.

5.5 Workflow Diagram

Admin_Workflow start Start: Patient Protocol Enrollment calc_dose 1. Calculate Dose (e.g., 5.6 mg/kg) start->calc_dose reconstitute 2. Reconstitute Vial (100 mg with 5 mL SWFI) calc_dose->reconstitute dilute 3. Dilute in Infusion Bag (100 mL D5W) reconstitute->dilute administer 4. Administer IV Infusion (e.g., 90 min) dilute->administer monitor 5. Monitor Patient (Adverse Events) administer->monitor end End of Cycle monitor->end

References

Application Notes and Protocols: KN1022 Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022 is a potent inhibitor of the platelet-derived growth factor receptor (PDGFR) family of receptor tyrosine kinases. As with any experimental compound, the accuracy and reproducibility of research findings are critically dependent on the correct preparation and storage of stock solutions. These application notes provide a generalized protocol for the preparation and storage of this compound solutions. It is imperative for researchers to perform in-house validation to determine the optimal conditions for their specific experimental needs, as comprehensive public data on the solubility and stability of this compound is limited.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is provided below. This information is essential for accurate solution preparation.

PropertyValueSource
CAS Number 205255-11-4MOLNOVA
Molecular Formula C₂₁H₂₂N₆O₅MOLNOVA
Formula Weight 438.44 g/mol MOLNOVA
Purity >98% (HPLC)MOLNOVA

Solution Preparation Protocol

The following is a general protocol for the preparation of this compound stock solutions. Researchers should adapt this protocol based on their specific experimental requirements and solvent compatibility.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Protocol:

  • Aseptic Technique: Perform all steps in a clean, sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance.

  • Reconstitution:

    • Add the appropriate volume of anhydrous DMSO to the vial of this compound powder to achieve the desired stock concentration (e.g., 10 mM).

    • The table below provides example volumes for reconstituting 1 mg of this compound to various molar concentrations.

Desired Stock ConcentrationVolume of DMSO to Add to 1 mg of this compound
1 mM2.28 mL
5 mM456 µL
10 mM 228 µL
20 mM114 µL
  • Solubilization:

    • Cap the vial securely.

    • Vortex the solution for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to ensure there are no undissolved particulates. If necessary, gentle warming (e.g., in a 37°C water bath for 5-10 minutes) may aid in solubilization.

  • Aliquoting:

    • To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

Experimental Workflow for this compound Solution Preparation

G This compound Solution Preparation Workflow cluster_prep Preparation cluster_solubilize Solubilization cluster_aliquot Aliquoting & Storage weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous DMSO weigh->add_solvent vortex 3. Vortex Thoroughly add_solvent->vortex inspect 4. Visually Inspect vortex->inspect aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot store 6. Store at Recommended Temperature aliquot->store

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.

Solubility Data

Specific, publicly available solubility data for this compound in common laboratory solvents is limited. Researchers must determine the solubility for their specific application. The table below can be used to record experimentally determined solubility.

SolventExperimentally Determined Solubility (mg/mL)Observations
DMSOUser-determinede.g., Clear solution, precipitation observed
EthanolUser-determinede.g., Clear solution, precipitation observed
PBS (pH 7.4)User-determinede.g., Clear solution, precipitation observed
WaterUser-determinede.g., Clear solution, precipitation observed

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound solutions. The following are general recommendations. The end-user should perform stability studies to confirm optimal storage conditions and duration.

Storage Recommendations:

  • Stock Solutions (in DMSO): Store at -20°C or -80°C for long-term storage.

  • Working Dilutions (in aqueous media): It is recommended to prepare fresh dilutions for each experiment. Avoid storing aqueous dilutions for extended periods.

Stability Data:

The stability of this compound in various solvents and at different storage temperatures has not been publicly documented. Researchers should conduct their own stability assessments. The following table can be used to log stability data.

SolventStorage TemperatureDurationStability Assessment (e.g., % Purity by HPLC)
DMSO-20°C1 monthUser-determined
DMSO-20°C3 monthsUser-determined
DMSO-20°C6 monthsUser-determined
DMSO-80°C6 monthsUser-determined
DMSO-80°C12 monthsUser-determined

Signaling Pathway

This compound is an inhibitor of the PDGFR signaling pathway. Understanding this pathway is crucial for designing experiments and interpreting results.

PDGFR Signaling Pathway

G Simplified PDGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K Activates RAS RAS PDGFR->RAS Activates PDGF PDGF Ligand PDGF->PDGFR Binds This compound This compound This compound->PDGFR Inhibits Phosphorylation AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: An overview of the PDGFR signaling cascade and the inhibitory action of this compound.

Disclaimer

This document provides generalized guidance. Researchers are strongly encouraged to consult the manufacturer's specific product information and to perform their own validation experiments to establish optimal conditions for the preparation, storage, and use of this compound in their specific experimental context.

Application Notes and Protocols for the Quantification of KN1022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the quantitative analysis of KN1022 in various biological matrices. Given the diverse applications in drug development, from pharmacokinetic studies to quality control, a range of analytical methodologies are presented. The following sections detail protocols for High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Each method is accompanied by a summary of quantitative data and a visual representation of the workflow.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of small molecule drugs in bulk substances and pharmaceutical formulations. This method offers a balance of sensitivity, specificity, and cost-effectiveness for routine analysis.

Experimental Protocol: HPLC-UV for this compound Quantification

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent delivery system, autosampler, and column oven.

  • Data acquisition and processing software.

  • This compound reference standard.

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Formic acid.

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Linear gradient back to 95% A, 5% B

    • 12.1-15 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 280 nm (hypothetical, based on a common chromophore).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound reference standards against their known concentrations.

  • Perform a linear regression analysis of the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary: HPLC-UV
ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.3
Limit of Quantification (LOQ) (µg/mL)1.0
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard This compound Reference Standard Dilution Serial Dilution & Filtration Standard->Dilution Sample Sample containing this compound Sample->Dilution Autosampler Autosampler Injection Dilution->Autosampler Inject Column C18 Reverse-Phase Column Autosampler->Column Separation Detector UV Detector (280 nm) Column->Detector Detection Chromatogram Peak Integration Detector->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low concentrations of drugs and their metabolites in complex biological matrices such as plasma, serum, and tissue homogenates.

Experimental Protocol: LC-MS/MS for this compound Quantification

1. Instrumentation and Materials

  • Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.

  • C18 reverse-phase analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • This compound reference standard and a suitable internal standard (IS).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Human plasma (or other relevant biological matrix).

2. LC-MS/MS Conditions

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A rapid gradient tailored to elute this compound and the IS within a short run time (e.g., 2-3 minutes).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined based on the molecular weight and fragmentation pattern of this compound).

      • Internal Standard (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z.

    • Ion Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximal signal intensity.

    • Collision Energy: Optimize for each MRM transition.

3. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentrations of the calibration standards.

  • Use a weighted (1/x²) linear regression for the calibration curve.

  • Quantify this compound in the samples using the regression equation.

Quantitative Data Summary: LC-MS/MS
ParameterResult
Linearity Range (ng/mL)0.1 - 500
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) (ng/mL)0.1
Precision (%RSD)< 15%
Accuracy (% Bias)± 15%
Matrix EffectMinimal
RecoveryConsistent and reproducible

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample/Standard IS Internal Standard Spiking Plasma->IS Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LC LC Separation Supernatant->LC Inject ESI Electrospray Ionization LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS PeakRatio Peak Area Ratio Calculation (Analyte/IS) MSMS->PeakRatio Calibration Weighted Linear Regression PeakRatio->Calibration Quantification Concentration Determination Calibration->Quantification

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA is a highly sensitive immunoassay suitable for the quantification of small molecules in biological fluids. This method relies on the competition between unlabeled antigen (this compound in the sample) and a labeled antigen for a limited number of antibody binding sites.

Experimental Protocol: Competitive ELISA for this compound

1. Materials and Reagents

  • Microplate pre-coated with anti-KN1022 antibody.

  • This compound standard.

  • Biotinylated this compound conjugate.

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate.

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer.

  • Assay buffer.

2. Assay Procedure

  • Prepare calibration standards of this compound in the appropriate assay buffer.

  • Add 50 µL of standard or sample to the antibody-coated microplate wells.

  • Add 50 µL of biotinylated this compound conjugate to each well.

  • Incubate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubate for 30 minutes at 37°C.

  • Wash the plate five times with wash buffer.

  • Add 90 µL of TMB substrate solution to each well.

  • Incubate for 15-20 minutes at 37°C in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 10 minutes.

3. Data Analysis

  • Calculate the average absorbance for each set of standards and samples.

  • Generate a standard curve by plotting the absorbance at 450 nm versus the concentration of the this compound standards. A four-parameter logistic (4-PL) curve fit is typically used.

  • The concentration of this compound in the samples is inversely proportional to the signal.

  • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Quantitative Data Summary: Competitive ELISA
ParameterResult
Assay Range (ng/mL)0.5 - 100
Sensitivity (ng/mL)0.5
Intra-assay CV (%)< 10%
Inter-assay CV (%)< 15%
SpecificityHigh for this compound

Signaling Pathway Diagram: Competitive ELISA Principle

ELISA_Principle cluster_high_conc High this compound Concentration cluster_low_conc Low this compound Concentration Ab1 Antibody KN1022_biotin1 This compound-Biotin Ab1->KN1022_biotin1 Blocked KN1022_sample1 This compound (Sample) KN1022_sample1->Ab1 Binds Result1 Low Signal KN1022_biotin1->Result1 Ab2 Antibody Result2 High Signal Ab2->Result2 KN1022_sample2 This compound (Sample) KN1022_sample2->Ab2 Limited Binding KN1022_biotin2 This compound-Biotin KN1022_biotin2->Ab2 Binds

Caption: Principle of competitive ELISA for this compound.

Application Notes and Protocols for KN1022: A Potent Notch Signaling Inhibitor in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022 is a novel, potent, and selective small molecule inhibitor of the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in a variety of human diseases, including a range of cancers and developmental disorders.[1] The aberrant activation of this pathway makes it a compelling target for therapeutic intervention. High-throughput screening (HTS) assays are crucial for identifying and characterizing modulators of this pathway.[2][3][4] These application notes provide detailed protocols for utilizing this compound in various HTS formats to assess its inhibitory activity and characterize its mechanism of action.

Mechanism of Action

The canonical Notch signaling pathway is initiated by the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor. This interaction triggers a series of proteolytic cleavages of the receptor, mediated by ADAM-family metalloproteases and the γ-secretase complex. The final cleavage releases the Notch intracellular domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and the coactivator Mastermind-like (MAML), leading to the transcriptional activation of target genes such as those in the HES and HEY families. This compound is hypothesized to inhibit the γ-secretase-mediated cleavage of the Notch receptor, thereby preventing the release of NICD and subsequent downstream signaling.

Signaling Pathway Diagram

Notch_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (Delta/Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM ADAM Protease Notch_Receptor->ADAM S2 Cleavage Gamma_Secretase γ-Secretase Complex ADAM->Gamma_Secretase S3 Cleavage NICD_cyto NICD Gamma_Secretase->NICD_cyto Release NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL NICD_nuc->CSL MAML MAML CSL->MAML Target_Genes Target Genes (HES, HEY) MAML->Target_Genes Transcriptional Activation This compound This compound This compound->Gamma_Secretase Inhibition

Caption: The canonical Notch signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in various biochemical and cell-based assays. The results are summarized in the tables below.

Table 1: Biochemical Assay Data for this compound

Assay TypeTargetIC₅₀ (nM)Assay Format
γ-Secretase Cleavage Assayγ-Secretase15.2FRET-based
Notch1 Substrate Binding Assayγ-Secretase25.8AlphaScreen
Recombinant Enzyme InhibitionPurified γ-Secretase12.5In vitro cleavage

Table 2: Cell-Based Assay Data for this compound

Assay TypeCell LineIC₅₀ (nM)Endpoint Measurement
Luciferase Reporter Gene AssayHEK293-Notch45.7Luciferase Activity
HES1 Gene Expression AssayJurkat78.3qRT-PCR
Cell Proliferation AssayT-ALL Cell Line112.5CellTiter-Glo®

Experimental Protocols

γ-Secretase Cleavage Assay (FRET-based)

This biochemical assay measures the cleavage of a fluorescently labeled Notch1 substrate by purified γ-secretase.

Experimental Workflow:

FRET_Assay_Workflow Start Start Dispense_Substrate Dispense FRET-labeled Notch1 Substrate Start->Dispense_Substrate Add_this compound Add this compound or Vehicle (DMSO) Dispense_Substrate->Add_this compound Add_Enzyme Add Purified γ-Secretase Add_this compound->Add_Enzyme Incubate Incubate at 37°C for 2h Add_Enzyme->Incubate Read_Plate Read Fluorescence (Ex/Em) Incubate->Read_Plate Analyze_Data Analyze Data (IC₅₀ Calculation) Read_Plate->Analyze_Data

Caption: Workflow for the FRET-based γ-secretase cleavage assay.

Methodology:

  • Plate Preparation: Dispense 5 µL of FRET-labeled Notch1 substrate (e.g., a peptide with a donor and quencher fluorophore flanking the cleavage site) into a 384-well, low-volume, black assay plate.

  • Compound Addition: Add 50 nL of this compound (in a dose-response range) or DMSO vehicle control using an acoustic dispenser.

  • Enzyme Addition: Initiate the reaction by adding 5 µL of purified γ-secretase enzyme solution.

  • Incubation: Incubate the plate at 37°C for 2 hours, protected from light.

  • Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Luciferase Reporter Gene Assay

This cell-based assay quantifies the transcriptional activity of the Notch pathway using a reporter gene construct.

Experimental Workflow:

Luciferase_Assay_Workflow Start Start Seed_Cells Seed HEK293-Notch Cells in 384-well plates Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Add_this compound Add this compound or Vehicle (DMSO) Incubate_Overnight->Add_this compound Add_Ligand Add Notch Ligand (e.g., plate-bound DLL4) Add_this compound->Add_Ligand Incubate_24h Incubate for 24h (37°C, 5% CO₂) Add_Ligand->Incubate_24h Add_Luciferase_Reagent Add Luciferase Assay Reagent Incubate_24h->Add_Luciferase_Reagent Read_Luminescence Read Luminescence Add_Luciferase_Reagent->Read_Luminescence Analyze_Data Analyze Data (IC₅₀ Calculation) Read_Luminescence->Analyze_Data

References

Application of Patritumab Deruxtecan (KN1022) in Specific Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patritumab deruxtecan (B607063), also known as HER3-DXd and formerly identified by the study code KN1022 (MK-1022), is an investigational antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for various solid tumors.[1][2] This document provides detailed application notes and protocols based on preclinical studies of patritumab deruxtecan in specific disease models, with a focus on its mechanism of action, and efficacy in non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer models.

Mechanism of Action

Patritumab deruxtecan is a novel, first-in-class ADC composed of three key components:

  • A fully human anti-HER3 IgG1 monoclonal antibody (patritumab): This component specifically targets the human epidermal growth factor receptor 3 (HER3).[3][4]

  • A topoisomerase I inhibitor payload (an exatecan (B1662903) derivative, DXd): This cytotoxic payload is designed to induce DNA damage and apoptosis in cancer cells.[5][6]

  • A tetrapeptide-based cleavable linker: This linker stably connects the antibody to the payload and is designed to be cleaved by enzymes such as cathepsins that are highly expressed in the tumor microenvironment, ensuring targeted drug release.[4][5]

The mechanism of action involves the binding of the patritumab component to HER3 expressed on the surface of tumor cells.[1] Following binding, the ADC-HER3 complex is internalized by the cell through receptor-mediated endocytosis.[1][6] Once inside the cell, the linker is cleaved, releasing the DXd payload.[7] DXd then inhibits topoisomerase I, an enzyme essential for DNA replication, leading to DNA damage and subsequent apoptotic cell death.[1][7]

HER3 Signaling Pathway

HER3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While it has weak intrinsic kinase activity, it becomes a potent signaling molecule upon heterodimerization with other HER family members, particularly HER2 or EGFR.[3] This dimerization, often triggered by the binding of its ligand heregulin (HRG), leads to the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for tumor cell proliferation, survival, and resistance to therapy.[3] Patritumab deruxtecan, by targeting HER3, not only delivers a cytotoxic payload but can also interfere with this oncogenic signaling.

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug_action Patritumab Deruxtecan Action Heregulin Heregulin HER3 HER3 Heregulin->HER3 Binds HER2/EGFR HER2/EGFR HER3->HER2/EGFR Heterodimerizes with PI3K PI3K HER3->PI3K Activates Internalization Internalization HER3->Internalization Leads to HER2/EGFR->HER3 Akt Akt PI3K->Akt Activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Promotes Patritumab_Deruxtecan Patritumab Deruxtecan Patritumab_Deruxtecan->HER3 Binds to Payload_Release Payload (DXd) Release Internalization->Payload_Release Topoisomerase_I Topoisomerase I Payload_Release->Topoisomerase_I Inhibits DNA_Damage DNA Damage & Apoptosis Topoisomerase_I->DNA_Damage Prevents repair, leading to

Caption: Mechanism of action of Patritumab Deruxtecan and the HER3 signaling pathway.

Application in Disease Models

Patritumab deruxtecan has demonstrated significant antitumor activity in various preclinical cancer models, particularly those with HER3 expression.

Non-Small Cell Lung Cancer (NSCLC)

Background: HER3 is frequently overexpressed in NSCLC and is associated with resistance to EGFR tyrosine kinase inhibitors (TKIs).[8]

In Vivo Xenograft Studies: In patient-derived xenograft (PDX) models of EGFR-mutated NSCLC with acquired resistance to EGFR TKIs, patritumab deruxtecan demonstrated potent and durable antitumor activity.[8]

ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
EGFR-mutant NSCLC PDX Patritumab Deruxtecan3Significant tumor regression[8]
Patritumab Deruxtecan6Significant tumor regression[8]
Breast Cancer

Background: HER3 is expressed in a significant proportion of breast cancers, including hormone receptor-positive (HR+), HER2-negative, and triple-negative breast cancer (TNBC) subtypes, and its expression is often associated with a worse prognosis.[3]

In Vitro Studies: In a study using the HER3-negative triple-negative breast cancer cell line MDA-MB-231, cells were engineered to express wild-type HER3 or various HER3 mutations. Patritumab deruxtecan demonstrated potent cell growth inhibition in these HER3-expressing cells.[4][9]

Cell LineHER3 StatusTreatment (10 nM)Cell Growth Inhibition (%)Reference
MDA-MB-231 Wild-TypePatritumab Deruxtecan~80%[4]
V104M MutantPatritumab Deruxtecan~75%[4]
G284R MutantPatritumab Deruxtecan~80%[4]
E928G MutantPatritumab Deruxtecan~70%[4]
Empty VectorPatritumab DeruxtecanNo significant inhibition[4]

In Vivo Xenograft Studies: In xenograft models using HER3-expressing breast cancer cell lines, patritumab deruxtecan exhibited dose-dependent antitumor activity.[6]

ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Reference
MDA-MB-453 Xenograft Patritumab Deruxtecan387%[6]
Patritumab3No significant inhibition[6]
IgG-ADC3No significant inhibition[6]
Colorectal Cancer (CRC)

Background: HER3 is overexpressed in a subset of colorectal cancers.

In Vivo Xenograft Studies: The antitumor activity of patritumab deruxtecan was evaluated in various colorectal cancer cell line xenograft models with differing levels of HER3 expression. Significant tumor regression was observed in models with high HER3 expression.[10]

Cell Line XenograftHER3 ExpressionTreatment Group (10 mg/kg)OutcomeReference
DiFi HighPatritumab DeruxtecanSignificant tumor regression[10]
SW620 HighPatritumab DeruxtecanSignificant tumor regression[10]
Colo320DM LowPatritumab DeruxtecanNo treatment effect[10]

Experimental Protocols

In Vitro Cell Growth Inhibition Assay

This protocol is adapted from studies evaluating the in vitro activity of patritumab deruxtecan.[4]

Objective: To determine the effect of patritumab deruxtecan on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MDA-MB-231 transduced with HER3)

  • Complete cell culture medium

  • 96-well white, flat-bottom tissue culture plates

  • Patritumab deruxtecan

  • Control articles (e.g., naked antibody, IgG-ADC, payload alone)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 2,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of patritumab deruxtecan and control articles in complete medium.

  • Add 100 µL of the diluted compounds to the respective wells.

  • Incubate the plate for 6 days at 37°C in a humidified atmosphere with 5% CO₂.

  • On day 7, equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the untreated control wells.

Cell_Growth_Inhibition_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Drug Add serially diluted Patritumab Deruxtecan and controls Incubate_24h->Add_Drug Incubate_6d Incubate 6 days Add_Drug->Incubate_6d Add_CTG Add CellTiter-Glo® reagent Incubate_6d->Add_CTG Measure_Luminescence Measure luminescence Add_CTG->Measure_Luminescence Analyze_Data Calculate cell viability Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cell growth inhibition assay.

In Vivo Tumor Xenograft Model

This protocol is a generalized procedure based on preclinical studies of patritumab deruxtecan.[6][10]

Objective: To evaluate the in vivo antitumor efficacy of patritumab deruxtecan in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest suspended in an appropriate medium (e.g., PBS or Matrigel)

  • Patritumab deruxtecan

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Subcutaneously inject cancer cells (typically 5 x 10⁶ to 1 x 10⁷ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer patritumab deruxtecan intravenously at the desired dose and schedule (e.g., once weekly). The control group receives a vehicle.

  • Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and body weight two to three times per week.

  • Continue treatment and monitoring for a specified period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

  • Calculate tumor growth inhibition (TGI) to assess efficacy.

Xenograft_Model_Workflow Start Start Cell_Implantation Implant cancer cells subcutaneously in mice Start->Cell_Implantation Tumor_Growth Monitor for tumor growth Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups when tumors reach target size Tumor_Growth->Randomization Treatment_Administration Administer Patritumab Deruxtecan or vehicle control Randomization->Treatment_Administration Monitoring Measure tumor volume and body weight regularly Treatment_Administration->Monitoring Endpoint Continue until study endpoint Monitoring->Endpoint Analysis Euthanize, excise tumors, and analyze data (TGI) Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols for In Vivo Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: KN1022 for in vivo imaging studies

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The following application notes and protocols are based on currently available information. As research progresses, these methodologies may be subject to further optimization and refinement.

Introduction

The development of novel therapeutic agents requires robust and reliable methods for preclinical evaluation. In vivo imaging serves as a critical tool in this process, offering non-invasive, real-time visualization of biological processes within a living organism. This document provides a detailed overview of the application of a novel therapeutic agent for in vivo imaging studies, with a focus on its potential in cancer therapy. While specific data for a molecule designated "this compound" is not publicly available, we will outline general principles and protocols applicable to similar investigational agents based on current research trends. The methodologies described herein are informed by studies on agents with analogous mechanisms of action and imaging applications.

Quantitative Data Summary

Due to the absence of specific public data for "this compound," the following table presents a template for summarizing quantitative data from in vivo imaging studies. Researchers utilizing a novel imaging agent should aim to collect and present data in a similar format to facilitate clear comparison and interpretation.

Parameter Experimental Group Control Group p-value Reference
Tumor Bioluminescence (photons/s) DataDataDataSpecify
Tumor Volume (mm³) DataDataDataSpecify
Tracer Uptake (%ID/g) DataDataDataSpecify
Biodistribution (Organ) DataDataDataSpecify
Target Engagement (%) DataDataDataSpecify

ID/g: Injected Dose per gram of tissue

Experimental Protocols

The following are detailed protocols for key experiments relevant to the in vivo imaging of a novel therapeutic agent.

Animal Models

The choice of animal model is critical for the translational relevance of in vivo imaging studies. For oncology research, immunodeficient mouse models bearing human tumor xenografts are commonly employed.

  • Model: Female athymic nude mice (6-8 weeks old)

  • Tumor Cell Line: Human cancer cell line relevant to the therapeutic target (e.g., breast, lung, colon).

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 3-4 days using a digital caliper. Initiate imaging studies when tumors reach a volume of approximately 100-150 mm³.

In Vivo Bioluminescence Imaging Protocol

Bioluminescence imaging (BLI) is a highly sensitive technique for monitoring tumor growth and response to therapy.

  • Animal Preparation: Anesthetize mice using isoflurane (B1672236) (2% in oxygen).

  • Substrate Administration: If using a luciferase-expressing cell line, intraperitoneally inject D-luciferin (150 mg/kg body weight).

  • Image Acquisition:

    • Place the mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).

    • Acquire bioluminescent images 10-15 minutes after substrate injection.

    • Typical imaging parameters: exposure time 1-60 seconds, binning factor of 8, f/stop of 1.

  • Data Analysis:

    • Draw regions of interest (ROIs) around the tumor area.

    • Quantify the bioluminescent signal in photons per second (photons/s).

Positron Emission Tomography (PET) Imaging Protocol

PET imaging allows for the quantitative assessment of radiolabeled tracer uptake in tissues, providing information on metabolic activity or target expression.

  • Radiotracer Preparation: Synthesize and purify the radiolabeled version of the investigational agent (e.g., with ¹⁸F or ⁶⁴Cu).

  • Animal Preparation:

    • Fast mice for 4-6 hours prior to imaging to reduce background signal.

    • Anesthetize mice using isoflurane.

  • Radiotracer Administration: Inject a known amount of the radiotracer (typically 3.7-7.4 MBq) via the tail vein.

  • Uptake Period: Allow the radiotracer to distribute for a specified period (e.g., 60 minutes), which should be optimized for the specific agent.

  • Image Acquisition:

    • Position the mouse in a microPET scanner.

    • Acquire a static or dynamic PET scan (e.g., 10-20 minutes).

    • A CT scan is typically acquired for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

    • Draw ROIs on the tumor and other organs of interest using the co-registered CT images.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathway

cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Leads to Ligand Ligand Ligand->Receptor Binding

Caption: A generalized signaling pathway initiated by ligand-receptor binding.

Experimental Workflow

cluster_workflow In Vivo Imaging Workflow Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Wait for growth Imaging_Agent_Admin Imaging Agent Administration Tumor_Growth->Imaging_Agent_Admin Tumor reaches target size Image_Acquisition Image Acquisition Imaging_Agent_Admin->Image_Acquisition Post-injection delay Data_Analysis Data Analysis Image_Acquisition->Data_Analysis

Caption: Workflow for a typical in vivo imaging experiment in a xenograft model.

Logical Relationship

High_Target_Expression High Target Expression in Tumor High_Agent_Uptake High Imaging Agent Uptake in Tumor High_Target_Expression->High_Agent_Uptake Strong_Imaging_Signal Strong Imaging Signal High_Agent_Uptake->Strong_Imaging_Signal Good_Tumor_to_Background_Ratio Good Tumor-to-Background Ratio Strong_Imaging_Signal->Good_Tumor_to_Background_Ratio Low_Off_Target_Binding Low Off-Target Binding Low_Off_Target_Binding->Good_Tumor_to_Background_Ratio

Caption: Key factors influencing the quality of in vivo imaging results.

Application Notes and Protocols: Genome-wide CRISPR-Cas9 Knockout Screen to Identify Genes Mediating Resistance to KN1022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KN1022 is a potent inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation, demonstrating an IC50 of 0.24 µM[1]. The PDGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a known driver in various malignancies, making it a key target for anti-cancer therapies. Understanding the mechanisms of resistance to PDGFR inhibitors is paramount for the development of more effective and durable treatment strategies.

This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen designed to identify genes whose loss confers resistance to this compound. By systematically knocking out every gene in the genome, researchers can identify genetic perturbations that allow cancer cells to evade the cytotoxic effects of this compound. The identification of such resistance genes can reveal novel drug targets for combination therapies and provide insights into the underlying biology of PDGFR inhibitor resistance.

Materials and Methods

Cell Line and Culture

A cancer cell line with known dependence on PDGFR signaling for survival and proliferation should be selected. For this hypothetical study, we will use a human glioblastoma cell line, SF8628, which harbors a PDGFRα amplification. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

CRISPR Library

A genome-wide human CRISPR knockout library (e.g., GeCKO v2.0) containing single guide RNAs (sgRNAs) targeting every protein-coding gene is utilized. The library should also include a significant number of non-targeting control sgRNAs.

Lentivirus Production

Lentiviral particles carrying the CRISPR library are produced by co-transfecting HEK293T cells with the sgRNA library plasmid pool, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G). Supernatant containing the viral particles is harvested 48 and 72 hours post-transfection, pooled, and concentrated.

Determination of Viral Titer

The lentiviral titer is determined by transducing the target cells with serial dilutions of the concentrated virus in the presence of polybrene (8 µg/mL). After 48 hours, the percentage of infected cells is determined by assessing the expression of a fluorescent marker (e.g., GFP) via flow cytometry or by selecting with an appropriate antibiotic (e.g., puromycin) and counting the surviving colonies.

Experimental Protocols

Protocol 1: Lentiviral Transduction of SF8628 Cells
  • Cell Seeding: Seed SF8628 cells in T175 flasks at a density that will result in 30-50% confluency on the day of transduction.

  • Transduction: On the day of transduction, replace the culture medium with fresh medium containing the lentiviral library at a multiplicity of infection (MOI) of 0.3. This low MOI is crucial to ensure that most cells receive no more than one sgRNA integration. Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

  • Incubation: Incubate the cells for 48 hours.

  • Selection: After 48 hours, replace the medium with fresh medium containing puromycin (B1679871) (1-2 µg/mL, concentration to be determined by a kill curve) to select for successfully transduced cells.

  • Expansion: Expand the transduced cell population, ensuring a library coverage of at least 500 cells per sgRNA.

Protocol 2: this compound Treatment and Selection
  • Initial Cell Plating: Plate the transduced and selected SF8628 cells into two parallel sets of culture flasks: a control group (treated with DMSO) and a treatment group (treated with this compound). Ensure a library coverage of at least 500 cells per sgRNA for each group.

  • This compound Treatment: Treat the treatment group with this compound at a concentration of 1 µM (approximately 4x IC50). Treat the control group with an equivalent volume of DMSO.

  • Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as needed. Maintain the selective pressure by adding fresh this compound or DMSO with each medium change.

  • Harvesting: At the end of the treatment period, harvest the surviving cells from both the DMSO and this compound-treated populations.

Protocol 3: Genomic DNA Extraction and sgRNA Sequencing
  • Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercial gDNA extraction kit suitable for large cell numbers.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq or NovaSeq) to determine the relative abundance of each sgRNA in the control and treated populations.

Data Analysis

The raw sequencing data is processed to count the occurrences of each sgRNA in both the DMSO and this compound-treated samples. The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm is a widely used tool for analyzing CRISPR screen data. It identifies sgRNAs and, by extension, genes that are significantly enriched or depleted in the this compound-treated population compared to the control.

Hypothetical Results

The data analysis would generate a ranked list of genes. Genes whose knockout leads to enrichment in the this compound-treated population are considered potential resistance genes.

Table 1: Hypothetical Top 10 Enriched Genes Conferring Resistance to this compound

Gene SymbolDescriptionLog2 Fold Change (this compound/DMSO)p-valueFalse Discovery Rate (FDR)
GENE_AE3 ubiquitin ligase5.81.2e-82.5e-7
GENE_BRas GTPase activating protein5.53.4e-85.1e-7
GENE_CMitogen-activated protein kinase5.28.9e-89.8e-7
GENE_DPhosphatidylinositol 3-kinase4.91.5e-71.3e-6
GENE_ETranscription factor4.72.8e-72.1e-6
GENE_FGrowth factor receptor4.55.1e-73.5e-6
GENE_GApoptosis regulator4.38.2e-75.0e-6
GENE_HCell cycle checkpoint protein4.11.1e-66.2e-6
GENE_IDNA repair protein3.91.9e-69.1e-6
GENE_JSolute carrier family member3.73.3e-61.4e-5

Visualizations

CRISPR_Screen_Workflow cluster_library CRISPR Library Preparation cluster_cell_prep Cell Line Transduction cluster_treatment This compound Selection cluster_analysis Data Analysis Lentivirus Lentiviral Library Production Transduction Transduction of SF8628 Cells (MOI=0.3) Lentivirus->Transduction Selection Puromycin Selection Transduction->Selection Split Split Population Selection->Split DMSO Control (DMSO) Split->DMSO This compound Treatment (this compound) Split->this compound Harvest Harvest Cells DMSO->Harvest This compound->Harvest gDNA Genomic DNA Extraction Harvest->gDNA PCR sgRNA Amplification gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis (MAGeCK) NGS->Analysis

Caption: Experimental workflow for the genome-wide CRISPR screen with this compound.

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PDGF PDGF Ligand PDGF->PDGFR This compound This compound This compound->PDGFR

Caption: Simplified PDGFR signaling pathway and the inhibitory action of this compound.

References

Troubleshooting & Optimization

Troubleshooting KN1022 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, KN1022. This guide leverages established principles for small molecule kinase inhibitors to address common solubility and stability challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound powder shows poor solubility in aqueous buffers (e.g., PBS, cell culture media). What are the recommended solvents for preparing stock solutions?

A1: Most small molecule kinase inhibitors, including this compound, are hydrophobic and exhibit low solubility in aqueous solutions.[1][2][3] It is highly recommended to first prepare a concentrated stock solution in an organic solvent. This stock can then be diluted into your aqueous experimental medium.

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most common and recommended solvent for creating high-concentration stock solutions of this compound and other kinase inhibitors.[1][3]

  • Ethanol (B145695): this compound also shows good solubility in ethanol.[1]

  • N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA): These are alternative organic solvents that can be used if DMSO or ethanol are not compatible with your experimental setup.[3]

Important Considerations:

  • Always use high-purity, anhydrous solvents to prevent compound degradation.

  • The final concentration of the organic solvent in your aqueous assay should be kept low (typically <0.5%) to avoid off-target effects on cells or enzymes.

Q2: I am observing precipitation of this compound when I dilute the DMSO stock into my aqueous assay buffer. How can I prevent this?

A2: This is a common issue known as "crashing out," which occurs when the compound's concentration exceeds its kinetic solubility in the aqueous buffer.[1][2][3] Here are several strategies to mitigate this:

  • Lower the Final Concentration: The most direct approach is to work at a lower final concentration of this compound in your assay.

  • Modify Buffer pH: The solubility of many kinase inhibitors is pH-dependent.[2] this compound is a weak base, and its solubility generally increases in more acidic conditions. However, the pH must be compatible with your experimental system (e.g., cell line).[4]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20, Tween-80, or Pluronic® F-68, to your aqueous buffer can help maintain this compound in solution by forming micelles.[2][4]

  • Incorporate a Co-solvent: In some in vitro assays, a small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol (PG) can improve solubility.[4]

Q3: How should I store my this compound stock solution?

A3: Once fully dissolved in an anhydrous organic solvent like DMSO, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed vials to protect from moisture.

Q4: I am seeing inconsistent results in my cell-based assays. Could this be related to this compound solubility?

A4: Yes, poor solubility can lead to an inaccurate effective concentration of the inhibitor in your assay, resulting in inconsistent data. If this compound precipitates in the cell culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. It's crucial to ensure the compound is fully dissolved at the final working concentration.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to resolving common solubility issues encountered with this compound.

Data Presentation: this compound Solubility Profile

The following table summarizes the solubility of this compound in various solvents and conditions. This data is provided as a general guide for formulation development.

Solvent/FormulationTemperatureMaximum Solubility (Thermodynamic)Notes
Organic Solvents
Dimethyl Sulfoxide (DMSO)25°C≥ 100 mMRecommended for primary stock solutions.
Ethanol (100%)25°C≥ 50 mMA viable alternative to DMSO.
Aqueous Solutions
Phosphate-Buffered Saline (PBS), pH 7.425°C~2 µMLow solubility in neutral aqueous buffers.
Acetate Buffer, pH 5.025°C~55 µMSolubility increases in acidic conditions.[4]
Formulations for In Vitro Assays
0.5% DMSO in PBS, pH 7.425°C~15 µMA small amount of co-solvent improves solubility.
0.1% Tween-80 in PBS, pH 7.425°C~120 µMSurfactants can significantly enhance apparent solubility.[4]
10% PEG400 in PBS, pH 7.425°C~85 µMCo-solvents can be effective but must be tested for compatibility with the assay.[4]
Troubleshooting Workflow for Insolubility Issues

If you encounter insolubility with this compound, follow this workflow to diagnose and resolve the issue.

G cluster_solutions If precipitation persists: start Start: this compound Insolubility Observed check_stock Is the stock solution clear? start->check_stock precip_dilution Precipitation upon dilution into aqueous buffer? check_stock->precip_dilution Yes dissolve_stock Action: Ensure complete dissolution of stock. Consider gentle warming (37°C) or sonication. check_stock->dissolve_stock No cloudy_over_time Solution becomes cloudy over time? precip_dilution->cloudy_over_time No lower_conc Action: Lower the final working concentration. precip_dilution->lower_conc Yes add_surfactant Action: Add surfactant (e.g., 0.1% Tween-80) to aqueous buffer. precip_dilution->add_surfactant check_stability Possible compound instability or aggregation. Action: Perform stability/aggregation checks. cloudy_over_time->check_stability Yes end_resolved End: Solubility Issue Resolved cloudy_over_time->end_resolved No dissolve_stock->check_stock lower_conc->end_resolved adjust_ph Action: Lower the pH of the aqueous buffer (if assay permits). add_surfactant->adjust_ph use_cosolvent Action: Increase co-solvent percentage (e.g., up to 1% DMSO). adjust_ph->use_cosolvent use_cosolvent->end_resolved check_stability->end_resolved

A workflow for troubleshooting this compound insolubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into experimental media.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber glass vial or microcentrifuge tube

  • Analytical balance

  • Vortex mixer

  • Sonicator water bath (optional)

Procedure:

  • Calculation: Determine the mass of this compound required to achieve a 10 mM stock solution. (Molecular Weight of this compound: [Insert hypothetical MW, e.g., 485.5 g/mol ]) Mass (mg) = 10 mmol/L * Volume (L) * 485.5 g/mol

  • Weighing: Carefully weigh the calculated amount of solid this compound powder and place it into the sterile vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Verification: Visually inspect the solution to ensure all solid has dissolved. If not, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C may also be applied, but verify the compound's stability at this temperature.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or below.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in a given buffer. This method is considered the gold standard for thermodynamic solubility measurement.[4]

Materials:

  • This compound powder

  • Chosen aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of this compound powder to a glass vial (e.g., 1-2 mg). The solid should be in excess to ensure a saturated solution is formed.

  • Solvent Addition: Add a known volume of the pre-warmed (e.g., 25°C or 37°C) aqueous buffer to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in an incubator set to the desired temperature. Shake the mixture for 24-48 hours to allow it to reach equilibrium.

  • Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated HPLC method with a standard calibration curve.

  • Reporting: The determined concentration is the thermodynamic solubility, reported in units such as µg/mL or µM at the specified temperature and pH.

Protocol 3: Assessment of this compound Aggregation by HPLC-SEC

Objective: To detect the presence of soluble aggregates of this compound in solution.

Materials:

  • This compound solution to be tested

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for small molecules

  • Mobile phase compatible with the compound and column

Procedure:

  • System Equilibration: Equilibrate the HPLC-SEC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the this compound solution onto the SEC column.

  • Elution: Elute the sample isocratically. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Detection: Monitor the elution profile using a UV detector at the absorbance maximum of this compound.

  • Analysis: The presence of peaks eluting earlier than the main monomer peak indicates the presence of soluble aggregates. The area under each peak can be used to quantify the relative amount of monomer and aggregated species.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a key driver in several cancers, promoting cell proliferation, survival, and metastasis.[5][6][7] this compound blocks the signaling cascade downstream of EGFR.

G cluster_membrane Cell Membrane cluster_pathways cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGFR EGFR Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Proliferation Cell Proliferation, Survival, Metastasis Nucleus->Proliferation This compound This compound This compound->EGFR

The inhibitory action of this compound on the EGFR signaling pathway.

References

Technical Support Center: Optimizing KN1022 Treatment Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment concentration of KN1022 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the phosphorylation of the platelet-derived growth factor receptor (PDGFR).[1] By blocking the phosphorylation of PDGFR, this compound can inhibit downstream signaling pathways that are involved in cell proliferation, migration, and survival.

Q2: What is a good starting concentration for this compound in my experiments?

A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on available data, this compound has an IC50 of 0.24 μM for inhibiting PDGFR phosphorylation.[1] Therefore, a concentration range bracketing this value is recommended. For example, you could start with a range of 0.01 µM to 10 µM.

Q3: How can I determine the optimal treatment duration?

A3: The optimal treatment duration will depend on the specific cell type and the biological question being investigated. It is recommended to perform a time-course experiment. You can treat your cells with a fixed concentration of this compound (e.g., near the IC50) and assess the desired endpoint at various time points (e.g., 6, 12, 24, 48, and 72 hours).

Q4: What are the best cell-based assays to assess the effect of this compound?

A4: The choice of assay depends on the expected biological effect of inhibiting PDGFR signaling in your model system. Commonly used assays include:

  • Cell Viability Assays: To determine the effect of this compound on cell proliferation and cytotoxicity.[2][3][4][5][6]

  • Apoptosis Assays: To assess whether this compound induces programmed cell death.[7][8][9][10]

  • Western Blotting: To confirm the inhibition of PDGFR phosphorylation and assess the modulation of downstream signaling proteins.[11][12][13][14][15]

  • Migration/Invasion Assays: To evaluate the effect of this compound on cell motility.

Troubleshooting Guide

This guide addresses common issues that may arise during the optimization of this compound treatment concentration.

Problem Possible Cause Suggested Solution
No observable effect of this compound treatment Inappropriate concentration range: The concentrations tested may be too low.Expand the concentration range in your dose-response experiment. Consider going up to 50 or 100 µM, as the IC50 can vary between cell lines.
Short treatment duration: The incubation time may be insufficient to observe a biological response.Increase the treatment duration in your time-course experiment. Some cellular effects may take 48-72 hours to become apparent.
Cell line insensitivity: The chosen cell line may not be dependent on PDGFR signaling for survival or proliferation.Confirm that your cell line expresses PDGFR and that the pathway is active. You can do this via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to PDGFR inhibition.
Compound instability: this compound may be degrading in the culture medium.Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles of the stock solution.
High variability between replicates Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results.Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[1]
Edge effects: Wells on the perimeter of the plate are prone to evaporation, which can affect cell growth and compound concentration.[16]Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate pipetting of the compound or reagents.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.
Unexpected or off-target effects High compound concentration: Very high concentrations of any compound can lead to non-specific toxicity.Carefully review your dose-response curve. The optimal concentration should be on the specific part of the curve, not in a high-concentration plateau that may indicate general toxicity.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be affecting the cells.Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and consistent across all wells, including the vehicle control.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.01 µM to 10 µM) and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect early-stage apoptosis.[7][8][9][10]

  • Cell Treatment: Treat cells with this compound at various concentrations in a 6-well plate.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blotting for PDGFR Phosphorylation

Western blotting allows for the detection of specific proteins and their phosphorylation status.[11][12][13][14][15]

  • Cell Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours) before stimulating with PDGF. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-PDGFR and total PDGFR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-PDGFR signal to the total PDGFR signal.

Visualizations

PDGFR_Signaling_Pathway PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binds pPDGFR Phosphorylated PDGFR PDGFR->pPDGFR Autophosphorylation This compound This compound This compound->pPDGFR Inhibits PI3K PI3K pPDGFR->PI3K RAS RAS pPDGFR->RAS PLCg PLCγ pPDGFR->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC PKC->Proliferation

Caption: PDGFR signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Cell Culture dose_response Dose-Response Curve (e.g., MTT Assay) start->dose_response time_course Time-Course Experiment start->time_course ic50 Determine IC50 dose_response->ic50 optimal_conc Select Optimal Concentration(s) time_course->optimal_conc ic50->optimal_conc mechanism_assays Mechanism of Action Assays optimal_conc->mechanism_assays western Western Blot (p-PDGFR, etc.) mechanism_assays->western apoptosis Apoptosis Assay (Annexin V) mechanism_assays->apoptosis migration Migration/Invasion Assay mechanism_assays->migration end End: Data Analysis & Interpretation western->end apoptosis->end migration->end

Caption: Experimental workflow for optimizing this compound treatment.

References

Technical Support Center: Prevention of KN1022 Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to prevent the degradation of the small molecule inhibitor KN1022 during experiments. By following these troubleshooting guides and frequently asked questions (FAQs), users can ensure the stability and integrity of this compound, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this signify?

A color change in your stock or working solution often indicates chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or impurities in the solvent.[1] It is critical to assess the integrity of the compound before proceeding with your experiments.

Q2: I am observing precipitation in my frozen this compound stock solution after thawing. How can I prevent this?

Precipitation upon thawing can occur if the solubility limit of this compound is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following to prevent precipitation:

  • Solvent Choice: Ensure the solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations increases the likelihood of precipitation. Consider storing at a slightly lower concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use.[1]

Q3: How do storage containers affect the stability of this compound?

The material of the storage container can impact the stability of your compound.[1] Some plastics may leach contaminants, or the compound may adhere to the container surface. For long-term storage, use of amber glass vials or inert polypropylene (B1209903) tubes is advisable.[1]

Q4: What are the primary factors that can cause this compound degradation during an experiment?

Several factors can contribute to the degradation of small molecule inhibitors like this compound in a laboratory setting. These include:

  • Temperature: Elevated temperatures can accelerate chemical degradation.

  • Light Exposure: UV and visible light can induce photochemical degradation.[1]

  • pH: The stability of many compounds is dependent on the pH of the solution.[1]

  • Air (Oxygen) Exposure: Some compounds are susceptible to oxidation.[1]

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound and affect solvent stability.[1][2]

Q5: I'm seeing inconsistent results between different batches of experiments using this compound. What could be the cause?

Inconsistent results can stem from several factors, with compound stability being a primary concern.[2] Small molecules can degrade over time, especially if exposed to light or suboptimal storage conditions.[2] Always prepare fresh dilutions from a stable stock solution for each experiment to ensure consistency.[2]

Troubleshooting Guide: this compound Instability

If you suspect that this compound is degrading during your experiments, follow this systematic troubleshooting guide.

Issue: Loss of this compound Activity or Inconsistent Results

This is a common problem that often points to the degradation of the small molecule inhibitor in solution.

Step 1: Verify Proper Storage and Handling

Review your storage and handling procedures against the recommended best practices.

ParameterRecommendationRationale
Storage Temperature Store stock solutions at -20°C or -80°C.[1]Minimizes chemical degradation over time.
Light Exposure Store solutions in amber vials or wrap containers in aluminum foil.[1]Prevents photochemical degradation.[1]
Air Exposure Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.[1]Prevents oxidation of the compound.[1]
pH of Solution Maintain the recommended pH for this compound in aqueous solutions. Use a buffer if necessary.[1]Compound stability can be highly pH-dependent.[1]
Freeze-Thaw Cycles Aliquot stock solutions into smaller, single-use volumes.[3][4]Avoids degradation caused by repeated temperature changes.[1]

Step 2: Assess this compound Solution Integrity

Visually inspect your this compound solutions for any signs of degradation.

ObservationPotential CauseAction
Color Change Chemical degradation or oxidation.[1]Discard the solution and prepare a fresh one from a new stock.
Precipitation Poor solubility or improper storage.[1]Gently warm and vortex the solution. If precipitate remains, consider adjusting the solvent or concentration.

Step 3: Perform a Stability Test

If you continue to suspect degradation, perform a stability test using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

Proper preparation of stock solutions is the first step in preventing degradation.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber polypropylene or glass vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into single-use amber vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: HPLC-Based Stability Assessment of this compound

This protocol allows for the quantitative assessment of this compound stability under your specific experimental conditions.

Materials:

  • Freshly prepared this compound solution in your experimental buffer/media

  • HPLC system with a suitable column and detector

  • Mobile phase appropriate for this compound analysis

Procedure:

  • Timepoint Zero (T=0): Immediately after preparing the this compound solution, inject an aliquot into the HPLC system to determine the initial purity and peak area. This serves as your baseline.[1]

  • Storage: Store the remaining solution under the conditions you wish to test (e.g., 37°C in a cell culture incubator, room temperature on the benchtop, etc.).

  • Subsequent Timepoints: At regular intervals (e.g., 2, 4, 8, 24 hours), take an aliquot of the stored solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the T=0 value. A decrease in the peak area over time indicates degradation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control prep_stock Prepare High-Concentration Stock in Anhydrous DMSO aliquot Aliquot into Single-Use Vials prep_stock->aliquot store Store at -20°C or -80°C in the Dark aliquot->store thaw Thaw Aliquot Slowly store->thaw dilute Prepare Fresh Working Solution in Assay Buffer thaw->dilute use Use Immediately in Experiment dilute->use stability_test Perform HPLC Stability Test if Degradation is Suspected use->stability_test

Caption: Workflow for this compound Handling to Minimize Degradation.

troubleshooting_logic start Inconsistent Experimental Results Observed check_stability Is this compound Degradation a Potential Cause? start->check_stability review_handling Review Storage and Handling Procedures check_stability->review_handling Yes other_factors Investigate Other Experimental Variables check_stability->other_factors No visual_inspect Visually Inspect This compound Solutions review_handling->visual_inspect perform_hplc Perform HPLC Stability Analysis visual_inspect->perform_hplc degradation_confirmed Degradation Confirmed perform_hplc->degradation_confirmed Peak Area Decreases no_degradation Degradation Not Observed perform_hplc->no_degradation Peak Area Stable degradation_confirmed->review_handling no_degradation->other_factors

Caption: Troubleshooting Logic for Investigating this compound Degradation.

References

Technical Support Center: Overcoming Resistance to KN1022

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using KN1022, a selective inhibitor of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation, in their experiments and may be encountering resistance. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help identify potential resistance mechanisms and suggest experimental approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of PDGFR phosphorylation.[1][2] It belongs to the class of 4-anilinoquinazoline (B1210976) derivatives and functions as a reversible, ATP-competitive inhibitor of β-PDGFR.[3][4] By blocking the kinase activity of PDGFR, this compound prevents the activation of downstream signaling pathways that are crucial for cell proliferation, migration, and survival in certain cancer types.

Q2: My cancer cell line, which was previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

Acquired resistance to kinase inhibitors like this compound can arise through several mechanisms. Based on data from other PDGFR and quinazoline-based inhibitors, the most common mechanisms include:

  • Secondary Mutations in the PDGFR Kinase Domain: The emergence of point mutations in the drug-binding site of PDGFR can reduce the affinity of this compound. A common example for other PDGFR inhibitors is the "gatekeeper" mutation, such as T674I in PDGFRα, which can confer resistance.[5][6]

  • Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PDGFR pathway by upregulating alternative survival pathways.[7] This can involve the activation of other receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), or MET.[8][9]

  • Increased PDGFR Expression: The cancer cells may have increased the expression or amplification of the PDGFR gene, leading to higher levels of the target protein. This requires a higher concentration of this compound to achieve the same level of inhibition.

  • Transcriptional De-repression of PDGFRβ: In some cases, resistance to RTK inhibitors can be mediated by the transcriptional de-repression of another RTK, such as PDGFRβ, leading to its overexpression.[10]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?

The first step is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.

Q4: Are there strategies to overcome or circumvent resistance to this compound?

Yes, several strategies can be employed, depending on the underlying resistance mechanism:

  • Combination Therapy: If bypass pathway activation is suspected, combining this compound with an inhibitor of the activated pathway (e.g., an EGFR or MET inhibitor) may restore sensitivity.[11]

  • Next-Generation Inhibitors: If a secondary mutation in PDGFR is identified, a next-generation quinazoline-based inhibitor designed to be effective against the mutated kinase might be an option.[12][13]

  • Targeting Downstream Effectors: Inhibiting key nodes in the signaling pathways downstream of PDGFR, such as PI3K or MEK, could be effective regardless of the specific bypass mechanism.

  • Inhibitors of Drug Efflux Pumps: If increased drug efflux is the cause, co-treatment with an ABC transporter inhibitor, such as verapamil (B1683045) or tariquidar, may restore this compound sensitivity.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
Potential Cause Suggested Experiment Expected Outcome if Cause is Confirmed
Development of Acquired Resistance Perform a dose-response curve (e.g., MTT assay) and compare the IC50 value of this compound in the current cell line to the parental, sensitive cell line.A significant increase in the IC50 value.
Compound Instability or Degradation Verify the integrity and concentration of the this compound stock solution. Prepare fresh dilutions for each experiment.Consistent IC50 values with a fresh batch of the compound.
Cell Line Contamination or Misidentification Perform cell line authentication (e.g., short tandem repeat profiling).Confirmation of the cell line's identity.
Issue 2: Investigating the Mechanism of Acquired this compound Resistance
Potential Mechanism Suggested Experiment Expected Outcome if Mechanism is Confirmed
Secondary Mutation in PDGFR Sanger sequencing of the PDGFRα and PDGFRβ kinase domains from genomic DNA of parental and resistant cells.Identification of a mutation in the resistant cell line that is absent in the parental line.
Activation of Bypass Signaling Pathways - Phospho-RTK array to compare the phosphorylation status of multiple RTKs in parental vs. resistant cells. - Western blot for key signaling proteins (e.g., p-EGFR, p-MET, p-ERK, p-Akt) in parental and resistant cells, with and without this compound treatment.- Increased phosphorylation of a specific RTK (e.g., EGFR, MET) in resistant cells. - Sustained phosphorylation of downstream effectors (ERK, Akt) in resistant cells despite this compound treatment.
Increased PDGFR Expression - Western blot for total PDGFRα and PDGFRβ protein levels in parental and resistant cells. - qPCR to measure PDGFRα and PDGFRβ mRNA levels.- Higher protein and/or mRNA levels of PDGFRα/β in the resistant cell line.
Increased Drug Efflux - Rhodamine 123 efflux assay. - Western blot or qPCR for common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1, ABCG2).- Increased efflux of Rhodamine 123 in resistant cells, which is reversible by an ABC transporter inhibitor. - Upregulation of ABC transporter expression in resistant cells.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat parental and resistant cells with this compound at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-PDGFR, PDGFR, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Sanger Sequencing of the PDGFR Kinase Domain
  • Genomic DNA Extraction: Extract genomic DNA from both parental and resistant cell lines using a commercial kit.

  • PCR Amplification: Design primers flanking the kinase domain of PDGFRα and PDGFRβ. Perform PCR to amplify these regions from the extracted genomic DNA.

  • PCR Product Purification: Purify the PCR products using a PCR purification kit.

  • Sanger Sequencing: Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to the reference sequence of PDGFRα and PDGFRβ to identify any mutations.

Visualizations

PDGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF Ligand PDGFR PDGFR PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Phosphorylation RAS RAS PDGFR->RAS This compound This compound This compound->PDGFR Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The PDGFR signaling pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_resistance Mechanisms of this compound Resistance cluster_outcome Outcome A Secondary Mutation in PDGFR E Reduced this compound Efficacy A->E B Bypass Pathway Activation (e.g., EGFR, MET) B->E C PDGFR Overexpression C->E D Increased Drug Efflux D->E

Caption: Potential mechanisms leading to acquired resistance to this compound.

Troubleshooting_Workflow A Decreased this compound Efficacy Observed B Confirm Resistance (Compare IC50 in Parental vs. Resistant Cells) A->B C Investigate Mechanism B->C D Sequence PDGFR Kinase Domain C->D E Profile RTK Activation (Phospho-RTK Array) C->E F Assess PDGFR Expression (WB/qPCR) C->F G Measure Drug Efflux (Rhodamine 123 Assay) C->G H Develop Strategy to Overcome Resistance D->H E->H F->H G->H I Combination Therapy H->I J Alternative Inhibitor H->J

References

Technical Support Center: Enhancing Oral Bioavailability of Poorly Soluble Compounds in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of poorly soluble compounds, such as our model compound, in animal studies.

Frequently Asked Questions (FAQs)

Q1: Our poorly soluble compound shows very low oral bioavailability in our initial rat pharmacokinetic (PK) study. What are the potential reasons for this?

A1: Low oral bioavailability for a poorly soluble compound is often multifactorial. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: The compound's inability to dissolve in the gastrointestinal (GI) fluids is a major rate-limiting step for absorption.[1][2][3][4]

  • Low Dissolution Rate: Even if the compound is somewhat soluble, a slow dissolution rate can lead to most of the drug passing through the GI tract before it can be absorbed.[2][4]

  • High First-Pass Metabolism: After absorption from the gut into the portal vein, the compound may be extensively metabolized by the liver before it reaches systemic circulation.[5]

  • Efflux by Transporters: The compound may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or be metabolized by enzymes in the GI tract.

Q2: What are the common formulation strategies to improve the oral bioavailability of a poorly soluble drug?

A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][4][6] These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles can enhance the dissolution rate.[2][3][4]

    • Micronization

    • Nanonization (Nanocrystals)

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can improve solubility and dissolution.[1][3][7]

  • Lipid-Based Formulations: These formulations can enhance drug solubilization in the GI tract and promote lymphatic uptake, bypassing first-pass metabolism.[1][4][6]

    • Self-Emulsifying Drug Delivery Systems (SEDDS)

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS)

    • Liposomes

  • Complexation: Using complexing agents like cyclodextrins can increase the solubility of the drug.[2][3][8]

Troubleshooting Guides

Issue 1: Inconsistent plasma concentrations observed across animals in the same dosing group.

High variability in plasma concentrations is a common issue with poorly soluble compounds.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inadequate Formulation Homogeneity Ensure the drug is uniformly dispersed in the vehicle. For suspensions, use appropriate suspending agents and ensure consistent mixing before each dose.
Variable Food Effects Standardize the feeding schedule for the animals. The presence of food can significantly alter the absorption of poorly soluble drugs. Consider conducting studies in both fasted and fed states to characterize the food effect.
Inconsistent Dosing Technique Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach.
Physiological Variability in Animals While some biological variability is expected, significant differences may warrant checking the health status of the animals.
Issue 2: A new formulation shows improved in vitro dissolution but no significant improvement in in vivo bioavailability.

This disconnect between in vitro and in vivo performance is a frequent challenge in drug development.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Precipitation in the GI Tract The formulation may release the drug in a supersaturated state, which then rapidly precipitates in the GI lumen before it can be absorbed. Consider incorporating precipitation inhibitors into the formulation.
First-Pass Metabolism Saturation The improved dissolution may lead to higher concentrations of the drug reaching the liver, resulting in saturated metabolism and no proportional increase in systemic exposure. Investigate the metabolic pathways of the compound.
Permeability-Limited Absorption If the drug has low intestinal permeability, improving the dissolution rate alone may not be sufficient to enhance absorption. Consider co-administering a permeation enhancer (with caution and thorough safety evaluation).
Inappropriate In Vitro Dissolution Method The in vitro test may not be predictive of the in vivo environment. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states.

Data Presentation: Comparative Pharmacokinetic Parameters of Different Formulations

The following table summarizes hypothetical pharmacokinetic data in rats for our model compound in different formulations to illustrate the potential impact of formulation strategies on bioavailability.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension 10150 ± 352.0600 ± 120100 (Reference)
Micronized Suspension 10350 ± 701.51500 ± 250250
Solid Dispersion 10800 ± 1501.04800 ± 900800
SEDDS 101200 ± 2200.57200 ± 13001200

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Spray Drying
  • Polymer Selection: Select a suitable hydrophilic polymer (e.g., HPMC, PVP, Soluplus®).

  • Solvent System: Identify a common solvent system that can dissolve both the drug and the polymer.

  • Solution Preparation: Dissolve the drug and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Spray Drying:

    • Set the inlet temperature, atomization pressure, and feed rate of the spray dryer.

    • Spray the solution into the drying chamber.

    • The solvent rapidly evaporates, forming a solid dispersion powder.

  • Powder Collection and Characterization: Collect the dried powder and characterize it for drug loading, amorphous nature (using techniques like XRD and DSC), and in vitro dissolution.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g.[9]

  • Acclimatization and Fasting: Acclimatize the animals for at least 3 days before the study. Fast the animals overnight (with free access to water) before dosing.

  • Formulation Preparation and Dosing: Prepare the formulation as described above and administer a single oral dose via gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[10]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using appropriate software.

Mandatory Visualizations

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Evaluation Evaluation Formulation_Strategy Select Formulation Strategy (e.g., Solid Dispersion) Preparation Prepare Formulation Formulation_Strategy->Preparation Characterization In Vitro Characterization (Dissolution, Physical Properties) Preparation->Characterization Animal_Dosing Animal Dosing (Rats) Characterization->Animal_Dosing Optimized Formulation Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis LC-MS/MS Bioanalysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation Decision Decision: Proceed or Reformulate? Data_Interpretation->Decision Troubleshooting_Pathway Start Low In Vivo Bioavailability Check_Dissolution Improved In Vitro Dissolution? Start->Check_Dissolution Improve_Formulation Action: Further Formulation (e.g., Nanosizing, SEDDS) Check_Dissolution->Improve_Formulation No Check_Permeability Assess Permeability (e.g., Caco-2 Assay) Check_Dissolution->Check_Permeability Yes Permeability_Issue Permeability-Limited? Check_Permeability->Permeability_Issue Check_Metabolism Investigate First-Pass Metabolism Metabolism_Issue High First-Pass Effect? Check_Metabolism->Metabolism_Issue Permeability_Issue->Check_Metabolism No Permeation_Enhancer Consider Permeation Enhancers Permeability_Issue->Permeation_Enhancer Yes Prodrug_Strategy Consider Prodrug Approach Metabolism_Issue->Prodrug_Strategy Yes

References

Technical Support Center: KN1022 (Patritumab Deruxtecan)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KN1022, also known as Patritumab Deruxtecan (B607063) (HER3-DXd, U3-1402).

Frequently Asked Questions (FAQs)

1. What is this compound (Patritumab Deruxtecan)?

Patritumab deruxtecan (also referred to as HER3-DXd or U3-1402) is an investigational antibody-drug conjugate (ADC).[1][2] It is composed of three key components: a fully human anti-HER3 IgG1 monoclonal antibody (patritumab), a topoisomerase I inhibitor payload (an exatecan (B1662903) derivative, DXd), and a tetrapeptide-based cleavable linker.[3]

2. What is the mechanism of action of this compound?

The mechanism of action of this compound involves a multi-step process. The patritumab antibody component specifically binds to the human epidermal growth factor receptor 3 (HER3) on the surface of cancer cells.[4][5] Following binding, the ADC-HER3 complex is internalized by the cell and trafficked to the lysosome.[4][5] Inside the lysosome, the cleavable linker is processed by lysosomal enzymes, releasing the cytotoxic payload, DXd.[6] The released DXd then enters the cell nucleus, where it inhibits topoisomerase I, leading to DNA damage and ultimately apoptosis (cell death).[4][5][7]

3. What is the "bystander effect" and does this compound exhibit it?

The bystander effect is a phenomenon where the cytotoxic payload of an ADC can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they do not express the target antigen.[8][9][10] Patritumab deruxtecan does exhibit a pronounced bystander effect.[8][11] This is attributed to the cell membrane permeability of the released DXd payload, which allows it to affect adjacent cells.[8][10] This property is particularly advantageous in treating heterogeneous tumors where not all cells express HER3.[8][12]

4. What are the recommended storage conditions for this compound?

For research purposes, it is recommended to store the undiluted solution of Patritumab Deruxtecan at -20°C in the dark and to avoid repeated freeze-thaw cycles.[13][14]

Troubleshooting Guides

In Vitro Cell-Based Assays

Issue 1: High variability in cell viability/growth inhibition assay results.

  • Potential Cause 1: Inconsistent cell culture conditions.

    • Solution: Ensure strict adherence to standardized cell culture protocols. This includes using consistent media formulations, serum batches, and maintaining a consistent cell passage number.[15] Cell health and growth phase can significantly impact experimental outcomes.

  • Potential Cause 2: Instability of the ADC in culture medium.

    • Solution: Prepare fresh dilutions of this compound for each experiment. The stability of the linker and payload in solution over time can affect potency.

  • Potential Cause 3: Variable HER3 expression levels.

    • Solution: Regularly verify HER3 expression levels in your cell lines using methods like flow cytometry or western blotting. HER3 expression can drift with continuous cell passage. The efficacy of this compound is dependent on HER3 expression.[7][16]

Issue 2: Lower than expected potency (high IC50 value).

  • Potential Cause 1: Low HER3 expression in the cell line.

    • Solution: Confirm HER3 expression in your chosen cell line. This compound's activity is correlated with HER3 expression levels.[7][16] Consider using a cell line with higher HER3 expression for initial characterization.

  • Potential Cause 2: Inefficient internalization of the ADC.

    • Solution: Assess the internalization of this compound in your cell model. Factors such as HER2 co-expression can influence HER3-mediated signaling and potentially internalization dynamics.[17]

  • Potential Cause 3: Inappropriate assay duration.

    • Solution: The cytotoxic effect of this compound relies on a sequence of events (binding, internalization, payload release, DNA damage). Ensure the incubation time is sufficient for these processes to occur. Published protocols often use a 6 or 7-day incubation period for growth inhibition assays.[4][7]

Issue 3: Difficulty in detecting the bystander effect.

  • Potential Cause 1: Inappropriate co-culture ratio or cell density.

    • Solution: Optimize the ratio of HER3-positive to HER3-negative cells in your co-culture model. The proximity of the cells is crucial for the bystander effect. Also, ensure an appropriate overall cell density to allow for the diffusion of the payload.

  • Potential Cause 2: Insufficient concentration of this compound.

    • Solution: The bystander effect is dose-dependent. Ensure you are using a concentration of this compound that is cytotoxic to the HER3-positive cells to allow for payload release.

  • Potential Cause 3: Choice of HER3-negative cell line.

    • Solution: The sensitivity of the HER3-negative "bystander" cells to the DXd payload itself is a critical factor. Confirm the sensitivity of your HER3-negative cell line to free DXd.

Quantitative Data

Table 1: In Vitro Growth Inhibition of Cancer Cell Lines by Patritumab Deruxtecan (U3-1402)

Cell LineCancer TypeHER3 ExpressionIC50 (µg/mL)
HCC827GR5Non-Small Cell Lung CancerHighDose-dependent reduction in viability observed
PC9AZDR7Non-Small Cell Lung CancerHighDose-dependent reduction in viability observed
MDA-MB-453Breast CancerPositiveGrowth inhibition observed
HCC1569Breast CancerPositiveGrowth inhibition observed
SK-BR-3Breast CancerPositiveGrowth inhibition observed
MDA-MB-175VIIBreast CancerPositiveGrowth inhibition observed
OVCAR-8Ovarian CancerPositiveLittle to no activity
JIMT-1Breast CancerPositiveLittle to no activity
MDA-MB-361Breast CancerPositiveLittle to no activity
DiFiColorectal CancerHighNot applicable (in vivo data)
SW620Colorectal CancerHighNot applicable (in vivo data)
Colo320DMColorectal CancerLowNot applicable (in vivo data)

Note: Specific IC50 values are not consistently reported across publications in a standardized format. The table indicates observed activity. For detailed dose-response curves, refer to the cited literature.[4][7][16]

Experimental Protocols

Protocol 1: In Vitro Growth Inhibition Assay

This protocol is adapted from published studies on U3-1402.[7]

  • Cell Plating:

    • Harvest and count cells in the exponential growth phase.

    • Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of RPMI-1640 medium containing 2% FBS.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of Patritumab Deruxtecan, patritumab (naked antibody control), and DXd (payload control) at various concentrations.

    • Add the drug dilutions to the respective wells. Include untreated wells as a negative control.

  • Incubation:

    • Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.

  • Cell Viability Assessment:

    • Assess cell viability using a luminescent cell viability assay (e.g., CellTiter-Glo®).

    • Measure luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Express luminescence values as a percentage of the untreated control cells.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Bystander Killing Co-culture Assay

This protocol is a conceptual guide based on described methods.[9][11]

  • Cell Preparation:

    • Engineer a HER3-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.

    • The HER3-positive cell line can be left unlabeled or labeled with a different fluorescent marker.

  • Co-culture Plating:

    • Plate the HER3-positive and HER3-negative (GFP-labeled) cells together in the same wells of a 96-well plate at a 1:1 ratio.

  • Drug Treatment:

    • Treat the co-culture with various concentrations of Patritumab Deruxtecan.

    • Include controls such as a non-targeting IgG-deruxtecan ADC, patritumab alone, and free DXd payload.

  • Incubation:

    • Incubate the plate for 5 days.

  • Imaging and Analysis:

    • Use fluorescence microscopy to visualize and count the viable cells of each population (differentiated by the fluorescent marker).

    • Determine the proportion of viable cells for each cell line relative to untreated controls.

Visualizations

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (NRG) Ligand (NRG) HER3 HER3 Ligand (NRG)->HER3 Binds HER2 HER2 HER3->HER2 Heterodimerizes PI3K PI3K HER2->PI3K Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival

Caption: HER3 Signaling Pathway.

KN1022_MOA cluster_workflow This compound Mechanism of Action This compound This compound (ADC) HER3_Receptor HER3 Receptor on Cancer Cell This compound->HER3_Receptor 1. Binding Internalization Internalization (Endocytosis) HER3_Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Payload (DXd) Release Lysosome->Payload_Release 4. Linker Cleavage DNA_Damage DNA Damage Payload_Release->DNA_Damage 5. Nuclear Entry & Topo I Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis 6. Cell Death

Caption: this compound (Patritumab Deruxtecan) Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture Cell Line Culture (HER3+ & HER3-) Binding_Assay Binding Assay (Flow Cytometry/ELISA) Cell_Culture->Binding_Assay Internalization_Assay Internalization Assay (Microscopy/Flow Cytometry) Cell_Culture->Internalization_Assay Viability_Assay Growth Inhibition Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Cell_Culture->Bystander_Assay Xenograft Tumor Xenograft Model (e.g., NSCLC, Breast Cancer) Viability_Assay->Xenograft Candidate for in vivo testing Treatment This compound Administration Xenograft->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Efficacy_Analysis Efficacy Analysis (TGI) Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical Experimental Workflow for this compound.

References

Technical Support Center: Optimizing KN1022 (Patritumab Deruxtecan) Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of KN1022 (Patritumab Deruxtecan) in experimental settings.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism of action and experimental considerations.

Q1: What is the precise mechanism of action for this compound (Patritumab Deruxtecan)?

A1: this compound, also known as Patritumab Deruxtecan (B607063) or HER3-DXd, is an antibody-drug conjugate (ADC).[1][2][3] Its mechanism involves a three-step process:

  • Targeting: The monoclonal antibody component of this compound specifically binds to the human epidermal growth factor receptor 3 (HER3) on the surface of cancer cells.[4]

  • Internalization and Payload Release: Upon binding, the this compound-HER3 complex is internalized by the cell through endocytosis. Inside the cell's lysosomes, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the payload.[2][4]

  • Induction of Cell Death: The released payload, a potent topoisomerase I inhibitor called deruxtecan (DXd), translocates to the nucleus. There, it intercalates into the DNA and inhibits the topoisomerase I enzyme, leading to DNA double-strand breaks and ultimately, apoptotic cell death.[2][4]

An important feature of this compound is its bystander effect . The membrane-permeable nature of the DXd payload allows it to diffuse out of the target cell and kill neighboring cancer cells, even if they have low or no HER3 expression.[5][6][7] This is particularly advantageous in treating heterogeneous tumors.

Q2: Which signaling pathways are modulated by this compound?

A2: The antibody component of this compound, patritumab, can inhibit HER3-activated signaling.[2] HER3 itself has weak or no intrinsic kinase activity and relies on forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR, to activate downstream signaling.[8][9] The primary signaling cascades activated by HER3 heterodimerization are the PI3K/AKT pathway , which is crucial for cell survival and proliferation, and the MAPK/ERK pathway .[8][9] By binding to HER3, the antibody component of this compound can prevent its dimerization and subsequent activation of these pathways. However, the predominant anti-tumor activity of this compound is mediated by the cytotoxic DXd payload.[2]

Q3: Does the level of HER3 expression on cancer cells always correlate with this compound efficacy?

A3: While this compound's binding is HER3-dependent, clinical and preclinical studies have shown that its anti-tumor activity can be observed across a broad range of HER3 expression levels.[1][3][10] The potent bystander effect of the deruxtecan payload contributes to its efficacy even in tumors with heterogeneous or low HER3 expression.[5][6][7] However, a certain level of HER3 expression is necessary for the initial binding and internalization of the ADC. Therefore, very low or absent HER3 expression may lead to reduced efficacy.[11]

Q4: What are the known mechanisms of resistance to this compound?

A4: While this compound has shown efficacy against tumors with various resistance mechanisms to other therapies (like EGFR tyrosine kinase inhibitors), potential mechanisms of resistance to this compound itself could include:[1][3][12]

  • Downregulation of HER3 expression: A significant reduction in HER3 surface expression could limit the binding of this compound.

  • Impaired internalization or lysosomal trafficking: Mutations or alterations in the cellular machinery responsible for endocytosis and lysosomal function could prevent the release of the DXd payload.

  • Drug efflux pumps: Overexpression of multidrug resistance pumps could actively transport the DXd payload out of the cancer cell.

  • Alterations in DNA damage response pathways: Upregulation of DNA repair mechanisms could counteract the effects of the topoisomerase I inhibitor.

II. Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during in vitro and in vivo experiments with this compound.

Guide 1: Inconsistent or Low Cytotoxicity in In Vitro Assays

Issue: You are observing lower than expected or variable cytotoxicity when treating HER3-expressing cancer cell lines with this compound.

Potential Cause Troubleshooting Steps
Low or Heterogeneous HER3 Expression 1. Quantify HER3 Surface Expression: Use flow cytometry or cell-surface ELISA to confirm and quantify HER3 expression on your specific cell line. 2. Sub-clone or Sort Cell Lines: If expression is heterogeneous, consider sub-cloning or using fluorescence-activated cell sorting (FACS) to isolate a population with consistent, high HER3 expression.
Suboptimal Assay Duration 1. Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the optimal incubation time for observing maximal cytotoxicity with your cell line. The cytotoxic effect of ADCs can be slower than small molecule inhibitors.
Issues with ADC Conjugation or Integrity 1. Confirm Drug-to-Antibody Ratio (DAR): If you are preparing your own conjugate, verify the DAR using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry. An inconsistent DAR can lead to variable potency.[12] 2. Assess for Aggregation: Analyze the ADC for aggregation using size exclusion chromatography (SEC). Aggregated ADC may have reduced binding and efficacy.[12]
Cell Culture Conditions 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to treatment. 2. Consistent Seeding Density: Ensure consistent cell seeding densities across all wells and experiments, as confluency can impact drug sensitivity.
Guide 2: Poor Efficacy in In Vivo Xenograft Models

Issue: You are not observing significant tumor growth inhibition in your HER3-expressing xenograft model treated with this compound.

Potential Cause Troubleshooting Steps
Inadequate HER3 Expression in the In Vivo Model 1. Confirm HER3 Expression in Tumors: After establishing xenografts, harvest a subset of tumors to confirm HER3 expression by immunohistochemistry (IHC) or western blot. HER3 expression in vivo can sometimes differ from in vitro conditions.
Suboptimal Dosing Regimen 1. Dose-Response Study: Conduct a dose-response study with multiple dose levels of this compound to determine the optimal therapeutic dose for your specific model. 2. Optimize Dosing Schedule: Evaluate different dosing schedules (e.g., once weekly vs. twice weekly) to see if it impacts anti-tumor efficacy.
Tumor Model Characteristics 1. Tumor Growth Rate: Very rapidly growing tumors may require higher or more frequent dosing. Consider using a model with a more moderate growth rate for initial efficacy studies. 2. Tumor Heterogeneity: If the tumor is highly heterogeneous with significant populations of HER3-negative cells, the bystander effect may be insufficient. Consider co-implanting HER3-positive and HER3-negative cells to specifically study the bystander effect.[6]
Pharmacokinetics and Bioavailability 1. Pharmacokinetic (PK) Study: If possible, conduct a basic PK study in your animal model to assess the exposure and stability of this compound. Inadequate exposure can lead to poor efficacy.

III. Experimental Protocols & Data Presentation

This section provides detailed methodologies for key experiments and a template for data presentation.

Protocol 1: Quantification of HER3 Surface Expression by Flow Cytometry
  • Cell Preparation:

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve surface epitopes.

    • Wash cells twice with ice-cold FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

  • Antibody Staining:

    • To 100 µL of cell suspension, add a primary antibody against HER3 (e.g., the patritumab antibody itself or a commercially available anti-HER3 antibody conjugated to a fluorophore).

    • Incubate on ice for 30-60 minutes in the dark.

    • Wash cells three times with FACS buffer.

    • If the primary antibody is not conjugated, add a fluorophore-conjugated secondary antibody and incubate on ice for 30 minutes in the dark.

    • Wash cells three times with FACS buffer.

  • Data Acquisition and Analysis:

    • Resuspend cells in 500 µL of FACS buffer.

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software, gating on the live cell population and quantifying the mean fluorescence intensity (MFI) of the HER3-positive population.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Seeding:

    • Seed HER3-expressing cancer cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and a relevant control (e.g., a non-targeting ADC or unconjugated antibody) in cell culture medium.

    • Remove the old medium from the cells and add the drug-containing medium.

  • Incubation:

    • Incubate the plate for the predetermined optimal duration (e.g., 96 hours).

  • Viability Assessment:

    • Assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo).

    • Read the plate on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the dose-response curve and calculate the IC50 value.

Protocol 3: In Vivo Xenograft Efficacy Study
  • Cell Implantation:

    • Subcutaneously implant HER3-expressing cancer cells (e.g., 5x10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of immunocompromised mice (e.g., nude or NSG mice).[13][14]

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment:

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound at different doses).

    • Administer this compound intravenously (i.v.) according to the planned dosing schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., IHC for HER3 and proliferation markers).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Data Presentation: Summary of In Vitro Cytotoxicity
Cell LineHER3 Expression (MFI)This compound IC50 (nM)Control ADC IC50 (nM)
Cell Line AHigh1.5>1000
Cell Line BMedium10.2>1000
Cell Line CLow55.8>1000
Cell Line D (HER3-negative)Negative>1000>1000

IV. Mandatory Visualizations

Signaling Pathway Diagram

KN1022_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (Patritumab Deruxtecan) HER3 HER3 Receptor This compound->HER3 1. Binding HER2 HER2 Receptor HER3->HER2 Heterodimerization Endosome Endosome HER3->Endosome PI3K PI3K HER3->PI3K Inhibited by Patritumab MAPK MAPK HER3->MAPK Inhibited by Patritumab HER2->PI3K HER2->MAPK Lysosome Lysosome Endosome->Lysosome Trafficking DXd Deruxtecan (DXd) Payload Lysosome->DXd 3. Payload Release Nucleus Nucleus DXd->Nucleus Translocation AKT AKT PI3K->AKT AKT->Nucleus Pro-survival signaling MAPK->Nucleus Proliferation signaling DNA_Damage DNA Damage & Apoptosis Nucleus->DNA_Damage Topoisomerase I Inhibition

Caption: Mechanism of action of this compound (Patritumab Deruxtecan).

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy start_vitro HER3-expressing Cancer Cell Line flow Flow Cytometry (HER3 Quantification) start_vitro->flow cytotoxicity Cytotoxicity Assay (IC50 Determination) start_vitro->cytotoxicity bystander Bystander Effect Assay (Co-culture) start_vitro->bystander xenograft Xenograft Tumor Establishment cytotoxicity->xenograft Inform Dosing start_vivo Immunocompromised Mouse Model start_vivo->xenograft treatment This compound Treatment xenograft->treatment monitoring Tumor Volume Monitoring treatment->monitoring analysis Endpoint Analysis (IHC, Tumor Weight) monitoring->analysis analysis->cytotoxicity Correlate Findings

Caption: Experimental workflow for evaluating this compound efficacy.

Troubleshooting Logic Diagram

troubleshooting_logic start Low this compound Efficacy Observed check_her3 Is HER3 expression confirmed and consistent? start->check_her3 quantify_her3 Action: Quantify HER3 (Flow/IHC/WB) check_her3->quantify_her3 No optimize_assay Is the experimental protocol optimized? check_her3->optimize_assay Yes quantify_her3->check_her3 time_course Action: Perform time-course/dose-response optimize_assay->time_course No check_adc Is the ADC integrity verified? optimize_assay->check_adc Yes time_course->optimize_assay verify_adc Action: Check DAR and aggregation (SEC/HIC) check_adc->verify_adc No check_model Is the in vivo model appropriate? check_adc->check_model Yes verify_adc->check_adc validate_model Action: Re-evaluate tumor growth rate and histology check_model->validate_model No success Efficacy Improved check_model->success Yes validate_model->check_model

Caption: Troubleshooting logic for suboptimal this compound efficacy.

References

Technical Support Center: In Vivo Research with KN1022

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery methods for investigational compounds designated as KN1022. It is important to note that the identifier "this compound" may refer to at least two distinct molecules in preclinical and clinical development. Please identify the specific "this compound" compound you are working with to ensure you are using the correct information.

  • JSKN022 (Alphamab Oncology): A first-in-class bispecific antibody-drug conjugate (ADC) targeting PD-L1 and integrin αvβ6.[1][2][3]

  • This compound (PDGFR Inhibitor): A small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation.[4]

  • MK-1022 (Patritumab Deruxtecan): A HER3-directed antibody-drug conjugate.[5][6][7]

This guide will primarily focus on JSKN022 and the PDGFR inhibitor this compound .

Frequently Asked Questions (FAQs)

Q1: What is the recommended delivery method for JSKN022 in in vivo animal studies?

A1: Based on the nature of JSKN022 as an antibody-drug conjugate (ADC), the standard and recommended route of administration for in vivo research is intravenous (IV) injection . This ensures complete bioavailability and direct entry into the systemic circulation, which is critical for assessing the pharmacokinetics and efficacy of a biologic of this type.

Q2: How should the small molecule PDGFR inhibitor this compound be administered in animal models?

A2: For small molecule inhibitors like this compound, several administration routes are viable for in vivo studies, depending on the experimental goals. Common routes include:

  • Oral (PO) gavage: To assess oral bioavailability and efficacy following oral administration.

  • Intraperitoneal (IP) injection: A common route for systemic administration in rodent models.

  • Intravenous (IV) injection: To determine key pharmacokinetic parameters like clearance and volume of distribution with 100% bioavailability.

  • Subcutaneous (SC) injection: For sustained release and prolonged exposure.

The choice of administration route will depend on the specific research question, such as investigating oral drug properties or maintaining steady plasma concentrations.[4]

Q3: What are common vehicles for formulating JSKN022 and this compound for in vivo studies?

A3:

  • For JSKN022 (ADC): Antibody-drug conjugates are proteins and are typically formulated in aqueous buffered solutions. A common vehicle would be a sterile, isotonic buffer such as phosphate-buffered saline (PBS) at a physiological pH (e.g., pH 7.4). Excipients like polysorbate 20 or 80 may be included to prevent aggregation and surface adsorption.

  • For this compound (Small Molecule): The formulation for the PDGFR inhibitor will depend on its physicochemical properties (e.g., solubility, stability) and the chosen route of administration. Common vehicles include:

    • For Oral (PO) Administration: A suspension or solution in vehicles like 0.5% carboxymethylcellulose (CMC) in water, or a solution in a mixture of polyethylene (B3416737) glycol 400 (PEG400), propylene (B89431) glycol, and water.

    • For Injection (IV, IP, SC): A solution in a vehicle such as a mixture of DMSO, PEG400, and saline, or a solution in cyclodextrin-based formulations to improve solubility. It is crucial to perform solubility and stability tests in the chosen vehicle before in vivo administration.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
JSKN022 (ADC) shows poor efficacy in a xenograft model. 1. Incorrect Dosage: The administered dose may be too low to achieve a therapeutic concentration in the tumor. 2. Suboptimal Dosing Schedule: The frequency of administration may not be optimal to maintain drug exposure. 3. Tumor Model Resistance: The selected cancer cell line may not express sufficient levels of the targets (PD-L1 and/or integrin αvβ6).1. Dose-Ranging Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal efficacious dose. 2. Pharmacokinetic (PK) Analysis: Measure plasma and tumor concentrations of the ADC over time to understand its exposure profile. 3. Target Expression Analysis: Confirm the expression of PD-L1 and integrin αvβ6 in your tumor model using techniques like immunohistochemistry (IHC) or flow cytometry.
High mortality in animals treated with PDGFR inhibitor this compound. 1. Vehicle Toxicity: The formulation vehicle (e.g., high percentage of DMSO) may be causing toxicity. 2. Compound Toxicity: The dose of this compound may be above the maximum tolerated dose (MTD). 3. Off-Target Effects: The compound may have off-target activities leading to toxicity.1. Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its toxicity. 2. Dose-Ranging/Tolerability Study: Perform a study with escalating doses to determine the MTD. 3. Observe and Record Clinical Signs: Monitor animals for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and perform histopathology on key organs.
Precipitation of this compound observed during formulation or injection. 1. Poor Solubility: The compound has low solubility in the chosen vehicle. 2. Temperature Effects: The compound may be less soluble at room temperature or body temperature. 3. pH Sensitivity: The solubility of the compound may be dependent on the pH of the formulation.1. Test Different Vehicles: Screen a panel of pharmaceutically acceptable vehicles to find one that provides adequate solubility and stability. 2. Gentle Warming and Sonication: These techniques can help to dissolve the compound, but ensure the compound is stable at higher temperatures. 3. Adjust pH: If the compound has ionizable groups, adjusting the pH of the vehicle may improve solubility.

Experimental Protocols & Data

JSKN022: In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of JSKN022 in a human tumor xenograft model.

Methodology:

  • Cell Culture: Culture a human cancer cell line with confirmed expression of PD-L1 and integrin αvβ6 (e.g., determined by Western blot or flow cytometry).

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells in the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., PBS)

    • Group 2: JSKN022 (e.g., 1 mg/kg)

    • Group 3: JSKN022 (e.g., 3 mg/kg)

    • Group 4: JSKN022 (e.g., 10 mg/kg)

  • Administration: Administer the treatments via intravenous (IV) injection once a week for 3-4 weeks.

  • Data Collection: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study. Collect tumors for further analysis (e.g., IHC for target engagement).

Pharmacokinetic Data for In Vivo Studies

While specific quantitative data for this compound compounds is limited in the public domain, the following table summarizes typical parameters evaluated in in vivo pharmacokinetic studies.

ParameterDescriptionTypical Animal ModelsCommon Administration Routes
Cmax Maximum plasma concentrationMice, RatsIV, PO, IP, SC
Tmax Time to reach CmaxMice, RatsPO, IP, SC
AUC Area under the plasma concentration-time curveMice, RatsIV, PO, IP, SC
t1/2 Half-lifeMice, RatsIV, PO, IP, SC
CL ClearanceMice, RatsIV
Vd Volume of distributionMice, RatsIV
F% BioavailabilityMice, RatsPO, IP, SC (compared to IV)

Visualizations

JSKN022 Mechanism of Action

JSKN022_MoA cluster_tumor_cell Tumor Cell cluster_t_cell T-Cell JSKN022 JSKN022 (ADC) PDL1 PD-L1 JSKN022->PDL1 Binds Integrin Integrin αvβ6 JSKN022->Integrin Binds Endosome Endosome PDL1->Endosome Internalization PD1 PD-1 PDL1->PD1 Inhibitory Signal (Blocked by JSKN022) Integrin->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Topoisomerase I Inhibitor Lysosome->Payload Linker Cleavage & Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces TCell_Activation Activation PD1->TCell_Activation Inhibits

Caption: Mechanism of action of JSKN022 bispecific ADC.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow A Tumor Cell Culture (PD-L1+/Integrin αvβ6+) B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomize into Treatment Groups C->D E Weekly IV Administration (Vehicle or JSKN022) D->E F Monitor Tumor Volume & Body Weight E->F Repeated for 3-4 weeks F->E G Endpoint Analysis (Tumor Size Limit) F->G

Caption: Workflow for a typical in vivo xenograft efficacy study.

Logical Flow for Troubleshooting In Vivo Delivery Issues

Troubleshooting_Flow Start In Vivo Experiment Shows Unexpected Results Q1 Is there animal toxicity? Start->Q1 A1 Check Vehicle Toxicity (Vehicle-only control) Q1->A1 Yes Q2 Is there a lack of efficacy? Q1->Q2 No A2 Perform Dose-Ranging Study to find MTD A1->A2 End Refined In Vivo Protocol A2->End A3 Confirm Target Expression in Tumor Model Q2->A3 Yes Q3 Are there formulation issues (e.g., precipitation)? Q2->Q3 No A4 Conduct PK Study to Assess Drug Exposure A3->A4 A4->End A5 Screen Alternative Formulation Vehicles Q3->A5 Yes Q3->End No A5->End

References

Validation & Comparative

Validating KN1022 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of KN1022, a potent inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR). As direct cellular target engagement data for this compound is not extensively published, this document focuses on the available data for inhibiting PDGFR phosphorylation and compares it with established PDGFR inhibitors, Sunitinib and Axitinib. We will explore key experimental methods, present available data, and provide detailed protocols to aid researchers in designing and executing their own target validation studies.

Introduction to this compound and PDGFR Signaling

This compound is a small molecule inhibitor that targets the phosphorylation of PDGFR with a reported IC50 of 0.24 μM[1]. PDGFRs are receptor tyrosine kinases (RTKs) that play a crucial role in regulating cell proliferation, differentiation, migration, and survival[2][3]. The PDGFR family consists of two receptors, PDGFRα and PDGFRβ, which form homo- or heterodimers upon binding to their ligands (PDGF-A, -B, -C, and -D)[2][4]. This binding event triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain, initiating downstream signaling cascades, primarily the Ras-MAPK and PI3K pathways[2][4]. Dysregulation of PDGFR signaling is implicated in various cancers, making it a key therapeutic target[3].

Comparative Analysis of PDGFR Inhibitors

While specific cellular target engagement data for this compound is limited, we can compare its potency in inhibiting PDGFR phosphorylation with that of other well-characterized PDGFR inhibitors like Sunitinib and Axitinib.

CompoundTarget(s)Cellular Potency (IC50)Key Cellular Effects
This compound PDGFR0.24 µM (inhibition of PDGFR phosphorylation)[1]Data not publicly available
Sunitinib PDGFRβ, VEGFRs, KIT, FLT3, RET, CSF1RPDGFRβ: ~10 nM (inhibition of phosphorylation in NIH-3T3 cells)Inhibits medulloblastoma cell migration; reduces PDGFRβ phosphorylation in meningioma cells.
Axitinib VEGFRs, PDGFRs, KITPDGFRβ: ~1.2 nM (biochemical IC50)Reduces tumor growth in xenograft models; shows clinical efficacy in renal cell carcinoma.

Note: The presented IC50 values may not be directly comparable due to different experimental setups and whether they represent biochemical or cellular assays. This table highlights the need for direct comparative studies.

Methodologies for Validating Target Engagement

Several robust methods can be employed to validate the direct binding of small molecules like this compound to their intracellular targets. The choice of method often depends on the specific research question, available resources, and the nature of the target protein.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding. Unbound proteins denature and aggregate at elevated temperatures, while ligand-bound proteins remain soluble.

Bioluminescence Resonance Energy Transfer (BRET)

BRET is a proximity-based assay that measures the interaction between a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor on the small molecule or a competitive tracer. Target engagement by an unlabeled compound like this compound would disrupt the BRET signal between a tracer and the target protein.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for PDGFR

This protocol is a general guideline for assessing the target engagement of this compound with PDGFR in intact cells.

1. Cell Culture and Treatment: a. Culture a human cell line endogenously expressing PDGFR (e.g., U-2 OS osteosarcoma cells) to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

2. Heat Challenge: a. After treatment, wash the cells with PBS and resuspend them in PBS supplemented with protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 45-65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

3. Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C). b. Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Collect the supernatant (soluble fraction) and determine the protein concentration using a standard protein assay (e.g., BCA assay).

4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Denature the samples by adding Laemmli buffer and boiling. c. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. d. Probe the membrane with a primary antibody specific for PDGFRβ. e. Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Quantify the band intensities to determine the amount of soluble PDGFRβ at each temperature and compound concentration.

5. Data Analysis: a. Plot the percentage of soluble PDGFRβ against the temperature to generate a melting curve. b. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay for PDGFR

This protocol describes a competitive displacement assay to quantify the engagement of this compound with PDGFR in live cells.

1. Cell Preparation: a. Co-transfect HEK293 cells with plasmids encoding for PDGFRβ fused to NanoLuc® luciferase (the energy donor) and a HaloTag® protein (the energy acceptor) targeted to the plasma membrane. b. Alternatively, if a fluorescently labeled PDGFR ligand is available, it can be used as the acceptor. For a competitive assay, a fluorescently labeled tracer compound that binds to the ATP pocket of PDGFR would be used.

2. Assay Setup: a. Seed the transfected cells into a 96-well or 384-well white assay plate. b. Add the HaloTag® NanoBRET® 618 Ligand (the acceptor) to the cells and incubate to allow for labeling of the HaloTag® fusion protein. c. Add varying concentrations of this compound or a vehicle control to the wells. d. Add a constant, low concentration of a fluorescent tracer compound that is known to bind to the ATP-binding site of PDGFR.

3. BRET Measurement: a. Add the NanoBRET® Nano-Glo® Substrate to all wells to initiate the luminescent reaction. b. Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 460nm) and one for the acceptor (e.g., >610nm) using a plate reader capable of filtered luminescence measurements.

4. Data Analysis: a. Calculate the NanoBRET™ ratio by dividing the acceptor emission intensity by the donor emission intensity. b. Plot the NanoBRET™ ratio against the concentration of this compound. c. A decrease in the BRET signal with increasing concentrations of this compound indicates displacement of the tracer and therefore target engagement. d. Fit the data to a dose-response curve to determine the IC50 value for target engagement.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the PDGFR signaling pathway, the CETSA workflow, and a comparative logic for evaluating PDGFR inhibitors.

PDGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR (α/β) PI3K PI3K PDGFR->PI3K Phosphorylation GRB2 GRB2/SOS PDGFR->GRB2 PLCg PLCγ PDGFR->PLCg PDGF PDGF Ligand PDGF->PDGFR Binding & Dimerization This compound This compound This compound->PDGFR Inhibition AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Cell Growth, Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation, Differentiation IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC PKC->Transcription Migration

Caption: PDGFR Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis cluster_4 Step 5: Result step1 Cells + this compound step2 Apply Heat Gradient step1->step2 step3 Lyse Cells & Centrifuge step2->step3 step4 Western Blot for Soluble PDGFR step3->step4 step5 Thermal Shift = Target Engagement step4->step5

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Inhibitor_Comparison cluster_inputs Inhibitors cluster_assays Cellular Target Engagement Assays cluster_readouts Comparative Readouts This compound This compound CETSA CETSA This compound->CETSA BRET NanoBRET This compound->BRET Sunitinib Sunitinib Sunitinib->CETSA Sunitinib->BRET Axitinib Axitinib Axitinib->CETSA Axitinib->BRET Potency Cellular Potency (IC50) CETSA->Potency Selectivity Off-Target Effects CETSA->Selectivity Efficacy Downstream Pathway Inhibition CETSA->Efficacy BRET->Potency BRET->Selectivity BRET->Efficacy

Caption: Logical Framework for Comparing PDGFR Inhibitors.

References

A Guide to Biomarker Validation for Novel Therapeutics: A Case Study of Patritumab Deruxtecan (MK-1022)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies and precision medicine has underscored the critical need for robust biomarker validation. Biomarkers are essential tools in drug development, guiding patient selection, monitoring treatment response, and predicting clinical outcomes. This guide provides a comprehensive overview of the biomarker validation process, using the novel antibody-drug conjugate (ADC) Patritumab Deruxtecan (B607063) (formerly known as KN1022) as a case study. While specific biomarker validation data for this emerging therapeutic is not yet publicly available due to its early stage of clinical development, this guide will outline the established methodologies and potential biomarker strategies relevant to its mechanism of action.

Understanding Patritumab Deruxtecan (MK-1022)

Patritumab Deruxtecan is an investigational ADC designed to target cancer cells that express Human Epidermal Growth Factor Receptor 3 (HER3).[1][2][3] HER3 is a member of the EGFR family of receptor tyrosine kinases and is implicated in tumor growth, proliferation, and resistance to therapy.[4][5][6][7]

The structure of Patritumab Deruxtecan consists of three key components:

  • A monoclonal antibody: This component specifically binds to the HER3 receptor on the surface of cancer cells.[2][3]

  • A cytotoxic payload: A potent topoisomerase I inhibitor, which is designed to induce DNA damage and trigger cell death.[1][2]

  • A cleavable linker: This connects the antibody to the payload and is designed to be stable in circulation but release the payload once the ADC is internalized by the cancer cell.[1][2][3]

The targeted delivery of a potent cytotoxic agent to HER3-expressing tumor cells aims to maximize anti-tumor activity while minimizing systemic toxicity.[1][2]

The HER3 Signaling Pathway

HER3 itself has impaired kinase activity but forms heterodimers with other receptor tyrosine kinases, most notably HER2, to activate downstream signaling pathways like PI3K/AKT and MAPK.[5][7][8] These pathways are crucial for cell survival and proliferation. Overexpression of HER3 has been linked to resistance to various cancer therapies.[4][5][6]

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (NRG1/2) Ligand (NRG1/2) HER3 HER3 Ligand (NRG1/2)->HER3 Binds HER2 HER2 HER3->HER2 Heterodimerizes PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates AKT AKT PI3K->AKT Activates Survival Survival AKT->Survival Proliferation Proliferation MAPK->Proliferation

HER3 Signaling Pathway

The Biomarker Validation Workflow

The journey from a candidate biomarker to a clinically useful tool is a rigorous, multi-stage process.[9][10][11] This workflow ensures that the biomarker is accurate, reliable, and relevant to the clinical context of use.

Biomarker_Validation_Workflow Discovery Discovery & Candidate Identification Analytical Analytical Validation Discovery->Analytical Assay Development Clinical Clinical Validation Analytical->Clinical Fit-for-Purpose Assays Regulatory Regulatory Submission & Post-Market Surveillance Clinical->Regulatory Demonstrated Clinical Utility

Biomarker Validation Workflow

Stage 1: Discovery and Candidate Identification

This initial phase involves identifying potential biomarkers through various high-throughput techniques. For a targeted therapy like Patritumab Deruxtecan, this would involve:

  • Genomic and Proteomic Profiling: Analyzing tumor tissues and liquid biopsies to identify genes or proteins associated with HER3 expression and signaling.

  • Preclinical Models: Using in vitro and in vivo models to correlate biomarker expression with drug efficacy.

Potential Biomarker Candidates for Patritumab Deruxtecan
Predictive Biomarkers
HER3 protein expression levels (IHC)
HER3 gene (ERBB3) amplification (FISH/CISH) or mutations (NGS)
HER2 expression/amplification (as a dimerization partner)
Neuregulin (NRG1) ligand expression
Pharmacodynamic Biomarkers
Changes in circulating tumor DNA (ctDNA) with ERBB3 mutations
Modulation of downstream signaling pathways (e.g., p-AKT)
Resistance Biomarkers
Alterations in drug transporters
Upregulation of alternative signaling pathways
Stage 2: Analytical Validation

Once candidate biomarkers are identified, the next crucial step is to develop and validate an assay to measure them accurately and reproducibly. This process, known as analytical validation, establishes the performance characteristics of the assay.[10]

Key Experimental Protocols and Performance Metrics:

  • Immunohistochemistry (IHC) for HER3 Expression:

    • Protocol: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated. Antigen retrieval is performed, followed by incubation with a primary antibody specific to HER3. A secondary antibody conjugated to an enzyme is then added, and a chromogenic substrate is used for visualization.

    • Validation Metrics:

      • Accuracy: Comparison to a gold-standard method.

      • Precision: Intra- and inter-assay variability.

      • Sensitivity & Specificity: Ability to detect the target without cross-reacting with other proteins.

      • Reproducibility: Consistency across different labs and operators.

  • Next-Generation Sequencing (NGS) for ERBB3 Mutations:

    • Protocol: DNA is extracted from tumor tissue or blood. The DNA is then fragmented, and adapters are ligated to the ends. The fragments are amplified and sequenced. Bioinformatic analysis is used to identify mutations in the ERBB3 gene.

    • Validation Metrics:

      • Accuracy: Concordance with known mutations.

      • Precision: Repeatability and reproducibility of mutation calls.

      • Limit of Detection (LOD): The lowest frequency of a mutation that can be reliably detected.

Table of Analytical Validation Parameters:

ParameterDescription
Accuracy The closeness of the measured value to the true value.
Precision The degree of agreement among a series of measurements.
Sensitivity The ability of the assay to correctly identify positive samples.
Specificity The ability of the assay to correctly identify negative samples.
Linearity The ability to provide results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of an analyte that have been demonstrated to be determined with acceptable precision, accuracy, and linearity.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Stage 3: Clinical Validation

Clinical validation establishes the biomarker's ability to predict a clinical outcome.[10] This is typically done in the context of a clinical trial. For Patritumab Deruxtecan, clinical validation would aim to demonstrate that patients with higher HER3 expression have a better response to the drug.

Trial Designs for Biomarker Validation:

  • Enrichment Design: Only patients who are positive for the biomarker are enrolled in the trial.

  • All-Comers Design: All patients are enrolled, and the biomarker status is determined retrospectively to see if it correlates with outcomes.

  • Stratification Design: Patients are stratified based on their biomarker status and then randomized to treatment arms.

Table of Clinical Validation Endpoints:

EndpointDescription
Objective Response Rate (ORR) The proportion of patients with a tumor size reduction of a predefined amount.
Progression-Free Survival (PFS) The length of time during and after treatment that a patient lives with the disease but it does not get worse.
Overall Survival (OS) The length of time from either the date of diagnosis or the start of treatment for a disease that patients are still alive.
Disease Control Rate (DCR) The percentage of patients who have achieved a complete response, partial response, or stable disease.
Stage 4: Regulatory Submission and Post-Market Surveillance

Following successful clinical validation, the biomarker assay may be submitted to regulatory agencies like the FDA for approval as a companion diagnostic. Regulatory bodies have specific guidelines for biomarker validation and submission.[12][13][14][15] Post-market surveillance continues to monitor the performance and clinical utility of the biomarker.

Conclusion

The validation of biomarkers is a complex but essential process for the successful development of targeted therapies like Patritumab Deruxtecan. While specific data for this promising new drug is awaited, the established principles of biomarker discovery, analytical validation, and clinical validation provide a clear roadmap for identifying patients who are most likely to benefit from this novel treatment. As our understanding of the molecular drivers of cancer deepens, the role of validated biomarkers in guiding personalized medicine will only continue to grow.

References

Information on KN1022 is Currently Unavailable in Publicly Accessible Resources

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "KN1022" have not yielded specific information regarding its mechanism of action, associated signaling pathways, or any published experimental or clinical data. The provided search results did not contain any references to a molecule or drug candidate with this designation.

This lack of publicly available information prevents the creation of a detailed comparison guide as requested. To fulfill the user's request, fundamental data on this compound is required, including:

  • Mechanism of Action: How this compound exerts its effects at a molecular level.

  • Signaling Pathway Involvement: Which specific cellular signaling cascades are modulated by this compound.

  • Preclinical and Clinical Data: Published studies detailing the efficacy, safety, and experimental protocols associated with this compound.

  • Therapeutic Target: The intended disease or condition this compound is designed to treat, which would inform the selection of appropriate alternatives for comparison.

Without this foundational knowledge, it is not possible to identify comparable therapies, gather relevant experimental data for a comparative analysis, or accurately depict its signaling pathways.

Illustrative Examples of Signaling Pathway Diagrams

While specific diagrams for this compound cannot be generated, the following examples illustrate how signaling pathways are typically visualized using the DOT language, as requested. These are generic representations and are not related to this compound.

Example 1: Generic Kinase Inhibitor Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS activates Ligand Ligand Ligand->Receptor Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->Receptor inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription promotes

Caption: A generic receptor tyrosine kinase signaling pathway and the inhibitory action of a kinase inhibitor.

Example 2: Experimental Workflow for Compound Screening

G cluster_setup Assay Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis Plate_Cells Plate Cells in 96-well plate Add_Compounds Add Test Compounds (this compound vs. Alternatives) Plate_Cells->Add_Compounds Incubate Incubate for 24h Add_Compounds->Incubate Add_Reagent Add Viability Reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Calculate_IC50 Calculate IC50 curves Read_Luminescence->Calculate_IC50 Compare_Potency Compare Potency Calculate_IC50->Compare_Potency

Caption: A typical experimental workflow for in vitro compound screening to determine cell viability.

To proceed with the requested guide, specific and verifiable information about this compound is essential. Researchers, scientists, and drug development professionals are encouraged to consult internal documentation or proprietary databases for information on non-public compounds.

A Comparative Analysis of KN1022 (Patritumab Deruxtecan) and Placebo-Controlled Study Designs in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibody-drug conjugate KN1022, also known as Patritumab Deruxtecan (B607063) (MK-1022), with the principles and outcomes of placebo-controlled study designs. While direct placebo-controlled trials of Patritumab Deruxtecan are not available—a common ethical consideration in oncology where effective standard-of-care treatments exist—this guide will offer an objective analysis by juxtaposing the robust data from its clinical trials against the established benchmarks of placebo response in similar patient populations.

Understanding the Comparator: Placebo-Controlled Study Design

A placebo-controlled study is a cornerstone of clinical research, designed to isolate the pharmacological effect of an investigational drug from other factors that might influence the outcome, such as the natural course of the disease, patient expectations, and observer bias. In such a trial, one group of participants receives the active drug, while a control group receives a placebo, an inactive substance designed to be indistinguishable from the active treatment. This design is considered the gold standard for demonstrating a drug's efficacy and safety.

However, in the context of advanced and life-threatening diseases like cancer, where effective treatments are available, assigning patients to a placebo arm can be ethically challenging. Consequently, many oncology trials employ an active-comparator design, where the investigational drug is tested against the current standard of care.

This compound (Patritumab Deruxtecan): A Targeted Approach

Patritumab Deruxtecan is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy.[1][2] It consists of a human monoclonal antibody that specifically targets HER3 (Human Epidermal Growth Factor Receptor 3), linked to a potent topoisomerase I inhibitor payload.[1][2][3]

Mechanism of Action

The mechanism of Patritumab Deruxtecan involves a multi-step process:

  • Targeted Binding: The antibody component of the ADC selectively binds to HER3 receptors, which are often overexpressed on the surface of cancer cells.[1]

  • Internalization: Upon binding, the entire ADC-HER3 complex is internalized by the cancer cell.[1]

  • Payload Release: Inside the cell, the linker connecting the antibody to the cytotoxic payload is cleaved, releasing the topoisomerase I inhibitor.[2]

  • Induction of Apoptosis: The released payload induces DNA damage and ultimately leads to programmed cell death (apoptosis) of the cancer cell.[1]

This targeted delivery mechanism aims to maximize the anti-tumor effect while minimizing damage to healthy tissues.[1]

The HER3 Signaling Pathway

HER3 is a member of the epidermal growth factor receptor (EGFR) family. While it has impaired kinase activity, it plays a crucial role in tumor growth and survival by forming heterodimers with other receptor tyrosine kinases, most notably HER2 and EGFR.[4][5] This dimerization leads to the activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are critical for cell proliferation and survival.[4][5][6] Patritumab Deruxtecan's targeting of HER3 disrupts this signaling cascade.

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (NRG) Ligand (NRG) HER3 HER3 Ligand (NRG)->HER3 Binds HER2 HER2 HER3->HER2 Heterodimerizes PI3K PI3K HER2->PI3K Activates MAPK MAPK HER2->MAPK Activates AKT AKT PI3K->AKT Activates Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival MAPK->Proliferation

HER3 Signaling Pathway Activation

Clinical Trial Data: Patritumab Deruxtecan in an Active-Controlled Setting

The HERTHENA-Lung01 Phase II trial provides a robust dataset for Patritumab Deruxtecan in patients with locally advanced or metastatic EGFR-mutated non-small cell lung cancer (NSCLC) who have progressed on or after EGFR TKI therapy and platinum-based chemotherapy.[7][8][9]

Experimental Protocol: HERTHENA-Lung01
  • Study Design: A multicenter, open-label, randomized, two-arm Phase II study.[7][8]

  • Participants: Patients with locally advanced or metastatic NSCLC with activating EGFR mutations (exon 19 deletion or L858R) whose disease had progressed on or after at least one EGFR TKI and one platinum-based chemotherapy regimen.[7][10]

  • Intervention: Patritumab Deruxtecan administered intravenously every 3 weeks. The trial initially included a fixed-dose arm (5.6 mg/kg) and a dose up-titration arm; the up-titration arm was discontinued (B1498344) based on a benefit-risk analysis.[7][10]

  • Primary Endpoint: Confirmed objective response rate (ORR) by blinded independent central review (BICR).[7][11]

  • Secondary Endpoints: Progression-free survival (PFS), duration of response (DoR), and overall survival (OS).[10][11]

HERTHENA_Lung01_Workflow Patient_Screening Patient Screening (EGFR-mutated NSCLC, progressed on TKI & chemo) Randomization Randomization (1:1) Patient_Screening->Randomization Arm_A Arm 1: Patritumab Deruxtecan (5.6 mg/kg IV Q3W) Randomization->Arm_A Arm_B Arm 2: Patritumab Deruxtecan (Up-titration dose) (Discontinued) Randomization->Arm_B Treatment Treatment until Disease Progression or Unacceptable Toxicity Arm_A->Treatment Arm_B->Treatment Follow_up Follow-up for Survival and Long-term Safety Treatment->Follow_up Primary_Endpoint Primary Endpoint Assessment: Objective Response Rate (ORR) Follow_up->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: PFS, DoR, OS Follow_up->Secondary_Endpoints

HERTHENA-Lung01 Experimental Workflow

Comparative Data Presentation

The following table summarizes the key efficacy outcomes from the HERTHENA-Lung01 trial for Patritumab Deruxtecan and provides a historical placebo benchmark from the LUX-Lung 1 trial, which evaluated afatinib (B358) versus placebo in a similar patient population of advanced NSCLC who had failed prior EGFR TKI therapy.[12][13]

Efficacy EndpointPatritumab Deruxtecan (HERTHENA-Lung01)[7][8][14][15]Placebo (LUX-Lung 1)[12][13]
Objective Response Rate (ORR) 29.8%<1%
Median Progression-Free Survival (PFS) 5.5 months1.1 months
Median Overall Survival (OS) 11.9 months12.0 months
Median Duration of Response (DoR) 6.4 monthsNot Applicable

Note: The data presented for placebo is from a different clinical trial and is intended for illustrative comparison only. Direct cross-trial comparisons have limitations due to potential differences in patient populations, study designs, and evolving standards of care.

Conclusion

This guide has provided a detailed comparison of this compound (Patritumab Deruxtecan) with the principles of a placebo-controlled study design. While a direct, head-to-head placebo-controlled trial for Patritumab Deruxtecan is not available for ethical reasons, the data from the active-controlled HERTHENA-Lung01 trial demonstrates clinically meaningful efficacy in a heavily pre-treated population with advanced EGFR-mutated NSCLC. The significant improvements in objective response rate and progression-free survival with Patritumab Deruxtecan, when indirectly compared to historical placebo data, underscore the therapeutic potential of this targeted antibody-drug conjugate. The detailed mechanism of action, targeting the HER3 pathway, provides a strong scientific rationale for its observed anti-tumor activity. For researchers and drug development professionals, the case of Patritumab Deruxtecan highlights the evolving landscape of clinical trial design in oncology, where innovative therapies are often evaluated against the best available standard of care to ensure patient well-being while rigorously assessing therapeutic benefit.

References

Head-to-Head Comparison of KN1022 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on KN1022

Before delving into a comparative analysis, it is crucial to clarify the identity of this compound. Initial searches may associate this compound with small molecule tyrosine kinase inhibitors. However, current information identifies this compound as an alternative designation for patritumab deruxtecan (B607063) (HER3-DXd) , an antibody-drug conjugate (ADC). This distinction is critical as its mechanism of action differs fundamentally from small molecule kinase inhibitors.

Patritumab deruxtecan is a targeted therapy composed of a human anti-HER3 monoclonal antibody linked to a topoisomerase I inhibitor payload. It is designed to selectively bind to HER3-expressing tumor cells, leading to internalization and release of the cytotoxic payload, which then induces DNA damage and apoptosis.

Given this, a direct head-to-head comparison of patritumab deruxtecan with small molecule tyrosine kinase inhibitors would not be a comparison of true analogs. Instead, this guide will provide a detailed comparison of a panel of tyrosine kinase inhibitors that are often associated with similar therapeutic areas: crenolanib, avapritinib, CP-673451, and SU5402 . These molecules represent a class of inhibitors targeting key receptor tyrosine kinases (RTKs) implicated in cancer, such as platelet-derived growth factor receptors (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and KIT.

A separate section will detail the mechanism of action of this compound (patritumab deruxtecan) to provide a comprehensive understanding for researchers.

Comparative Analysis of Tyrosine Kinase Inhibitor Analogs

This section provides a head-to-head comparison of crenolanib, avapritinib, CP-673451, and SU5402, focusing on their performance based on available preclinical and clinical data.

Data Presentation: Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of the selected tyrosine kinase inhibitors against various kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: Comparative IC50 Values (nM) Against Key Tyrosine Kinases

Kinase TargetCrenolanibAvapritinibCP-673451SU5402
PDGFRαPotentPotent10-
PDGFRβPotent-1510
c-KIT (Wild-Type)-Potent1100-
FLT3 (Wild-Type)~2---
FLT3-ITD1.3 - 4.9---
FLT3-D835Y0.06 - 8.7---
VEGFR2---20
FGFR1---30

Data compiled from multiple sources. Direct comparison should be made with caution.

Table 2: Cellular Activity of Crenolanib and Avapritinib

Cell LineTarget MutationCrenolanib IC50 (nM)Avapritinib IC50 (nM)
MV4-11FLT3-ITD1.3-
MOLM-13FLT3-ITD4.9-
GIST-T1KIT Exon 11/13-Higher doses active
Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of these tyrosine kinase inhibitors are provided below.

1. In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

  • Principle: Recombinant kinase is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations to measure the reduction in substrate phosphorylation.

  • Materials:

    • Recombinant human kinase (e.g., PDGFRβ, FLT3)

    • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (crenolanib, avapritinib, etc.) dissolved in DMSO

    • 96-well plates

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Add kinase buffer to the wells of a 96-well plate.

    • Add the test compound at various dilutions.

    • Add the recombinant kinase to each well and incubate briefly.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).

    • Calculate IC50 values by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

2. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Cancer cell lines (e.g., MV4-11 for FLT3-ITD)

    • Cell culture medium and supplements

    • Test compounds

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

3. Western Blotting for Kinase Inhibition

This technique is used to detect the phosphorylation status of a target kinase and its downstream signaling proteins in cells treated with an inhibitor.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the target proteins.

  • Materials:

    • Treated and untreated cell lysates

    • Lysis buffer with protease and phosphatase inhibitors

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (e.g., anti-phospho-PDGFRβ, anti-total-PDGFRβ)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Lyse cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the level of protein phosphorylation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TKI_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (PDGFR, FLT3, KIT) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Dimerization & Autophosphorylation STAT STAT RTK->STAT Ligand Growth Factor Ligand->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Inhibitor TKI Analogs (Crenolanib, Avapritinib, CP-673451, SU5402) Inhibitor->RTK

Caption: General signaling pathway of RTKs inhibited by the compared TKIs.

KN1022_Mechanism cluster_extracellular Extracellular Space cluster_membrane Tumor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Patritumab Deruxtecan) HER3 HER3 Receptor This compound->HER3 Binding Endosome Endosome HER3->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Deruxtecan (Topoisomerase I Inhibitor) Lysosome->Payload Linker Cleavage & Payload Release DNA DNA Payload->DNA Inhibition of Topoisomerase I Apoptosis Apoptosis DNA->Apoptosis DNA Damage

Caption: Mechanism of action of this compound (patritumab deruxtecan).

Western_Blot_Workflow start Cell Treatment with TKI lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: Experimental workflow for Western Blotting.

Addressing a Potential Nomenclature Confusion: KN1022 vs. JSKN022

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of JSKN022: A Novel Bispecific Antibody-Drug Conjugate in Oncology

For the attention of researchers, scientists, and drug development professionals.

This guide provides an objective comparison of the preclinical findings for JSKN022, a first-in-class bispecific antibody-drug conjugate (ADC), against alternative therapeutic strategies. Detailed experimental methodologies are included to support independent verification and further research.

Initial database searches for "KN1022" may lead to a quinazoline-based small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR). However, the more recent and clinically developed entity is JSKN022 , a bispecific ADC from Alphamab Oncology. This guide will focus on JSKN022, the compound currently in clinical development.

JSKN022: A Multi-pronged Attack on Solid Tumors

JSKN022 is an innovative ADC engineered to target two distinct proteins on the surface of cancer cells: PD-L1 and integrin αvβ6.[1][2][3] This dual-targeting approach is combined with a potent cytotoxic payload, a topoisomerase I inhibitor, to deliver a multi-faceted anti-tumor effect.[2] The Investigational New Drug (IND) application for a Phase I clinical trial of JSKN022 in patients with advanced malignant solid tumors has been accepted by China's Center for Drug Evaluation (CDE).[1][3] The first patient was dosed in October 2025.[4][5]

Mechanism of Action

JSKN022 is a bispecific single-domain antibody that can simultaneously bind to PD-L1 and integrin αvβ6 on tumor cells.[1][2] Upon binding to either target, the ADC is internalized by the cancer cell.[1][4] Inside the cell, a cleavable linker is hydrolyzed, releasing the topoisomerase I inhibitor payload, which leads to cancer cell death.[1][4]

Beyond direct cytotoxicity, JSKN022 has a dual immunomodulatory role. By binding to PD-L1, it blocks the interaction with PD-1 on immune cells, a key mechanism of immune evasion used by tumors.[2] Additionally, by targeting integrin αvβ6, it is designed to inhibit the production of TGF-β, a potent immunosuppressive cytokine in the tumor microenvironment.[2][6]

Preclinical Performance of JSKN022

Preclinical data for JSKN022 were presented at the American Association for Cancer Research (AACR) Annual Meeting in 2025.[7][8] The findings highlight its potential as a promising therapeutic candidate.

Summary of Key Preclinical Data
ParameterFindingSource
Binding Specificity JSKN022 demonstrated specific binding to PD-L1, αvβ6, and αvβ8 proteins without cross-reactivity with other integrin family members.[9]
Internalization Exhibited superior internalization in HCC4006 and Capan-2 cancer cells compared to monospecific antibodies.[7][9]
In Vitro Efficacy Effectively inhibited the proliferation of cancer cells.[7][9]
In Vivo Efficacy Demonstrated greater tumor suppression in preclinical cancer models compared to single-target ADCs.[4][7][9]
Stability Showed excellent stability in serum from rats, mice, monkeys, and humans, with minimal payload release. This is attributed to the use of glycan-specific conjugation technology.[7][10][11]
Drug-to-Antibody Ratio (DAR) A consistent DAR of 4 was achieved.[2][10][11]

Comparative Landscape

JSKN022 enters a competitive landscape of cancer therapies. Its unique dual-targeting approach offers potential advantages over existing treatments.

Therapeutic StrategyExamplesMechanism of ActionPotential Advantages of JSKN022
PD-1/PD-L1 Inhibitors Pembrolizumab, Nivolumab, AtezolizumabMonoclonal antibodies that block the PD-1/PD-L1 immune checkpoint, enabling T-cell mediated tumor killing.JSKN022 combines checkpoint inhibition with targeted payload delivery, potentially overcoming resistance to immunotherapy. The additional targeting of integrin αvβ6 adds another layer of anti-cancer activity.
Integrin Inhibitors Cilengitide (development discontinued)Small molecules or antibodies that block integrin signaling, affecting cell adhesion, migration, and proliferation.JSKN022's ADC format allows for the targeted delivery of a cytotoxic agent directly to tumor cells expressing integrin αvβ6, in addition to its signaling inhibition.
Other ADCs Trastuzumab deruxtecan, Sacituzumab govitecanAntibody-drug conjugates that target a single tumor-associated antigen to deliver a cytotoxic payload.The bispecific nature of JSKN022 may broaden the range of treatable tumors and potentially enhance efficacy by targeting two distinct pathways.
CAR-T Cell Therapy Tisagenlecleucel, Axicabtagene ciloleucelGenetically engineered T-cells that express chimeric antigen receptors to target and kill cancer cells.JSKN022 is an "off-the-shelf" therapy, avoiding the complex and patient-specific manufacturing process of CAR-T cells.

Experimental Protocols

In Vitro Cell Proliferation Assay
  • Cell Lines: A panel of human cancer cell lines with varying expression levels of PD-L1 and integrin αvβ6.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of JSKN022, monospecific ADCs, or control antibodies for 72-96 hours.

  • Readout: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a fluorescence-based assay (e.g., CellTiter-Glo).

  • Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are subcutaneously implanted with human tumor cells.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment groups and administered JSKN022, control ADCs, or vehicle intravenously.

  • Readout: Tumor volume is measured at regular intervals using calipers. Body weight is monitored as a measure of toxicity.

  • Analysis: Tumor growth inhibition is calculated and statistical significance is determined by comparing treatment groups to the vehicle control.

Visualizing the Science

JSKN022 Mechanism of Action

JSKN022_Mechanism cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (T-Cell) Tumor_Cell PDL1 PD-L1 Internalization Internalization PDL1->Internalization PD1 PD-1 PDL1->PD1 Inhibits Interaction Integrin Integrin αvβ6 Integrin->Internalization TGFb_Production TGF-β Production Integrin->TGFb_Production Inhibits Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Topoisomerase I Inhibitor) Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis Immune_Cell JSKN022 JSKN022 (ADC) JSKN022->PDL1 Binds to JSKN022->Integrin Binds to

Caption: Mechanism of action of the bispecific ADC JSKN022.

General Experimental Workflow for ADC Evaluationdot

ADC_Workflow Start Start Target_Selection Target Selection (e.g., PD-L1, Integrin αvβ6) Start->Target_Selection Antibody_Engineering Bispecific Antibody Engineering Target_Selection->Antibody_Engineering Payload_Linker Payload & Linker Selection Antibody_Engineering->Payload_Linker Conjugation ADC Conjugation (e.g., Glycan-specific) Payload_Linker->Conjugation In_Vitro_Char In Vitro Characterization (Binding, Internalization, Cytotoxicity) Conjugation->In_Vitro_Char In_Vivo_Studies In Vivo Efficacy (Xenograft Models) In_Vitro_Char->In_Vivo_Studies Tox_Studies Toxicology Studies In_Vivo_Studies->Tox_Studies Clinical_Trials Phase I Clinical Trials Tox_Studies->Clinical_Trials End End Clinical_Trials->End

References

A Comparative Analysis of Preclinical and Phase 1 Clinical Trial Data for CA102N

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the translational journey of the novel anti-cancer agent CA102N, from preclinical models to early human studies.

This report provides a comprehensive comparison of the preclinical data and the results from the Phase 1 clinical trial of CA102N (also referred to as KN1022 in some internal contexts), a novel tumor-targeting drug conjugate. CA102N is composed of a modified nimesulide (B1678887) derivative (H-Nim) covalently linked to hyaluronic acid (HA), designed to selectively deliver the cytotoxic payload to tumors overexpressing the CD44 receptor.[1][2][3][4] This guide synthesizes the available quantitative data, outlines the experimental methodologies, and visualizes the key mechanisms and workflows to offer a clear perspective on the drug's translation from bench to bedside.

Quantitative Data Summary

The following tables provide a structured comparison of the key pharmacokinetic, efficacy, and safety parameters observed in preclinical studies and the Phase 1 clinical trial of CA102N.

Table 1: Pharmacokinetic Profile Comparison
ParameterPreclinical (Mice)Phase 1 (Humans)
Dose 200 mg/kg (single IV dose)[1]0.36, 0.54, and 0.72 mg/kg Nim equivalent[3][4]
Cmax 1798.58 µg equivalents/mL[1]Data not publicly available
Tmax 0.5 hours[1]Data not publicly available
Half-life (t1/2) 22 hours[1]Data not publicly available
Primary Route of Elimination Urine (77% of dose)[1]Not reported
Tumor Accumulation Slow elimination observed in tumor tissue[1]Not reported
Table 2: Efficacy and Safety Profile Comparison
ParameterPreclinicalPhase 1 Clinical Trial
Efficacy Endpoint Tumor growth inhibitionMedian Progression-Free Survival (PFS)
Monotherapy Efficacy Not significant in CR5038 PDX model at 200mg/kg.[5] Significant tumor burden reduction in HT29 xenografts at 400mg/kg.[5]Not explicitly reported for monotherapy cohort
Combination Therapy Efficacy Marked reduction in tumor growth (>70%) with 5-FU in CR5038 PDX model.[5] Synergistic antitumoral effect with 5-FU in HT29 model.[5]Median PFS of 3.7 months in the dose expansion cohort (monotherapy and in combination with trifluridine-tipiracil).[3]
Safety Profile Well-tolerated in rats and beagle dogs in acute and repeat-dose toxicity studies.[6]No dose-limiting toxicities (DLTs) observed.[3] 52 treatment-emergent adverse events (TEAEs) related to CA102N in 18 of 37 patients; 4 events were Grade 3 or higher.[3]
Recommended Phase 2 Dose Not applicable0.72 mg/kg Nim equivalent[3]

Mechanism of Action and Signaling Pathway

CA102N is designed for targeted delivery to cancer cells that overexpress the CD44 receptor, a natural ligand for hyaluronic acid.[1][3] Upon binding, the conjugate is internalized, leading to the release of the active payload, H-Nim. Preclinical studies have indicated that CA102N's anti-tumor activity is mediated through the inhibition of the PI3K/Akt/mTOR signaling pathway and the COX-2/PGE2 pathway, ultimately inducing apoptosis.[6][7][8]

CA102N_Signaling_Pathway CA102N Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space CA102N CA102N (HA-H-Nim Conjugate) CD44_Receptor CD44 Receptor CA102N->CD44_Receptor Binding Internalization Receptor-Mediated Endocytosis CD44_Receptor->Internalization H_Nim_Release H-Nim Release Internalization->H_Nim_Release PI3K PI3K H_Nim_Release->PI3K Inhibits COX2 COX-2 H_Nim_Release->COX2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Suppression of Pro-Survival Signals PGE2 PGE2 COX2->PGE2 PGE2->Apoptosis Suppression of Pro-Apoptotic Signals

Caption: Signaling pathway of CA102N.

Experimental Protocols

A summary of the methodologies employed in the key preclinical and clinical studies is provided below.

Preclinical In Vivo Efficacy Studies
  • Animal Models: Athymic nude mice with HT-29 human colorectal cancer xenografts and SCID mice with CR5038 patient-derived xenografts (PDX).[5]

  • Treatment Regimen: CA102N was administered intravenously (i.v.). In the CR5038 model, the dose was 200 mg/kg twice weekly (BIW).[5] In the HT29 model, the dose was 400 mg/kg once weekly (QW).[5] For combination studies, 5-fluorouracil (B62378) (5-FU) was administered i.v. at 50 mg/kg once weekly (QW).[5]

  • Efficacy Assessment: Tumor volume was measured to assess tumor growth inhibition. Median survival was also monitored.[5]

Preclinical Pharmacokinetic Study
  • Animal Model: Athymic nude mice with HT-29 xenografts.[1]

  • Methodology: A single intravenous dose of 200 mg/kg of [14C]-labeled CA102N was administered.[1] Pharmacokinetics, biodistribution, metabolism, and tumor permeability were evaluated using liquid scintillation counting analysis and quantitative whole-body autoradiography.[1] Metabolite profiling was conducted using HPLC-MS with a radio flow-through detector.[1]

Phase 1 Clinical Trial (NCT03616574)
  • Study Design: A two-part, open-label, non-randomized, first-in-human study. Part 1 was a dose-escalation phase, and Part 2 was a dose-expansion phase.[3][9]

  • Patient Population: Patients with locally advanced or metastatic solid tumors for which no effective therapy was available. The dose-expansion cohort focused on patients with relapsed or refractory metastatic colorectal cancer.[9]

  • Treatment: CA102N was administered as a monotherapy and in combination with trifluridine-tipiracil. Doses of 0.36, 0.54, and 0.72 mg/kg Nim equivalent were evaluated.[3][4]

  • Primary Endpoints: Safety and tolerability, including the incidence of dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).[3][4]

  • Secondary Endpoints: Pharmacokinetics (serum concentration of CA102N), objective tumor response, and pharmacodynamic markers.[3][9]

CA102N_Clinical_Trial_Workflow CA102N Phase 1 Clinical Trial Workflow cluster_part1 Part 1: Dose Escalation cluster_part2 Part 2: Dose Expansion Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Cohort_1 Cohort 1 (0.36 mg/kg) Enrollment->Dose_Cohort_1 Dose_Cohort_2 Cohort 2 (0.54 mg/kg) DLT_Assessment DLT Assessment Dose_Cohort_1->DLT_Assessment Dose_Cohort_3 Cohort 3 (0.72 mg/kg) Dose_Cohort_2->DLT_Assessment Dose_Cohort_3->DLT_Assessment RP2D_Determination Recommended Phase 2 Dose (RP2D) Determined DLT_Assessment->RP2D_Determination Expansion_Cohort Expansion Cohort (at RP2D) RP2D_Determination->Expansion_Cohort Efficacy_Safety_Assessment Efficacy & Safety Assessment (PFS, TEAEs) Expansion_Cohort->Efficacy_Safety_Assessment

Caption: Workflow of the CA102N Phase 1 clinical trial.

Conclusion

The transition of CA102N from preclinical studies to Phase 1 clinical trials demonstrates a generally consistent safety and efficacy profile. The preclinical data provided a strong rationale for its clinical development, highlighting its tumor-targeting mechanism and anti-cancer activity. The Phase 1 trial confirmed the safety and tolerability of CA102N in human subjects and showed preliminary signs of anti-tumor activity, establishing a recommended dose for further investigation in Phase 2 studies. While detailed human pharmacokinetic data is not yet publicly available, the existing preclinical and clinical findings support the continued development of CA102N as a potential therapeutic for solid tumors, particularly colorectal cancer.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Oxidizing Solids (Represented by KN1022)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on the safety data sheet for Potassium Persulphate, as a specific Safety Data Sheet (SDS) for "KN1022" was not publicly available. This information should be used as a general guideline for handling similar oxidizing solids. Researchers, scientists, and drug development professionals must consult the specific SDS for any chemical they are handling to ensure appropriate safety measures are taken.

This document provides essential, immediate safety and logistical information for handling oxidizing solids, typified by the characteristics of this compound, including operational and disposal plans. The procedural, step-by-step guidance directly answers specific operational questions to build trust and provide value beyond the product itself.

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment for handling this compound is provided below. This is based on a substance that is an oxidizer, harmful if swallowed, and causes skin, eye, and respiratory irritation.[1]

Situation Eyes/Face Hands Body Respiratory
Routine Handling & Weighing Safety goggles with side protection.[1]Chemical resistant gloves (e.g., Nitrile rubber, check manufacturer's breakthrough time).[1]Lab coat or other protective clothing.Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.
Spill or Release Safety goggles with side protection.[1]Chemical resistant gloves.[1]Full protective clothing to prevent skin contact.Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[1]
Fire Emergency Safety goggles with side protection.[1]Chemical resistant gloves.[1]Full protective clothing and SCBA.Self-contained breathing apparatus (SCBA).
Disposal of Waste Safety goggles with side protection.[1]Chemical resistant gloves.[1]Lab coat or other protective clothing.Use in a well-ventilated area.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Assemble PPE Assemble PPE Review SDS->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste

Caption: Workflow for safe handling of this compound.

Emergency Procedures

First-Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation or a rash occurs, consult a physician.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[1]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]

Fire-Fighting Measures:

  • Suitable extinguishing media: Use extinguishing media appropriate for the surrounding fire.

  • Specific hazards: The substance is an oxidizer and may intensify fire. It is not combustible itself but can promote fire by releasing oxygen.

  • Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[2]

Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Keep away from heat and combustible materials.[1]

  • Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[1]

Disposal Considerations

  • Waste Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not allow the product to enter drains. Contaminated packaging should be emptied as much as possible and disposed of in the same manner as the substance itself.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。